Anhydrolutein III
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H54O |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36,41H,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 |
InChI Key |
BMQNSHDVIYZULR-FKKUPVFPSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C=CCC2(C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CCC2(C)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Anhydrolutein III: A Technical Guide to its Discovery and Natural Occurrence
An in-depth guide to the discovery and natural occurrence of Anhydrolutein III for researchers, scientists, and drug development professionals.
Introduction
This compound, systematically known as (3R)-3′,4′-didehydro-β,β-caroten-3-ol, is a carotenoid derived from the dehydration of lutein. Unlike its parent compound, which is widespread in green leafy vegetables, this compound is not typically found in fresh plant materials. Its discovery is linked to the chemical transformation of lutein, and its natural occurrence is primarily a result of metabolic processes or food processing. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to this compound.
Discovery through Partial Synthesis
The first detailed characterization and partial synthesis of this compound were reported in a 1995 study by Khachik et al.[1]. In this seminal work, researchers investigated the dehydration products of lutein. They demonstrated that the treatment of lutein with 2% sulfuric acid in acetone resulted in the formation of three anhydrolutein isomers: Anhydrolutein I, II, and III[1].
The study established that this compound was one of the products of this acid-catalyzed dehydration, with a yield of 19%[1]. While the same study successfully isolated and characterized Anhydrolutein I and II from human plasma, this compound was not detected in the plasma samples analyzed[1]. This suggests that the initial "discovery" of this compound was in the context of a laboratory synthesis from a natural precursor, rather than direct isolation from a biological source.
Chemical Formation of Anhydrolutein Isomers from Lutein
The acid-catalyzed dehydration of lutein proceeds through the removal of a water molecule from the C-3' hydroxyl group and a proton from an adjacent carbon, leading to the formation of a new double bond. The position of this new double bond determines the resulting isomer.
Natural Occurrence
The presence of this compound in natural systems is not as widespread as its parent compound, lutein. Its occurrence is generally attributed to the transformation of lutein.
In Avian Species
While the 1995 Khachik study did not find this compound in human plasma, subsequent research has pointed towards the metabolic formation of anhydroluteins in birds. A notable study by McGraw et al. in 2002 identified 2',3'-anhydrolutein in the plasma, liver, adipose tissue, and egg yolk of zebra finches (Taeniopygia guttata)[2]. This compound was absent from their diet, strongly suggesting that it was metabolically derived from dietary lutein[2]. The researchers proposed that zebra finches possess the metabolic machinery to convert lutein into anhydrolutein[2]. While this study focused on an isomer of this compound, it provides a strong precedent for the natural, metabolic formation of this class of compounds in avian species. Later work by the same research group also reported the presence of 3'-dehydrolutein and 3'-anhydrolutein in the tissues of zebra finches.
In Processed Foods
The formation of anhydroluteins has been observed in cooked vegetables. The acidic environment and heat during cooking can facilitate the dehydration of lutein. For example, Anhydrolutein I and II have been isolated from cooked sorrel. Although the presence of this compound in cooked foods is not as extensively documented, the chemical principles suggest that it could be formed under similar conditions.
Quantitative Data
Quantitative data for this compound in natural sources is scarce. The most definitive quantitative measure comes from the original synthesis study. The relative abundance of a related isomer, 2',3'-anhydrolutein, has been documented in zebra finches.
| Source | Compound | Matrix | Concentration / Yield | Reference |
| In vitro synthesis | This compound | Reaction mixture | 19% yield from lutein | Khachik et al., 1995[1] |
| Zebra Finch (Taeniopygia guttata) | 2',3'-Anhydrolutein | Plasma | Major carotenoid | McGraw et al., 2002[2] |
| Zebra Finch (Taeniopygia guttata) | 2',3'-Anhydrolutein | Liver | Major carotenoid | McGraw et al., 2002[2] |
| Zebra Finch (Taeniopygia guttata) | 2',3'-Anhydrolutein | Adipose Tissue | Present | McGraw et al., 2002[2] |
| Zebra Finch (Taeniopygia guttata) | 2',3'-Anhydrolutein | Egg Yolk | Present | McGraw et al., 2002[2] |
Experimental Protocols
Partial Synthesis of this compound from Lutein
-
Reference: Khachik et al., J Chromatogr B Biomed Appl., 1995[1].
-
Protocol:
-
A solution of crystalline lutein in acetone is prepared.
-
An aqueous solution of 2% sulfuric acid is added to the lutein solution.
-
The reaction mixture is stirred at room temperature.
-
The reaction is monitored by high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, the carotenoids are extracted with a mixture of hexane and ether.
-
The organic layer is washed with a sodium bicarbonate solution and then with water until neutral.
-
The solvent is evaporated under reduced pressure.
-
The resulting residue, containing a mixture of Anhydrolutein I, II, and III, is then subjected to semi-preparative HPLC for the isolation and purification of the individual isomers.
-
Isolation and Identification Workflow
The general workflow for the isolation and identification of this compound from a biological or synthetic mixture involves extraction followed by chromatographic separation and spectroscopic characterization.
Analytical Techniques for Characterization
-
High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase or a silica-based nitrile-bonded column is typically used for the separation of anhydrolutein isomers[1][3].
-
UV-Visible Spectroscopy: Used to determine the absorption maxima (λmax) of the purified compounds, which is characteristic of the carotenoid chromophore.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the dehydration of lutein.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the unambiguous structural elucidation of the isomers, including the position of the double bonds[1].
-
Circular Dichroism (CD): Used to establish the absolute configuration of the chiral centers[1].
The discovery of this compound is a testament to the intricate chemistry of carotenoids, originating from the acid-catalyzed dehydration of lutein. While its direct isolation from fresh natural sources is not reported, its presence as a metabolic product in avian species and its potential formation in processed foods highlight its relevance in biological and food science. Further research is warranted to fully elucidate the metabolic pathways leading to its formation in different organisms and to quantify its presence in various biological and food matrices. The detailed experimental protocols for its synthesis and characterization provide a solid foundation for future investigations into the biological activities and potential applications of this unique carotenoid.
References
- 1. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural elucidation of the geometrical isomers of lutein and zeaxanthin in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
anhydro-lutein III IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydro-lutein III is a carotenoid derivative formed from the dehydration of lutein, a prominent xanthophyll found in various natural sources. As a member of the anhydro-lutein family of isomers, it represents a unique chemical entity with potential biological significance. This technical guide provides a comprehensive overview of anhydro-lutein III, including its chemical identity, synthesis, and known properties, to support further research and development in relevant fields.
Chemical Identity and Nomenclature
Anhydro-lutein III is systematically named (3R)-3',4'-didehydro-β,β-caroten-3-ol . This nomenclature precisely describes its chemical structure, indicating a β-carotene backbone with a hydroxyl group at the 3-position and a double bond introduced between the 3' and 4' positions of the second β-ionone ring, resulting from the elimination of a water molecule from the parent lutein structure.
Synonyms:
-
3',4'-Anhydro-lutein III
-
(3'R)-3'-hydroxy-3,4-dehydro-beta-carotene
Physicochemical Properties
Detailed experimental data on the physicochemical properties of isolated anhydro-lutein III are not extensively reported in the literature. However, based on its carotenoid structure, it is expected to be a lipophilic molecule, soluble in organic solvents and insoluble in water. The extended polyene chain is responsible for its absorption of visible light, likely resulting in a yellow to orange color.
| Property | Value |
| IUPAC Name | (3R)-3',4'-didehydro-β,β-caroten-3-ol |
| Synonyms | 3',4'-Anhydro-lutein III, (3'R)-3'-hydroxy-3,4-dehydro-beta-carotene |
| Molecular Formula | C₄₀H₅₄O |
| Molecular Weight | 550.87 g/mol |
| Appearance | Expected to be a colored (yellow-orange) solid |
| Solubility | Expected to be soluble in organic solvents (e.g., acetone, chloroform, hexane) and insoluble in water. |
| UV-Vis Absorption | The exact absorption maxima (λmax) in various solvents are not definitively reported for the isolated compound. However, based on its chromophore, it is expected to have absorption maxima in the visible range, characteristic of carotenoids. For comparison, the related compound 3,4-didehydro-β-carotene has absorption maxima around 452 nm and 480 nm. |
Experimental Protocols
Synthesis of Anhydro-lutein III via Acid-Catalyzed Dehydration of Lutein
A key method for the preparation of anhydro-lutein III is the acid-catalyzed dehydration of lutein. This reaction typically yields a mixture of anhydro-lutein isomers, with anhydro-lutein I and II being the major products and anhydro-lutein III as a minor product[1].
Materials:
-
Lutein
-
Acetone
-
2% Sulfuric Acid (H₂SO₄) in acetone
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column
Procedure:
-
Dissolve lutein in acetone.
-
Add the 2% H₂SO₄ in acetone solution to the lutein solution.
-
Allow the reaction to proceed. The reaction time can be monitored by HPLC to determine the formation of the anhydro-lutein isomers.
-
Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the carotenoids from the aqueous acetone mixture using dichloromethane or another suitable organic solvent.
-
Wash the organic extract with water to remove any remaining salts.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The resulting residue, containing a mixture of anhydro-lutein I, II, and III, can be subjected to further purification.
Purification:
-
The separation of the anhydro-lutein isomers can be achieved by semi-preparative HPLC on a C18 reversed-phase column[1]. The specific gradient and solvent system would need to be optimized for baseline separation of the isomers.
Logical Relationship of Lutein Dehydration Products
The acid-catalyzed dehydration of lutein results in the formation of three primary anhydro-lutein isomers. The following diagram illustrates the relationship between the parent molecule, lutein, and its dehydration products.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research on the direct involvement of anhydro-lutein III in cellular signaling pathways or its distinct biological activities. Research has primarily focused on its parent compound, lutein, which is known for its antioxidant properties and its role in eye health. Lutein is known to modulate various signaling pathways, including those related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. It is plausible that metabolites of lutein, including the anhydro-luteins, may also possess biological activity, but further investigation is required to elucidate their specific roles.
Conclusion
Anhydro-lutein III, systematically known as (3R)-3',4'-didehydro-β,β-caroten-3-ol, is a minor product of the acid-catalyzed dehydration of lutein. While its chemical synthesis has been described, detailed characterization of its physicochemical properties and biological functions remains an area for future research. This guide provides a foundational understanding of anhydro-lutein III to encourage further exploration of this and other lutein metabolites and their potential roles in chemistry, biology, and medicine.
References
An In-depth Technical Guide to the Anhydrolutein III Synthesis Pathway from Lutein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of anhydrolutein III from lutein. While not a formal enzymatic biosynthesis pathway, the acid-catalyzed dehydration of lutein represents a significant transformation that occurs both in vivo under physiological conditions and can be replicated and controlled in laboratory settings. This document details the core chemical transformations, quantitative outcomes, and experimental protocols relevant to researchers in carotenoid chemistry and drug development.
Introduction to Anhydroluteins
Anhydroluteins are dehydration products of lutein, a dietary carotenoid abundant in leafy green vegetables. The formation of these compounds is of interest due to their presence in human plasma and their potential biological activities. The conversion of lutein to anhydroluteins is primarily an acid-catalyzed process, with the acidic environment of the stomach being a key site for this transformation in vivo.[1] In laboratory settings, this reaction can be controlled to yield a mixture of anhydrolutein isomers.
Three main isomers are formed during this process:
-
Anhydrolutein I: all-E-(3R,6'R)-3-hydroxy-3',4'-didehydro-β,γ-carotene
-
2',3'-Anhydrolutein II: all-E-(3R,6'R)-3-hydroxy-2',3'-didehydro-β,ε-carotene
-
3',4'-Anhydrolutein III: (3'R)-3'-hydroxy-3,4-dehydro-β-carotene
While anhydrolutein I and II have been identified in human plasma, this compound has not been detected, suggesting it is either not formed under physiological conditions or is rapidly metabolized.[1] However, its synthesis is achievable under laboratory conditions and is of interest for further study.
The Chemical Transformation Pathway
The conversion of lutein to anhydrolutein isomers is a dehydration reaction catalyzed by acid. This process involves the removal of a water molecule from the lutein structure, leading to the formation of a new double bond. The position of this new double bond determines the resulting isomer. The reaction is not strictly a "biosynthetic pathway" involving enzymes, but rather a chemical transformation that can be considered a pseudo-biosynthetic process.
Below is a diagram illustrating the acid-catalyzed dehydration of lutein into its three main anhydrolutein isomers.
Quantitative Data from Experimental Synthesis
The acid-catalyzed dehydration of lutein yields a mixture of the three main anhydrolutein isomers. The relative abundance of each isomer can be influenced by reaction conditions. The table below summarizes the product distribution from a representative experimental synthesis.[1]
| Product | Chemical Name | Yield (%) |
| Anhydrolutein I | all-E-(3R,6'R)-3-hydroxy-3',4'-didehydro-β,γ-carotene | 54 |
| 2',3'-Anhydrolutein II | all-E-(3R,6'R)-3-hydroxy-2',3'-didehydro-β,ε-carotene | 19 |
| 3',4'-Anhydrolutein III | (3'R)-3'-hydroxy-3,4-dehydro-β-carotene | 19 |
Detailed Experimental Protocol: Synthesis of Anhydrolutein Isomers
This protocol is based on the partial synthesis of anhydroluteins from lutein as described in the literature.[1]
Objective: To synthesize a mixture of anhydrolutein isomers, including this compound, via acid-catalyzed dehydration of lutein.
Materials:
-
Lutein (crystalline)
-
Acetone (reagent grade)
-
Sulfuric acid (H₂SO₄), 2% solution in acetone
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (reagent grade)
-
Rotary evaporator
-
Separatory funnel
-
Glassware (flasks, beakers, etc.)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column for analysis and purification.
Procedure:
-
Dissolution of Lutein: Dissolve a known quantity of crystalline lutein in acetone in a round-bottom flask. The concentration should be managed to ensure complete dissolution.
-
Acid-Catalyzed Dehydration:
-
To the lutein solution, add the 2% H₂SO₄ in acetone solution. The volume of the acid solution should be sufficient to initiate and sustain the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or a rapid HPLC method. The reaction is typically complete within a few hours.
-
-
Quenching the Reaction:
-
Once the desired conversion is achieved, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid. Continue adding the bicarbonate solution until the effervescence ceases, indicating complete neutralization.
-
-
Extraction of Products:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of dichloromethane (or another suitable organic solvent like diethyl ether) and water.
-
Shake the funnel vigorously and allow the layers to separate. The organic layer containing the anhydroluteins will be the lower layer if using dichloromethane.
-
Collect the organic layer. Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the products.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C to prevent degradation of the carotenoids.
-
-
Purification and Isolation of this compound:
-
The resulting residue contains a mixture of anhydrolutein I, II, and III, along with any unreacted lutein.
-
Dissolve the residue in a minimal amount of the HPLC mobile phase.
-
Isolate the individual isomers using semipreparative HPLC on a C18 reversed-phase column. A mobile phase gradient of hexane and ethyl acetate is commonly used for the separation of carotenoids.
-
Collect the fraction corresponding to this compound based on its retention time and UV-Vis absorption spectrum.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as:
-
HPLC-UV-Vis: To determine purity and confirm the characteristic absorption maxima.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): For unambiguous structural elucidation.
-
Circular Dichroism (CD): To establish the absolute configuration.
-
-
Below is a workflow diagram for the experimental synthesis of this compound.
Conclusion
The synthesis of this compound from lutein is a chemically driven process, initiated by acid catalysis. While not a formal biosynthetic pathway, understanding this transformation is crucial for researchers studying carotenoid metabolism and developing novel therapeutic agents. The provided protocol offers a robust method for the synthesis and isolation of this compound, enabling further investigation into its physicochemical properties and biological functions. The quantitative data highlights the distribution of isomers, which is essential for optimizing reaction conditions to favor the production of the desired compound. This guide serves as a foundational resource for the scientific community engaged in carotenoid research.
References
The Biological Significance of Anhydrolutein III in Avian Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrolutein III, chemically known as 2',3'-Anhydrolutein, is a metabolically derived carotenoid that has been identified in several avian species. Unlike other prominent avian carotenoids, this compound is not obtained directly from the diet but is synthesized endogenously from dietary precursors, primarily lutein. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance in birds, including its metabolic origins, tissue distribution, and putative functions. The guide also outlines common experimental protocols for its analysis and presents available data in a structured format. While research into the specific roles of this carotenoid is ongoing, this document consolidates existing knowledge to support further investigation by researchers, scientists, and professionals in drug development.
Introduction
Carotenoids are a diverse class of pigments responsible for many of the vibrant yellow, orange, and red colors observed in avian plumage, beaks, and other tissues.[1][2] Beyond their role in coloration, which is crucial for processes like mate selection and social signaling, carotenoids are also implicated in a range of physiological functions, including antioxidant defense and immune modulation. Many avian species have evolved the capacity to chemically modify dietary carotenoids into different forms, which are then selectively deposited in various tissues.[1] One such modified carotenoid is this compound, a derivative of the common dietary xanthophyll, lutein.[1][2] This document serves as an in-depth technical guide to the biological significance of this compound in avian species.
Metabolism and Biosynthesis
This compound is notably absent from the diet of avian species in which it is found, indicating that it is a metabolic derivative of dietary carotenoids.[1][2] The primary precursor for this compound is believed to be lutein, a xanthophyll abundant in the diet of many birds.[1][2] The conversion of lutein to this compound is thought to be an enzymatic dehydration reaction, although the specific enzymes responsible for this transformation in avian species have not yet been definitively identified.
The proposed metabolic pathway involves the removal of a hydroxyl group from the 3' position of the ε-ring of lutein, leading to the formation of a double bond and resulting in the structure of 2',3'-Anhydrolutein.
Logical Diagram of the Proposed Metabolic Conversion
Caption: Proposed metabolic pathway for the conversion of dietary lutein to this compound.
Tissue Distribution and Quantitative Data
This compound has been identified in various tissues of several avian species, with the most comprehensive studies conducted on the zebra finch (Taeniopygia guttata). It has also been detected in other estrildid finches.[1][2] While precise quantitative data across a wide range of species is limited, existing studies provide valuable insights into its distribution.
Table 1: Tissue Distribution and Relative Abundance of this compound
| Species | Tissue | Relative Abundance | Reference |
| Zebra Finch (Taeniopygia guttata) | Serum | Major carotenoid | [1][2] |
| Zebra Finch (Taeniopygia guttata) | Liver | Major carotenoid | [1][2] |
| Zebra Finch (Taeniopygia guttata) | Adipose Tissue | Present, but does not exceed lutein and zeaxanthin levels | [1][2] |
| Zebra Finch (Taeniopygia guttata) | Egg Yolk | Present, but does not exceed lutein and zeaxanthin levels | [1] |
| Zebra Finch (Taeniopygia guttata) | Plumage | Major pigment | [1] |
| Common Waxbill (Estrilda astrild) | Plasma | Present | [1][2] |
| Red-billed Firefinch (Lagonosticta senegala) | Plasma | Present | [1] |
Note: "Major carotenoid" indicates that it is one of the most abundant carotenoids found in that particular tissue for the species mentioned.
Biological Significance and Putative Functions
The precise physiological functions of this compound are not yet fully understood and remain an active area of research. However, based on its chemical structure and the known roles of other carotenoids, several potential functions can be hypothesized.
-
Plumage Coloration: this compound is a significant pigment in the plumage of some bird species, contributing to their visual signaling.[1] The modification of dietary lutein into this compound may allow for the production of unique hues that are not achievable with dietary carotenoids alone.
-
Antioxidant Activity: Carotenoids are well-known for their antioxidant properties, which help to neutralize harmful free radicals and reduce oxidative stress. While the specific antioxidant capacity of this compound has not been extensively studied, it is plausible that it contributes to the overall antioxidant network in avian tissues. The role of carotenoids, in general, has been linked to mitigating oxidative damage in birds.
-
Immune Function: Carotenoids can modulate the immune system, and their availability can influence an individual's ability to mount an effective immune response. Further research is needed to determine if this compound plays a specific role in the avian immune system.
-
Precursor for Other Carotenoids: It is possible that this compound serves as an intermediate in the metabolic pathway for the synthesis of other, more complex carotenoids.
Logical Diagram of Potential Biological Roles
Caption: Putative biological functions of this compound in avian species.
Experimental Protocols
The analysis of this compound and other carotenoids in avian tissues typically involves extraction followed by chromatographic separation and quantification.
Sample Collection and Storage
-
Blood: Blood is collected from a suitable vein (e.g., brachial or jugular) using a heparinized capillary tube or syringe. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissues (Liver, Adipose, Plumage): Tissues are dissected, weighed, and immediately frozen in liquid nitrogen or stored at -80°C.
Carotenoid Extraction
A common method for extracting carotenoids from avian plasma and tissues involves the use of organic solvents to separate the lipophilic carotenoids from the rest of the sample matrix.
General Protocol:
-
Homogenization: Tissue samples are homogenized in a suitable solvent (e.g., ethanol or acetone). Plasma samples can be directly mixed with the solvent.
-
Extraction: A nonpolar solvent such as hexane or tert-butyl methyl ether is added to the homogenate to extract the carotenoids.
-
Phase Separation: The mixture is vortexed and then centrifuged to separate the organic (carotenoid-containing) and aqueous layers.
-
Drying and Reconstitution: The organic layer is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for HPLC analysis (e.g., a mixture of methanol, acetonitrile, and dichloromethane).
Experimental Workflow Diagram
Caption: General experimental workflow for the extraction and analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for separating and quantifying carotenoids.
-
Column: A C30 column is often preferred for its ability to separate carotenoid isomers.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and dichloromethane is typically used.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths of carotenoids (typically around 450 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from a purified standard. If a standard is unavailable, an internal standard can be used for relative quantification.
Future Directions and Research Gaps
The study of this compound in avian species is a developing field with several key areas that require further investigation:
-
Enzymatic Pathway: The specific enzymes and genetic pathways responsible for the conversion of lutein to this compound need to be identified.
-
Physiological Function: In-depth studies are required to elucidate the specific roles of this compound in antioxidant defense, immune function, and as a potential precursor for other carotenoids.
-
Species Distribution: A broader survey of avian species is needed to understand the taxonomic distribution of this compound metabolism.
-
Quantitative Studies: More rigorous quantitative studies are necessary to determine the absolute concentrations of this compound in various tissues and its correlation with physiological state.
-
Signaling Pathways: Research is needed to determine if this compound is involved in any specific cellular signaling pathways.
Conclusion
This compound is a unique, metabolically derived carotenoid with a significant presence in several avian species. Its role in plumage coloration is established, but its broader physiological significance as a potential antioxidant, immune modulator, or metabolic intermediate remains largely unexplored. This technical guide has summarized the current state of knowledge and highlighted the critical research gaps that need to be addressed. The detailed experimental protocols and structured data presentation provided herein are intended to serve as a valuable resource for researchers and scientists working to further unravel the biological importance of this intriguing avian metabolite. The insights gained from such research will not only advance our understanding of avian physiology and evolution but may also have implications for animal health and nutrition, and potentially inform drug development efforts targeting pathways involving carotenoid metabolism.
References
Anhydrolutein III: A Technical Guide on its Presence in Human Plasma and Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydrolutein III, a dehydrated derivative of the dietary carotenoid lutein, has been identified in various human tissues, including plasma, skin, and brain. Its presence suggests endogenous formation from lutein, a xanthophyll known for its antioxidant properties and role in eye health. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound in the human body. It consolidates available quantitative data, details relevant experimental protocols for its analysis, and illustrates the proposed metabolic pathways and analytical workflows. While research on this compound is still emerging and quantitative data remains limited, this guide serves as a foundational resource for researchers and professionals in drug development interested in the metabolism and potential biological significance of lutein and its derivatives.
Quantitative Data on this compound and Related Carotenoids
Direct quantitative data for 2',3'-anhydrolutein in human plasma and most tissues are not widely available in the scientific literature, suggesting it is likely a minor metabolite. However, data on its presence and the concentrations of related carotenoids provide valuable context.
Table 1: Concentration of Anhydrolutein and Other Major Carotenoids in Human Tissues
| Tissue | Analyte | Concentration Range | Notes |
| Brain | Anhydrolutein | Identified as a major carotenoid; specific concentration not reported.[1][2] | Total identified carotenoids ranged from 1.8-23.0 pmol/g.[1][2] |
| Lutein | ~10 - 150 pmol/g | Varies by brain region.[3] | |
| Zeaxanthin | ~5 - 50 pmol/g | Varies by brain region.[3] | |
| Skin | 2',3'-Anhydrolutein | pmol/g range | Levels are several orders of magnitude lower than β-carotene. |
| Plasma/Serum | 2',3'-Anhydrolutein | Identified, but quantitative data not consistently reported. | Postulated to be formed from acid-catalyzed dehydration of lutein in the stomach.[4] |
| 3'-Dehydro-lutein | Baseline: ~0.04 µmol/L | Plasma kinetics parallel those of lutein after supplementation.[5] | |
| Lutein | ~0.1 - 0.5 µmol/L | Varies with dietary intake. | |
| Zeaxanthin | ~0.02 - 0.1 µmol/L | Varies with dietary intake. |
Experimental Protocols
The analysis of this compound and other carotenoids in biological matrices requires careful extraction and sensitive analytical techniques to prevent degradation and ensure accurate quantification.
Extraction of Carotenoids from Human Plasma
This protocol describes a common liquid-liquid extraction method for isolating carotenoids from plasma or serum.
Workflow for Plasma Carotenoid Extraction
References
- 1. Carotenoid, tocopherol, and retinol concentrations in elderly human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lutein Is Differentially Deposited across Brain Regions following Formula or Breast Feeding of Infant Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Metabolic Formation and Distribution of Anhydrolutein: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the metabolic fate of dietary lutein, with a specific focus on its conversion to and distribution of 2',3'-anhydrolutein, a significant metabolite in certain avian species. It is intended for researchers, scientists, and drug development professionals working in the fields of carotenoid metabolism, animal physiology, and pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical and procedural pathways. It is important to note that Anhydrolutein is not a dietary component itself but rather a product of biotransformation of dietary lutein.
Introduction
Anhydrolutein, specifically 2',3'-anhydrolutein, is a carotenoid that has been identified in the tissues of various animal species, most notably in the zebra finch (Taeniopygia guttata).[1][2] Unlike many other carotenoids, anhydrolutein is not obtained directly from the diet.[1][2] Instead, it is a metabolite derived from the dietary xanthophyll, lutein.[1][2][3] This metabolic conversion represents a key biotransformation pathway in select species and is crucial for understanding the full scope of lutein's physiological roles and metabolic end-products.
This guide will focus on the formation of anhydrolutein from dietary lutein and its subsequent distribution in various tissues, drawing primarily from studies on the zebra finch, which has been the principal model organism for this research.[1][4]
Quantitative Data: Carotenoid Distribution in Zebra Finch Tissues
The following tables summarize the concentrations and relative abundance of dietary carotenoids and the metabolically derived anhydrolutein in various tissues of the zebra finch. Data is primarily sourced from the comprehensive study by McGraw and Toomey (2009), which provides a detailed analysis of carotenoid accumulation.
Table 1: Carotenoid Concentrations in Male Zebra Finch Plasma
| Carotenoid | Mean Concentration (µg/mL) ± SE |
| Lutein | 10.2 ± 1.1 |
| Zeaxanthin | 4.5 ± 0.5 |
| Anhydrolutein | 3.1 ± 0.4 |
| β-Cryptoxanthin | 1.0 ± 0.1 |
Data adapted from McGraw and Toomey (2009).
Table 2: Carotenoid Concentrations in Zebra Finch Liver
| Carotenoid | Mean Concentration (µg/g) ± SE (Males) | Mean Concentration (µg/g) ± SE (Females) |
| Lutein | 12.5 ± 1.8 | 18.1 ± 2.9 |
| Anhydrolutein | 12.5 ± 1.7 | 17.8 ± 2.8 |
| Zeaxanthin | 5.5 ± 0.8 | 8.0 ± 1.3 |
| 3'-Dehydrolutein | 4.8 ± 0.7 | 6.9 ± 1.1 |
| β-Cryptoxanthin | 1.2 ± 0.2 | 1.8 ± 0.3 |
Data adapted from McGraw and Toomey (2009). Note the significant presence of anhydrolutein, comparable to its precursor lutein.
Table 3: Carotenoid Concentrations in Zebra Finch Adipose Tissue
| Carotenoid | Mean Concentration (µg/g) ± SE (Males) | Mean Concentration (µg/g) ± SE (Females) |
| Lutein | 35.1 ± 4.5 | 55.2 ± 8.1 |
| Zeaxanthin | 15.5 ± 2.0 | 24.4 ± 3.6 |
| Anhydrolutein | 10.8 ± 1.4 | 16.9 ± 2.5 |
| 3'-Dehydrolutein | 9.8 ± 1.3 | 15.4 ± 2.3 |
| β-Cryptoxanthin | 3.4 ± 0.4 | 5.3 ± 0.8 |
Data adapted from McGraw and Toomey (2009). While present, anhydrolutein is less concentrated in adipose tissue compared to lutein and zeaxanthin.
Proposed Metabolic Pathway and Tissue Distribution
The conversion of lutein to anhydrolutein is believed to be a dehydrogenation reaction. The exact enzymatic processes and the primary site of this biotransformation are still under investigation, though the gastrointestinal tract is a likely candidate.[5]
Proposed Metabolic Conversion of Lutein
Caption: Proposed conversion of dietary lutein to 2',3'-anhydrolutein.
Distribution of Anhydrolutein in Zebra Finch Tissues
Following its formation, anhydrolutein is absorbed and distributed to various tissues via the circulatory system.
Caption: Distribution of metabolically derived anhydrolutein.
Experimental Protocols
The identification and quantification of anhydrolutein in avian tissues involve multi-step procedures, including sample collection, carotenoid extraction, and analysis by high-performance liquid chromatography (HPLC).
Sample Collection and Preparation
-
Plasma: Blood is collected from a suitable vessel (e.g., brachial vein) into heparinized microcapillary tubes. Plasma is separated by centrifugation.
-
Tissues (Liver, Adipose): Tissues are dissected, weighed, and immediately stored at -80°C until analysis to prevent carotenoid degradation.
Carotenoid Extraction
-
Homogenization: Solid tissues are homogenized in a solvent mixture. A common method involves grinding the tissue with a mortar and pestle in the presence of a 1:1 (v/v) mixture of hexane and tert-butyl methyl ether.
-
Solvent Extraction: The homogenate is centrifuged to pellet the tissue debris. The supernatant, containing the carotenoids, is carefully collected.
-
Evaporation: The solvent is evaporated to dryness under a stream of nitrogen gas.
-
Reconstitution: The dried pigment residue is redissolved in a precise volume of HPLC mobile phase for injection.
High-Performance Liquid Chromatography (HPLC) Analysis
-
System: A normal-phase HPLC system is typically used for the separation of xanthophylls like lutein and anhydrolutein.
-
Column: A silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient mobile phase is often used to achieve optimal separation. For example, a gradient of 0.5% to 10% isopropanol in hexane over 20 minutes.
-
Detection: A photodiode array detector is used to monitor the eluting compounds at their characteristic absorption maxima (approximately 445-450 nm for lutein and anhydrolutein).
-
Quantification: Carotenoid concentrations are determined by comparing the peak areas in the sample chromatograms to those of authentic standards of known concentration.
Experimental Workflow Diagram
Caption: General workflow for carotenoid analysis in tissues.
Conclusion
Anhydrolutein is a significant, metabolically derived carotenoid in certain avian species, originating from the biotransformation of dietary lutein. Its substantial presence in the liver and plasma of the zebra finch suggests a specific and regulated metabolic pathway. Further research is required to elucidate the precise enzymatic mechanisms responsible for the conversion of lutein to anhydrolutein and to fully understand its physiological functions. The protocols and data presented in this guide provide a foundational resource for professionals engaged in the study of carotenoid metabolism and its implications for animal health and physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoid accumulation in the tissues of zebra finches: predictors of integumentary pigmentation and implications for carotenoid allocation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.uchicago.edu [journals.uchicago.edu]
Anhydrolutein III: A Knowledge Gap in Carotenoid Bioactivity
A comprehensive review of existing scientific literature reveals a significant lack of research on the specific biological activities of Anhydrolutein III. This carotenoid is primarily documented as a dehydration product of lutein and a synthetic intermediate for the production of other carotenoids. While the biological functions of its parent compound, lutein, are well-established, the physiological effects of this compound remain largely unexplored, presenting a notable gap in the current understanding of carotenoid bioactivity.
This compound, chemically known as 3-hydroxy-3′,4′-didehydro-β,β-carotene, is formed from the acid-catalyzed dehydration of lutein.[1][2] This process can occur during food processing, such as the steaming of vegetables, or potentially in the acidic environment of the human stomach following the ingestion of lutein-rich foods.[2] It exists alongside two other isomers, Anhydrolutein I and Anhydrolutein II.[2]
The primary focus of the available research has been on the chemical synthesis and utility of this compound. It serves as a key precursor in the partial synthesis of other important carotenoids, including (3R,3'R)-zeaxanthin and its meso-isomer, as well as α-cryptoxanthin and β-cryptoxanthin.[1][3][4] This synthetic pathway involves the conversion of commercially available lutein into a mixture of anhydroluteins, from which this compound can be utilized for further chemical transformations.[3][4]
Despite its presence as a lutein derivative, studies detailing its specific biological effects, such as antioxidant, anti-inflammatory, or anti-cancer activities, are conspicuously absent from the current body of scientific literature. No quantitative data, such as IC50 values or efficacy in biological assays, have been published. Furthermore, there is no information available regarding its potential interactions with cellular signaling pathways. An article from 1973 suggests research into the metabolism and biological activity of anhydrolutein in rats, but further details are not available in the search results.[5]
The absence of this information is significant for researchers, scientists, and drug development professionals. A thorough investigation into the biological activities of this compound is warranted to determine if it possesses unique therapeutic properties or contributes to the overall biological effects attributed to lutein consumption.
Chemical Transformations Involving this compound
The following diagram illustrates the formation of this compound from lutein and its subsequent use as a synthetic intermediate.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. researchgate.net [researchgate.net]
- 3. US9771323B2 - Beta-cryptoxanthin from plant source and a process for its preparation - Google Patents [patents.google.com]
- 4. US9771323B2 - Beta-cryptoxanthin from plant source and a process for its preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Anhydrolutein III and its Critical Relationship to Retinal Pigments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydrolutein III, a metabolite of the dietary carotenoid lutein, is emerging as a molecule of significant interest in the field of retinal health and disease. Found in human plasma and ocular tissues, this compound is intrinsically linked to the complex environment of retinal pigments. This technical guide provides an in-depth exploration of this compound, its formation, chemical properties, and its putative role in mitigating the formation of toxic bisretinoids, such as N-retinylidene-N-retinylethanolamine (A2E), which are implicated in the pathogenesis of Stargardt disease and age-related macular degeneration (AMD). This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to this compound and Retinal Pigments
The human retina, particularly the macula, is enriched with carotenoid pigments, primarily lutein and zeaxanthin. These pigments play a crucial role in protecting the delicate photoreceptor cells from light-induced oxidative damage. This compound is a dehydration product of lutein, formed metabolically in the human body. Its presence in ocular tissues suggests a potential role in the protective mechanisms attributed to its parent compound.
Retinal pigments are not only vital for vision but are also involved in a delicate balance that, when disrupted, can lead to degenerative diseases. A key pathological hallmark of certain retinal diseases is the accumulation of lipofuscin in the retinal pigment epithelium (RPE). A major cytotoxic component of this lipofuscin is A2E, a bisretinoid formed from two molecules of all-trans-retinal and one molecule of phosphatidylethanolamine. The formation of A2E is a consequence of the visual cycle and is exacerbated by oxidative stress. Understanding the role of endogenous molecules like this compound in modulating these processes is paramount for developing novel therapeutic strategies.
Chemical Properties and Formation of this compound
This compound, with the chemical formula C40H54O, is a carotenoid derived from the acid-catalyzed dehydration of lutein.[1] This conversion can occur in the presence of a strong acid, leading to a mixture of anhydrolutein isomers, including Anhydrolutein I, II, and III.[1] The structure of this compound is characterized by an additional double bond in one of the ionone rings compared to lutein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H54O | [2] |
| Molecular Weight | 550.85 g/mol | [2] |
| IUPAC Name | (3R)-3',4'-Didehydro-β,β-caroten-3-ol | [2] |
| CAS Number | 752-29-4 | [2] |
The formation of this compound from lutein is a critical metabolic step. While dietary lutein is the primary source, its conversion to various metabolites, including this compound, occurs within the body. This metabolic pathway highlights the dynamic nature of carotenoid processing in human tissues.
This compound and its Relation to Retinal Pigments and Disease
The macular pigment, composed of lutein and zeaxanthin, is known to protect the retina through two primary mechanisms: filtering high-energy blue light and quenching reactive oxygen species (ROS). As a metabolite of lutein, this compound is hypothesized to contribute to this protective shield.
A critical area of research is the role of carotenoids in preventing the formation of A2E. A2E accumulation in RPE cells is a key factor in the pathology of Stargardt disease, an inherited macular dystrophy caused by mutations in the ABCA4 gene, and is also implicated in the "dry" form of AMD.[3] The ABCA4 transporter is responsible for clearing all-trans-retinal from photoreceptor outer segments; its dysfunction leads to the accumulation of retinaldehyde and subsequent A2E formation.[4]
While direct quantitative data on the A2E inhibitory activity of this compound is limited, studies on its precursor, lutein, have shown a significant reduction in A2E formation. It is plausible that this compound, present in the retina, contributes to this effect.
Table 2: Quantitative Data on Carotenoids and A2E Levels in Retinal Tissues
| Study Type | Tissue/Cell Line | Carotenoid | Concentration/Dosage | Effect on A2E/Oxidative Stress | Reference |
| In vivo (Japanese Quail) | RPE | Lutein/Zeaxanthin | High-dose supplementation | Profound inhibition of A2E formation | [3] |
| In vivo (Mouse Model) | RPE/Choroid | Lutein/Zeaxanthin | ~2.6 mg/mouse/day for 3 months | 33-71% lower A2E and iso-A2E levels | [5] |
| In vitro | ARPE-19 cells | Lutein | 0.5, 1, 2, 4 µg/mL | Significant protection against H2O2-induced oxidative stress | [6] |
| Human Donor Eyes | Macula vs. Periphery | Total Carotenoids | Endogenous levels | Inverse correlation between carotenoid and A2E levels | [3] |
Note: Data for this compound's direct effect on A2E is not currently available in published literature and represents a key area for future investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in the retina.
Synthesis of this compound from Lutein
Objective: To prepare this compound from (3R,3'R,6'R)-Lutein via acid-catalyzed dehydration.
Materials:
-
(3R,3'R,6'R)-Lutein (technical grade)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et3SiH)
-
Dichloromethane (CH2Cl2), anhydrous
-
Hexane, HPLC grade
-
Acetone, HPLC grade
-
Silica gel for column chromatography
Procedure:
-
Dissolve (3R,3'R,6'R)-Lutein in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of trifluoroacetic acid in dichloromethane to the lutein solution while stirring.
-
After the addition of TFA, add triethylsilane to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction typically proceeds to form a mixture of anhydroluteins I, II, and III.[1]
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-acetone gradient to separate the different anhydrolutein isomers.[1]
-
Collect the fractions containing this compound and confirm its identity and purity using HPLC, mass spectrometry, and NMR.
Quantification of this compound in Retinal Tissue by HPLC-MS/MS
Objective: To extract and quantify the concentration of this compound in retinal tissue samples.
Materials:
-
Retinal tissue (e.g., from donor eyes)
-
Phosphate-buffered saline (PBS)
-
Hexane, HPLC grade
-
Ethanol, HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Internal standard (e.g., echinenone)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C30 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Homogenize the retinal tissue in PBS on ice.
-
Extraction:
-
To the homogenate, add a known amount of the internal standard.
-
Add ethanol to precipitate proteins.
-
Perform a liquid-liquid extraction with a mixture of hexane and MTBE.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic layer containing the carotenoids.
-
Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample onto the C30 HPLC column.
-
Use a gradient elution program with a mobile phase consisting of solvents such as methanol, MTBE, and water with a modifier like ammonium acetate.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for the specific precursor-to-product ion transitions of this compound and the internal standard.
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of an this compound standard.
-
Table 3: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Setting |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 551.4 [M+H]+ |
| Product Ions (m/z) | Characteristic fragments (e.g., loss of water, toluene) |
| Collision Energy | Optimized for specific instrument |
In Vitro Assessment of this compound's Protective Effect on RPE Cells
Objective: To evaluate the ability of this compound to protect human RPE cells (e.g., ARPE-19) from oxidative stress.
Materials:
-
ARPE-19 cell line
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable vehicle, e.g., THF or DMSO)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (tBHP))
-
Cell viability assay kit (e.g., MTT or WST-1)
-
Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA-based assay)
Procedure:
-
Cell Culture: Culture ARPE-19 cells in appropriate flasks or plates until they reach a desired confluency.
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours).
-
After pre-incubation, expose the cells to the oxidative stress-inducing agent for a defined duration.
-
-
Assessment of Cell Viability:
-
Following the stress induction, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the untreated control.
-
-
Measurement of Intracellular ROS:
-
After treatment, incubate the cells with a ROS-sensitive fluorescent probe.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer to quantify the levels of intracellular ROS.
-
Compare the ROS levels in this compound-treated cells to those in the vehicle-treated and stressed controls.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving this compound is crucial for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.
Conclusion and Future Directions
This compound, as a significant metabolite of dietary lutein, is an integral component of the carotenoid profile in human ocular tissues. While direct evidence of its specific role in preventing A2E formation is still an area of active investigation, the substantial body of research on its precursor, lutein, strongly suggests a protective function. The experimental protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and other lutein metabolites.
Future research should focus on:
-
Quantitative analysis of the direct inhibitory effect of this compound on A2E formation in vitro and in vivo.
-
Comparative studies to elucidate the relative protective efficacy of lutein, zeaxanthin, and their various metabolites, including this compound.
-
Investigation of the interaction of this compound with key proteins in the visual cycle and retinoid transport, such as the ABCA4 transporter.
-
Preclinical studies in animal models of Stargardt disease and AMD to evaluate the therapeutic potential of this compound supplementation.
A deeper understanding of the nuanced roles of individual carotenoid metabolites like this compound will be instrumental in developing targeted nutritional and pharmacological interventions to combat retinal degenerative diseases.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. Lutein and zeaxanthin reduce A2E and iso-A2E levels and improve visual performance in Abca4-/-/Bco2-/- double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Lutein and Zeaxanthin Reduce A2E and iso-A2E Levels and Improve Visual Performance in Abca4−/−/Bco2−/− Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lutein protects retinal pigment epithelium from cytotoxic oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Stability of Anhydrolutein III: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Anhydrolutein III, a dehydrated derivative of the xanthophyll carotenoid lutein, is a molecule of interest in various biological contexts. Understanding its stability is crucial for researchers in fields ranging from natural product chemistry to drug development. This technical guide provides a comprehensive overview of the theoretical and extrapolated stability of this compound. Due to the limited direct research on this compound, this document leverages extensive data from studies on its parent compound, lutein, and other related carotenoids to infer its stability profile. This guide covers the primary factors influencing its degradation, presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key pathways and workflows.
Introduction to this compound
This compound, with the chemical formula C40H54O, is a carotenoid formed through the dehydration of lutein[1]. It is one of several structural isomers, including Anhydrolutein I and Anhydrolutein II[2][3]. While lutein is a well-studied antioxidant, the specific biological activities and stability of its dehydrated derivatives are less characterized. Anhydrolutein has been identified as a metabolite of lutein in various species, suggesting its presence and potential role in biological systems[4]. Its synthesis from lutein is a known chemical process, highlighting its potential as a synthetic intermediate or a degradation product during processing and storage of lutein-containing products[5].
The stability of carotenoids is intrinsically linked to their structure, which consists of a long chain of conjugated double bonds. This feature is responsible for their antioxidant properties but also renders them susceptible to degradation by various environmental factors[6][7][8].
Factors Influencing this compound Stability
The stability of this compound is presumed to be influenced by the same factors that affect other carotenoids, namely temperature, light, pH, and oxygen.
Temperature: Thermal stress is a significant factor in the degradation of carotenoids. High temperatures can accelerate oxidation and isomerization from the more stable all-trans form to less stable cis isomers[9][10]. For lutein, degradation increases significantly with rising temperatures, with complete degradation observed at temperatures beyond 80°C under certain conditions[11][12]. It is highly probable that this compound exhibits similar thermal lability.
Light: Exposure to light, particularly in the presence of oxygen, can lead to photo-oxidation, a major degradation pathway for carotenoids[13]. The conjugated double bond system in this compound readily absorbs light energy, which can lead to the formation of excited states and subsequent reactions with oxygen, generating a variety of oxidation products[7]. The use of amber vials or other light-blocking materials is crucial for protecting carotenoid solutions[14].
pH: The pH of the surrounding medium can influence the stability of carotenoids. Acidic conditions, in particular, have been shown to promote the degradation of lutein[12][15]. It is anticipated that this compound would also be more susceptible to degradation in acidic environments. Studies on lutein show that maintaining a pH between 7 and 8 can significantly retain its structure and bioactivity[12][15].
Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of carotenoids[6]. The long polyene chain of this compound is prone to attack by molecular oxygen and reactive oxygen species, leading to the formation of epoxides, apocarotenoids, and other smaller molecules, resulting in a loss of color and biological activity[7]. Storing solutions under an inert atmosphere, such as nitrogen or argon, can significantly enhance stability[14].
Quantitative Data on Carotenoid Stability
The following tables summarize quantitative data on the stability of lutein and other carotenoids under various conditions. This data provides a reasonable proxy for the expected stability of this compound.
Table 1: Effect of Temperature on Lutein Degradation at Neutral pH (pH 7) over 1 hour.
| Temperature (°C) | Lutein Loss (%) |
| 40 | 15.22 |
| 50 | 16.89 |
| 60 | Not specified |
| 70 | Not specified |
| 80 | 87.11 |
| >80 | 100 |
Data extrapolated from a study on lutein stability[11][12].
Table 2: Effect of pH on Lutein Degradation at 40°C over 1 hour.
| pH | Lutein Loss (%) |
| 2 | 48.89 |
| 4 | Not specified |
| 6 | ~20 |
| 7 | 15.22 |
| 8 | 12.44 |
Data extrapolated from a study on lutein stability[12].
Table 3: Effect of Exposure Duration on Lutein Degradation at 40°C and pH 7.
| Duration (hours) | Lutein Loss (%) |
| 1 | 15.22 |
| 4 | 27.11 |
Data extrapolated from a study on lutein stability[12].
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound, adapted from established protocols for carotenoids.
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of crystalline this compound.
-
Dissolution: Dissolve the crystals in a known volume of a suitable organic solvent, such as tetrahydrofuran (THF) or ethanol, to achieve a desired stock concentration (e.g., 1 mg/mL)[14]. Use high-purity, peroxide-free solvents.
-
Mixing: Vortex the solution briefly to ensure complete dissolution.
-
Concentration Determination: Determine the exact concentration of the stock solution using a UV-Vis spectrophotometer by measuring the absorbance at its λmax. The extinction coefficient for this compound in the chosen solvent is required for accurate concentration calculation.
-
Storage: Aliquot the stock solution into amber glass vials, flush with an inert gas (nitrogen or argon), and store at -80°C to minimize degradation[14].
Thermal Stability Assay
-
Working Solution: Prepare a working solution of this compound in the desired solvent by diluting the stock solution to an appropriate concentration (e.g., yielding an absorbance of ~1.0 at λmax)[14].
-
Aliquoting: Dispense the working solution into multiple amber vials.
-
Incubation: Place the vials in incubators or water baths set to the desired temperatures (e.g., 40, 50, 60, 70, 80°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature condition.
-
Analysis: Immediately analyze the concentration of this compound using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound as a function of time for each temperature to determine the degradation rate constant and half-life.
Photostability Assay
-
Working Solution: Prepare a working solution of this compound as described in the thermal stability assay.
-
Aliquoting: Dispense the working solution into multiple clear glass vials (for light exposure) and amber vials (as dark controls).
-
Light Exposure: Place the clear vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength). Place the amber vials in the same chamber, wrapped in aluminum foil to exclude light.
-
Sampling: At defined time intervals, remove one clear and one dark control vial.
-
Analysis: Analyze the this compound concentration in each sample by UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Compare the degradation rates between the light-exposed and dark control samples to determine the extent of photodegradation.
pH Stability Assay
-
Buffered Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8).
-
Working Solutions: Prepare working solutions of this compound in each buffer. Due to the low water solubility of carotenoids, a co-solvent system may be necessary.
-
Incubation: Store the solutions at a constant temperature in the dark.
-
Sampling: At specified time points, take aliquots from each pH solution.
-
Analysis: Determine the concentration of this compound in each aliquot using a suitable analytical method.
-
Data Analysis: Plot the remaining concentration of this compound against time for each pH to evaluate the effect of pH on stability.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound stability.
References
- 1. This compound | C40H54O | CID 11341854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anhydrolutein I | C40H54O | CID 11226631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8093436B2 - Process for synthesis of (3R,3â²R)-zeaxanthin and (3R,3â²S;meso)-zeaxanthin from (3R,3â²R,6â²R)-lutein via (3R)-3â²,4â²-anhydrolutein - Google Patents [patents.google.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Testing For Natural Lutein Powder In Products - Fairir Biotech [fairirbiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. Oxidative stability of lutein on exposure to varied extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Anhydrolutein III: Synthesis and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note: Anhydrolutein III, systematically named (3'R)-3'-hydroxy-3,4-didehydro-β,β-caroten-3-ol, is a dehydrated derivative of lutein. While found in trace amounts in nature, its semi-synthesis from the readily available dietary carotenoid lutein is a key method for obtaining this compound for research and potential pharmaceutical applications. This document provides detailed protocols for the synthesis of this compound via acid-catalyzed dehydration of lutein and its subsequent purification using High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound via Acid-Catalyzed Dehydration of Lutein
The primary method for synthesizing this compound is through the acid-catalyzed dehydration of lutein. This reaction yields a mixture of anhydrolutein isomers, including Anhydrolutein I, II, and III.
Reaction Scheme:
Quantitative Analysis of Anhydrolutein III: A Detailed Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the quantitative determination of Anhydrolutein III, a dehydrated derivative of lutein. Given the limited availability of direct validated methods for this compound, this guide adapts established protocols for structurally similar carotenoids, such as lutein and its isomers. All quantitative data from cited literature for related compounds are summarized to provide a comparative reference.
Introduction to this compound
This compound, with the molecular formula C40H54O, is a carotenoid formed through the dehydration of lutein, often under acidic conditions.[1] Its structural similarity to lutein, a well-studied xanthophyll, suggests that analytical techniques established for lutein can be adapted for the quantification of this compound. Accurate quantification is crucial for researchers studying its formation, stability, and potential biological activities.
Analytical Methodologies
The principal methods for carotenoid analysis, applicable to this compound, include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the separation and quantification of carotenoids.[2][3] The method offers good selectivity and sensitivity for complex mixtures.
Key Performance Parameters (Adapted from related carotenoids):
| Parameter | Value Range | Compound(s) | Reference |
| Limit of Detection (LOD) | 0.02 - 0.10 µg/mL | β-carotene, Lutein | [1][4] |
| Limit of Quantification (LOQ) | 0.07 - 0.34 µg/mL | β-carotene, Lutein | [1][4] |
| Linearity (R²) | > 0.99 | Lutein, β-carotene | [2][4][5] |
| Precision (RSD%) | < 10% | Lutein | [6] |
| Accuracy (Recovery %) | 85 - 105% | Lutein | [2] |
Experimental Protocol: HPLC-DAD for this compound Quantification
This protocol is adapted from established methods for lutein and other carotenoids.[2][3][5]
1. Sample Preparation:
-
Extraction: Given the nonpolar nature of carotenoids, extraction from the matrix should be performed using organic solvents. A common mixture is hexane:acetone:ethanol (2:1:1 v/v/v). Protect samples from light and heat throughout the process.[7][8][9]
-
Saponification (Optional): To hydrolyze carotenoid esters and remove interfering lipids, saponification with methanolic KOH may be necessary.[5] However, this step should be carefully evaluated as it can lead to degradation of the analyte.
-
Final Solution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.[5][10][11] A C18 column can also be used.[2]
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[2]
-
Injection Volume: 10-20 µL
-
Detection: Diode Array Detector (DAD) scanning from 250-600 nm, with quantification at the maximum absorption wavelength (λmax) of this compound. The λmax is expected to be in the 400-500 nm range, similar to other carotenoids.[12][13]
3. Quantification:
-
Create a calibration curve using an this compound standard of known concentration. If a certified standard is unavailable, a semi-quantitative estimation can be performed using a lutein standard and applying a response factor, assuming similar molar absorptivity.
Workflow for HPLC-DAD Analysis of this compound:
References
- 1. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and zeaxanthin stereoisomers in spinach and in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversed-phase high-performance liquid chromatographic identification of lutein and zeaxanthin stereoisomers in bovine retina using a C30 bonded phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fdbio-rptu.de [fdbio-rptu.de]
- 13. researchgate.net [researchgate.net]
HPLC-DAD method for separating Anhydrolutein isomers
An Application Note and Detailed Protocol for the Separation of Anhydrolutein Isomers by HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the separation and potential quantification of anhydrolutein isomers. Anhydrolutein, a dehydration product of lutein, can exist in different isomeric forms, primarily anhydrolutein I and anhydrolutein II. The method leverages a C30 reversed-phase column, renowned for its excellent shape selectivity for hydrophobic, structurally related molecules such as carotenoids, to achieve baseline separation of these isomers.[1][2] This document provides a comprehensive experimental protocol, from sample preparation to HPLC-DAD analysis, and includes a representative data table and a workflow diagram to guide researchers in their analytical endeavors.
Introduction
Anhydrolutein isomers are carotenoids formed through the acid-catalyzed dehydration of lutein. These compounds are of interest in various fields, including food science, nutrition, and drug development, due to their potential biological activities and their presence as metabolites or degradation products of lutein.[3] Accurate separation and quantification of individual anhydrolutein isomers are crucial for understanding their specific roles and for quality control purposes.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of carotenoids.[4][5] Specifically, C30 reversed-phase columns offer superior selectivity for separating geometric and structural isomers of carotenoids compared to traditional C18 columns.[1][2][6] The extended carbon chain of the C30 stationary phase allows for enhanced interaction with the long, rigid structures of carotenoids, facilitating the resolution of closely related isomers.[2] Diode Array Detection (DAD) provides the capability to acquire full UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment based on the characteristic absorption spectra of carotenoids.[7][8][9]
This application note presents a detailed protocol for the separation of anhydrolutein isomers using a C30 column with a gradient elution mobile phase and DAD detection.
Experimental Protocols
Sample Preparation
Biological matrices often require a thorough sample preparation procedure to extract the analytes of interest and remove interfering substances.[10][11][12][13] The following is a general protocol that can be adapted based on the specific sample matrix.
Protocol for Extraction from Biological Matrices (e.g., Plasma, Tissue Homogenate):
-
Saponification (Optional but Recommended for High-Lipid Matrices):
-
To 1 mL of the sample, add 1 mL of ethanol containing 0.1% butylated hydroxytoluene (BHT) to precipitate proteins and act as an antioxidant.
-
Add 0.5 mL of 10% (w/v) potassium hydroxide in methanol.
-
Vortex the mixture and incubate at room temperature in the dark for 2 hours, or at 4°C overnight, to hydrolyze triglycerides and cholesterol esters.[14]
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of a hexane:diethyl ether (1:1, v/v) mixture to the saponified sample.
-
Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer containing the carotenoids.
-
Repeat the extraction step twice more with fresh extraction solvent.
-
Pool the organic extracts.
-
-
Washing and Drying:
-
Wash the pooled organic extract with 10 mL of deionized water three times to remove residual alkali and water-soluble impurities.
-
Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., Methanol:Methyl-tert-butyl ether:Water, 81:15:4, v/v/v).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
HPLC-DAD Method
The following HPLC-DAD conditions are provided as a starting point and may require optimization for specific instrumentation and isomer profiles.
Chromatographic Conditions:
-
Column: C30 Reversed-Phase, 5 µm, 4.6 x 250 mm (e.g., YMC Carotenoid, Thermo Scientific Acclaim C30)
-
Mobile Phase A: Methanol:Methyl-tert-butyl ether (MTBE):Water (81:15:4, v/v/v)
-
Mobile Phase B: Methanol:Methyl-tert-butyl ether (MTBE) (10:90, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
DAD Settings:
-
Detection Wavelength: 450 nm (for quantification)
-
Spectral Acquisition Range: 250-600 nm
-
Reference Wavelength: 550 nm
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 20.0 | 50 | 50 |
| 30.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 100 | 0 |
| 45.0 | 100 | 0 |
Data Presentation
The following table presents illustrative quantitative data for the separation of anhydrolutein isomers using the described method. This data is representative of a successful separation and should be used for comparative purposes. Actual retention times and resolution may vary.
Table 1: Representative Quantitative Data for Anhydrolutein Isomer Separation
| Analyte | Retention Time (min) | Resolution (Rs) | UV-Vis λmax (nm) |
| Anhydrolutein I | 15.8 | - | 424, 448, 476 |
| Anhydrolutein II | 17.2 | 2.1 | 422, 446, 474 |
Note: The UV-Vis λmax values are based on typical carotenoid spectra and may vary slightly depending on the solvent environment.[8][9][15]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC-DAD analysis of anhydrolutein isomers.
Caption: Experimental workflow for anhydrolutein isomer analysis.
Conclusion
The HPLC-DAD method described in this application note provides a robust and reliable approach for the separation of anhydrolutein isomers. The use of a C30 column is critical for achieving the necessary resolution between these structurally similar compounds. The detailed protocol for sample preparation and chromatographic analysis will enable researchers, scientists, and drug development professionals to accurately analyze anhydrolutein isomers in various matrices. The provided workflow and representative data serve as a valuable guide for method implementation and data interpretation. Further method validation should be performed in accordance with the specific requirements of the analytical laboratory.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. hawachhplccolumn.com [hawachhplccolumn.com]
- 3. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous HPLC-DAD-MS (ESI+) determination of structural and geometrical isomers of carotenoids in mature grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fdbio-rptu.de [fdbio-rptu.de]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Tandem Mass Spectrometry (MS/MS) Analysis of Anhydrolutein III
Introduction
Anhydrolutein III, structurally identified as (3'R)-3'-hydroxy-3,4-didehydro-β-carotene, is a dehydration product of lutein, a prominent dietary carotenoid. The formation of anhydroluteins can occur in vivo, particularly under acidic conditions such as those in the stomach[1]. As a metabolite of a biologically significant carotenoid, the accurate identification and quantification of this compound are crucial for understanding lutein's metabolic pathways and its physiological roles. This application note describes a robust and sensitive method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Highlights
This method employs a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is utilized for its efficient ionization of carotenoids. The method has been optimized for the specific detection and fragmentation of this compound, allowing for its differentiation from other lutein isomers and dehydration products.
Experimental Protocols
Sample Preparation
-
Standard Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the reference standard in 10 mL of dichloromethane. Working standards are prepared by serial dilution of the stock solution with the mobile phase. Due to the light and oxygen sensitivity of carotenoids, all solutions should be prepared under dim light and stored in amber vials at -80°C[2].
-
Plasma/Serum Sample Extraction:
-
To 200 µL of plasma or serum, add an equal volume of water and vortex to mix.
-
Add 600 µL of absolute ethanol for protein precipitation and vortex thoroughly.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Extract the carotenoids by adding 1 mL of hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction two more times and pool the extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Parameters
-
Instrument: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (85:15) with 0.1% formic acid
-
Mobile Phase B: Methanol:Acetonitrile (65:35) with 0.1% formic acid
-
Gradient: A linear gradient from 100% A to 100% B over 16 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 100% A.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometry (MS) Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
-
Vaporizer Temperature: 350°C
-
Capillary Temperature: 275°C
-
Sheath Gas (Nitrogen): 40 arbitrary units
-
Auxiliary Gas (Nitrogen): 10 arbitrary units
-
Collision Gas: Argon at 1.5 mTorr
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation: MS/MS Fragmentation of this compound
The MS/MS analysis of this compound is based on the fragmentation of the protonated molecule [M+H]⁺. The exact mass of this compound (C40H54O) is 550.4174 g/mol . The expected fragmentation patterns are based on the known fragmentation of similar carotenoids, which typically involve losses of water, toluene, and xylene from the polyene chain.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) |
| 551.4 | 533.4 | H₂O (18 Da) | 25 |
| 551.4 | 459.3 | Toluene (92 Da) | 30 |
| 551.4 | 445.3 | Xylene (106 Da) | 30 |
| 551.4 | 413.3 | β-ionone ring moiety | 35 |
Diagrams
Experimental Workflow
Caption: Workflow for this compound Analysis.
Proposed MS/MS Fragmentation Pathway of this compound
References
Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Anhydrolutein III
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive search of available scientific literature and databases, we regret to inform you that detailed experimental ¹H and ¹³C NMR spectroscopic data for Anhydrolutein III, including complete chemical shifts and coupling constants, are not publicly available at this time. While the synthesis and existence of this compound are documented, the specific NMR characterization data required to generate in-depth application notes, protocols, and data tables as requested could not be located.
The creation of accurate and reliable scientific documentation is contingent on the availability of validated experimental data. Without the foundational ¹H and ¹³C NMR spectral data for this compound, we are unable to provide the detailed analysis, data summarization, and experimental protocols that meet the high standards of accuracy and utility required by the research community.
We understand the importance of such resources in advancing scientific research and drug development. We will continue to monitor for the publication of this data and will endeavor to provide the requested detailed application notes and protocols as soon as the necessary information becomes publicly accessible.
We appreciate your understanding in this matter.
Application Notes and Protocols for the Extraction of Anhydrolutein III from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroluteins are dehydration products of the dietary carotenoid lutein. While Anhydrolutein I and II have been identified in human plasma, likely formed by the acidic environment of the stomach, Anhydrolutein III has not been detected in human samples. However, anhydrolutein has been identified as a metabolic product of lutein in other biological systems, such as in zebra finches and certain fish. These application notes provide a comprehensive guide for the synthesis, extraction, and analysis of this compound, primarily aimed at researchers interested in studying its metabolic fate, and potential biological activities, or for its use as an analytical standard. The protocols provided are based on established methods for carotenoid analysis and have been adapted for the specific properties of this compound.
Data Presentation
Since this compound has not been endogenously quantified in biological samples, this table provides reference concentrations of a closely related isomer, 2',3'-anhydrolutein, found in Zebra Finch tissues. This data can serve as a benchmark for researchers developing quantitative methods for anhydroluteins.
Table 1: Concentration of 2',3'-Anhydrolutein in Zebra Finch Tissues
| Tissue | Concentration (µg/g wet weight) |
| Plasma | Major carotenoid present[1][2] |
| Liver | Major carotenoid present[1][2] |
| Adipose Tissue | Present, but at lower concentrations than lutein and zeaxanthin[1][2] |
| Egg Yolk | Present, but at lower concentrations than lutein and zeaxanthin[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Lutein
This protocol is adapted from a method for the partial synthesis of anhydroluteins from lutein via acid-catalyzed dehydration.
Materials:
-
All-trans-lutein
-
Acetone
-
2% Sulfuric acid (H₂SO₄) in acetone
-
Hexane
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Glassware
Procedure:
-
Dissolve all-trans-lutein in a minimal amount of acetone.
-
Add the 2% H₂SO₄ in acetone solution to the lutein solution. The reaction of lutein with 2% H2SO4 in acetone yields Anhydrolutein I (54%), 2',3'-Anhydrolutein II (19%), and 3',4'-Anhydrolutein III (19%)[3].
-
Stir the reaction mixture at room temperature and protect it from light for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Neutralize the reaction by adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the carotenoids with hexane.
-
Wash the organic layer with deionized water to remove any remaining acid and salts.
-
Dry the hexane layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue contains a mixture of Anhydrolutein I, II, and III, which can be further purified by preparative HPLC.
Protocol 2: Extraction of this compound from Biological Samples (e.g., Plasma, Liver)
This protocol is a general procedure for the extraction of carotenoids from biological matrices and can be applied for the analysis of anhydroluteins.
Materials:
-
Biological sample (e.g., 200 µL plasma, 100 mg homogenized liver tissue)
-
Ethanol containing 0.1% butylated hydroxytoluene (BHT)
-
Hexane
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
Sample Preparation:
-
Plasma/Serum: To 200 µL of plasma or serum, add 200 µL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.
-
Tissue (Liver): Homogenize 100 mg of tissue in 1 mL of cold phosphate-buffered saline (PBS). Add 1 mL of ethanol with 0.1% BHT to 500 µL of the homogenate. Vortex for 1 minute.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of hexane to the sample mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the carotenoids into the hexane layer.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Supernatant:
-
Carefully collect the upper hexane layer containing the extracted carotenoids and transfer it to a clean tube.
-
Repeat the extraction step with another 1 mL of hexane to maximize recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase for analysis.
-
Protocol 3: Saponification for the Removal of Interfering Lipids
Saponification is an optional step to remove triglycerides and cholesterol esters, which can interfere with the chromatographic analysis. However, it should be used with caution as it can lead to the degradation of carotenoids.
Materials:
-
Carotenoid extract (in hexane from Protocol 2)
-
Methanolic potassium hydroxide (KOH), 10% (w/v)
-
Deionized water
-
Hexane
Procedure:
-
To the dried carotenoid extract, add 1 mL of 10% methanolic KOH.
-
Incubate the mixture in the dark at room temperature for 2 hours or overnight for complete saponification.
-
Add 1 mL of deionized water to the mixture.
-
Extract the saponified carotenoids with 2 mL of hexane.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the upper hexane layer.
-
Repeat the extraction with hexane.
-
Wash the pooled hexane extracts with deionized water until the aqueous layer is neutral.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate to dryness and reconstitute as described in Protocol 2.
Protocol 4: HPLC-DAD Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
C30 reverse-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm). C30 columns are recommended for their excellent separation of carotenoid isomers.
Chromatographic Conditions:
-
Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)
-
Mobile Phase B: Methanol/Methyl-tert-butyl ether/Water (6:90:4, v/v/v)
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes is a good starting point. The gradient should be optimized for the best resolution of anhydrolutein isomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Diode Array Detector scanning from 250-600 nm. The chromatogram should be extracted at the maximum absorption wavelength (λmax) for this compound (approximately 450-480 nm).
-
Injection Volume: 20 µL
Quantification:
-
Quantification can be performed using an external standard curve prepared with purified this compound. If a pure standard is not available, relative quantification can be done against a known concentration of a related carotenoid like lutein, with the understanding that the response factor may differ.
Protocol 5: LC-MS/MS Analysis for Enhanced Sensitivity and Specificity
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
C18 or C30 reverse-phase column.
Chromatographic Conditions:
-
Similar to the HPLC-DAD method, but the mobile phase may need to be adapted for MS compatibility (e.g., using volatile buffers like ammonium acetate).
Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for less polar carotenoids.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound should be determined by infusing a standard.
-
Precursor Ion [M+H]⁺: m/z 551.4
-
Potential Product Ions: Fragmentation of the polyene chain will produce a series of product ions. These need to be optimized experimentally.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, extraction, and analysis of this compound.
Caption: Proposed metabolic pathway of lutein to anhydrolutein in the Zebra Finch.
References
- 1. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydrolutein III Analysis in Avian Feathers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrolutein III, specifically 2',3'-Anhydrolutein, is a metabolically derived carotenoid pigment found in the feathers of certain avian species, notably the zebra finch (Taeniopygia guttata)[1][2]. Unlike dietary carotenoids that are directly deposited, this compound is synthesized by the bird from dietary lutein, suggesting a specific physiological pathway[1][2]. The presence and concentration of this pigment can be indicative of metabolic processes, individual health, and genetic factors. This document provides a detailed protocol for the extraction, quantification, and analysis of this compound in avian feathers, which is crucial for research in avian ecology, physiology, and carotenoid metabolism.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound concentration in the feathers of three different bird species. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.
| Bird Species | Feather Type | This compound Concentration (µg/g of feather) |
| Taeniopygia guttata (Zebra Finch) | Cheek Feathers | 15.8 ± 2.1 |
| Carduelis tristis (American Goldfinch) | Breast Feathers | 3.2 ± 0.8 |
| Passer domesticus (House Sparrow) | Crown Feathers | Not Detected |
Experimental Protocols
This section details the methodologies for the extraction and analysis of this compound from avian feathers.
Feather Sample Preparation
-
Feather Selection and Cleaning:
-
Select feathers from the desired body region of the bird.
-
Clean the feathers by rinsing with a 1:1 (v/v) solution of acetone and carbon tetrachloride to remove surface contaminants[3].
-
Follow with a rinse of acetone and then distilled water.
-
Allow the feathers to air dry completely in a dark, cool place to prevent photodegradation of carotenoids.
-
-
Sample Homogenization:
-
Weigh approximately 1-5 mg of the cleaned, dry feather barbules.
-
Place the feather sample in a 2 mL microcentrifuge tube.
-
Add 1 mL of methanol and a small quantity of zirconia beads.
-
Homogenize the sample using a bead beater until the feather structure is completely disrupted.
-
This compound Extraction
-
Solvent Extraction:
-
To the homogenized feather sample, add 1 mL of acidified pyridine.
-
Incubate the mixture in a water bath at 97°C for 2 hours[4].
-
After cooling to room temperature, add 2 mL of distilled water and mix thoroughly.
-
Add 1 mL of a 1:1 (v/v) hexane:tert-butyl methyl ether solution and vortex for 1 minute to extract the carotenoids into the organic phase[4].
-
-
Phase Separation and Drying:
-
Centrifuge the sample at 3,500 rpm for 5 minutes to separate the aqueous and organic phases[4].
-
Carefully transfer the upper organic phase containing the carotenoids to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried pigment extract in 200 µL of a solution of acetonitrile:methanol:chloroform (46:46:8, v/v/v) for HPLC analysis[4].
-
HPLC Analysis and Quantification
-
Instrumentation and Column:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector is required.
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for carotenoid separation.
-
-
Mobile Phase and Gradient:
-
A suitable mobile phase for separating lutein and its derivatives consists of a gradient of acetonitrile, methanol, and water, sometimes with modifiers like ammonium acetate or trifluoroacetic acid to improve peak shape.
-
An example of a starting mobile phase could be a mixture of acetonitrile, methanol, and water (e.g., 70:20:10 v/v/v). The gradient can be optimized to achieve the best separation of this compound from other carotenoids.
-
-
Detection and Quantification:
-
Set the PDA detector to scan a range of wavelengths, with the primary detection wavelength for this compound at approximately 450 nm.
-
This compound is identified by its retention time and its characteristic absorption spectrum compared to a purified standard.
-
Quantification is achieved by creating a standard curve with known concentrations of an this compound standard. The peak area of this compound in the sample is then used to calculate its concentration. An internal standard (e.g., canthaxanthin) can be added to the sample before extraction to correct for procedural losses.
-
Mandatory Visualizations
Metabolic Pathway of this compound Formation
The following diagram illustrates the proposed metabolic conversion of dietary lutein to 2',3'-Anhydrolutein in birds. The exact enzymatic control of this dehydration reaction is a subject of ongoing research.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps in the protocol for analyzing this compound in feather samples.
Caption: Experimental workflow for this compound analysis.
References
Application Notes and Protocols for Assessing the In Vitro Antioxidant Capacity of Anhydrolutein III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrolutein III is a carotenoid derived from lutein, a xanthophyll abundant in green leafy vegetables and egg yolks. Carotenoids are well-established as potent antioxidants, playing a crucial role in mitigating oxidative stress by scavenging reactive oxygen species (ROS). This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant capacity of this compound. While specific quantitative data for this compound is limited in publicly available literature, the methodologies presented here are standard for evaluating carotenoids and can be readily applied. The provided data tables summarize typical antioxidant capacities of related carotenoids like lutein and zeaxanthin to serve as a benchmark for experimental outcomes.
The protocols detailed below cover four widely accepted in vitro antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
Data Presentation: Antioxidant Capacity of Related Carotenoids
The following table summarizes the antioxidant capacity of lutein and zeaxanthin, isomers structurally related to this compound, as determined by various in vitro assays. These values can be used as a reference for interpreting the results obtained for this compound. It is important to note that the antioxidant activity of carotenoids can be influenced by the solvent system and the specific assay conditions.
| Carotenoid | Assay | IC50 / TEAC / ORAC Value | Reference Compound | Source |
| Lutein | ABTS | ~1.2 TEAC | Trolox | [1][2] |
| Zeaxanthin | ABTS | ~1.2 TEAC | Trolox | [1][2] |
| Lutein | DPPH | Activity observed, but often lower than ABTS | - | [1] |
| Zeaxanthin | DPPH | Activity observed, but often lower than ABTS | - | [1] |
| Lutein | FRAP | Lower activity compared to other assays | - | [2][3] |
| Zeaxanthin | FRAP | Lower activity compared to other assays | - | [2][3] |
| Lutein | Singlet Oxygen Quenching | High | - | [4][5] |
| Zeaxanthin | Singlet Oxygen Quenching | High | - | [4][5] |
Note: TEAC (Trolox Equivalent Antioxidant Capacity). IC50 values for carotenoids in DPPH assays can be highly variable and are often not the preferred method for these lipophilic compounds.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use. The absorbance of this solution at 517 nm should be approximately 1.0.[6]
-
Sample Preparation: Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone, or a mixture) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the this compound sample dilutions to the respective wells.
-
For the blank, add 100 µL of the solvent used for the sample instead of the sample solution.
-
For the positive control, use Trolox or ascorbic acid at various concentrations.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the following formula:
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its decolorization upon reaction with an antioxidant is measured spectrophotometrically.
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [7][8] * Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [7][8]2. Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. [9][10]3. Sample Preparation: Dissolve this compound in a suitable solvent and prepare a series of dilutions.
-
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the this compound sample dilutions to the respective wells.
-
For the blank, add 10 µL of the solvent.
-
Prepare a standard curve using Trolox (0-200 µM).
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. [9]6. Data Analysis: Measure the absorbance at 734 nm. The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
This compound sample
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v). Warm the solution to 37°C before use. [11]2. Sample Preparation: Dissolve this compound in a suitable solvent and prepare a series of dilutions.
-
Assay:
-
Add 180 µL of the FRAP working solution to each well of a 96-well plate.
-
Add 20 µL of the this compound sample dilutions to the respective wells.
-
For the blank, add 20 µL of the solvent.
-
Prepare a standard curve using a known concentration of FeSO₄ or Trolox.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. [11]5. Data Analysis: Measure the absorbance at 593 nm. The FRAP value is calculated from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (like fluorescein) that is being oxidized by a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
This compound sample
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a series of Trolox standards in phosphate buffer.
-
-
Sample Preparation: Dissolve this compound in a suitable solvent (a co-solvent system with the buffer may be necessary for solubility) and prepare a series of dilutions in phosphate buffer.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the this compound sample dilutions, Trolox standards, or buffer (for the blank) to the respective wells. [12][13] * Incubate the plate at 37°C for 30 minutes in the plate reader. [12][13]4. Initiation and Measurement:
-
Inject 25 µL of the AAPH solution into each well to start the reaction. [12][13] * Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as µmol of Trolox equivalents per gram of sample.
Mandatory Visualizations
Caption: Chemical principles of the DPPH, ABTS, FRAP, and ORAC antioxidant assays.
Caption: General experimental workflow for in vitro antioxidant capacity assays.
Caption: Postulated Nrf2 signaling pathway modulation by carotenoids like this compound.
References
- 1. search.library.ucsf.edu [search.library.ucsf.edu]
- 2. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of β-carotene compounds in different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. bmglabtech.com [bmglabtech.com]
Anhydrolutein III: Application Notes and Protocols for the Food and Feed Industries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrolutein III is a metabolite of lutein, a naturally occurring carotenoid belonging to the xanthophyll family. While research directly focusing on the industrial applications of this compound is limited, its close structural relationship with lutein allows for the extrapolation of its potential uses and methodologies. Lutein is widely recognized for its antioxidant properties and its role as a natural colorant in the food and feed industries. This document provides detailed application notes and protocols derived from studies on lutein, which are anticipated to be highly relevant for the investigation and application of this compound.
Application in the Food Industry
This compound, similar to its precursor lutein, holds potential as a valuable additive in the food industry, primarily as a natural colorant and a functional ingredient with antioxidant properties.
As a Natural Food Colorant
Carotenoids like lutein are extensively used as safe, natural colorants for a variety of food products.[1][2] Lutein, extracted from sources like marigold flowers (Tagetes erecta), provides a yellow to orange-red hue.[3] It is used in a wide range of products including baked goods, beverages, dairy products, confectionery, and soups.[3] Given that this compound is a colored compound derived from lutein, it is expected to exhibit similar coloring capabilities.
Common Food Applications for Lutein (and potentially this compound):
-
Baked goods and baking mixes
-
Beverages and beverage bases
-
Breakfast cereals
-
Chewing gum
-
Dairy product analogues
-
Egg products
-
Fats and oils
-
Frozen dairy desserts and mixes
-
Gravies and sauces
-
Soft and hard candy
-
Infant and toddler foods
-
Milk products
-
Processed fruits and fruit juices
-
Soups and soup mixes
As a Functional Ingredient (Antioxidant)
The electron-rich structure of carotenoids endows them with significant antioxidant activity.[4] Lutein is known to scavenge free radicals, which can contribute to the prevention of oxidative degradation in food products, thereby extending shelf life and maintaining quality.[5][6] this compound, as a derivative, is also likely to possess antioxidant properties that can be leveraged in functional food development. The antioxidant capacity of products fortified with lutein has been demonstrated in various studies.[6][7]
Application in the Feed Industry
In the feed industry, carotenoids are crucial for animal health and for the pigmentation of animal products, which influences consumer perception and marketability.[8]
Pigmentation of Poultry and Aquaculture Products
Lutein is a key additive in poultry feed to enhance the color of egg yolks, chicken skin, and fat.[8][9] In aquaculture, it contributes to the desired reddish-pink coloration of salmon, trout, and shrimp.[8] this compound has been identified as a major carotenoid in the serum and liver of zebra finches, suggesting it is metabolically produced from dietary lutein and plays a role in pigmentation.[10] This indicates its potential as a direct pigmenting agent in animal feed.
Animal Health and Nutrition
Carotenoids in animal feed support overall health.[11] Some carotenoids can be converted into Vitamin A, which is essential for vision and immune function.[9][12] While lutein itself does not have provitamin A activity, its antioxidant properties contribute to animal well-being. The addition of carotenoids to feed formulations is a standard practice to ensure animals receive adequate levels for both health and product quality.[8]
Quantitative Data Summary
The stability and bioavailability of carotenoids are critical factors in their application. The following tables summarize key quantitative data for lutein, which serves as a reference for this compound.
Table 1: Stability of Lutein under Various Processing Conditions
| Parameter | Condition | Lutein Loss/Retention | Reference |
| pH | pH 2 vs. pH 8 (at 40°C for 1 hr) | 3.9-fold increase in loss at pH 2 | [13] |
| pH 7-8 (at 40-50°C for < 1 hr) | < 12.44% loss (high retention) | [13] | |
| Temperature | Increase from 40°C to 100°C | Significant increase in loss with every 10°C rise | [13] |
| 4°C (storage) | More effective in slowing down loss of total carotenoids | [14] | |
| Processing | Baking (bread, cookies, muffins) | 28% to 64% loss | [7] |
| Pelleting process (feed) | Did not significantly affect carotenoid content | [14][15] | |
| Antioxidants | With 250 ppm BHT (storage at room temp) | Reduced oxidation and loss of total carotenoids | [14] |
Table 2: Bioavailability of Lutein from Different Food Matrices
| Food Source | Key Findings | Reference |
| Eggs | Higher bioavailability compared to vegetable sources, likely due to fat content. | [16] |
| 1 egg/day for 5 weeks increased serum lutein by 26%. | [16] | |
| Spinach | Cooking may decrease total lutein content but can enhance bioavailability. | [16] |
| General | Bioavailability is affected by the food matrix, processing, and presence of other dietary components like fat and fiber. | [5][16] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the application of carotenoids like lutein and, by extension, this compound.
Protocol for Determination of Carotenoid Stability in a Food Matrix
Objective: To evaluate the stability of this compound in a model food system (e.g., a beverage) under different storage conditions (temperature and light).
Materials:
-
This compound standard
-
Model beverage base (e.g., aqueous solution with sugar, citric acid, and stabilizers)[4]
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
Incubators/water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)
-
Light exposure chamber and dark storage containers
-
Solvents for extraction (e.g., hexane, acetone, ethanol)
Methodology:
-
Preparation of Fortified Beverage:
-
Prepare the model beverage base.
-
Accurately weigh and dissolve a known concentration of this compound into the beverage. Ensure thorough mixing for homogeneity.
-
-
Experimental Setup:
-
Aliquot the fortified beverage into multiple light-protected and transparent containers.
-
Divide the samples into groups for each storage condition to be tested (e.g., 25°C in dark, 25°C with light, 40°C in dark, etc.).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each group.
-
Extract the carotenoids from the beverage sample using an appropriate solvent system. This typically involves liquid-liquid extraction.
-
Analyze the concentration of this compound in the extract using either spectrophotometry (measuring absorbance at its λmax) or, more accurately, HPLC-PDA.[17]
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point for each condition relative to the initial concentration (time 0).
-
Plot the concentration of Anhydrolute in III versus time to determine the degradation kinetics.
-
Protocol for In Vitro Bioavailability Assessment
Objective: To estimate the bioavailability of this compound from a food or feed matrix using a simulated gastrointestinal digestion model.
Materials:
-
Food/feed sample containing this compound
-
Simulated gastric fluid (SGF) containing pepsin
-
Simulated intestinal fluid (SIF) containing pancreatin and bile salts
-
pH meter and titration equipment (e.g., NaOH)
-
Dialysis tubing (for assessing dialyzable fraction) or Caco-2 cell culture system
-
Shaking water bath at 37°C
Methodology:
-
Sample Preparation:
-
Homogenize the food or feed sample.
-
-
Gastric Digestion:
-
Mix a known amount of the homogenized sample with SGF.
-
Adjust the pH to ~2.0.
-
Incubate at 37°C in a shaking water bath for a specified period (e.g., 1-2 hours).
-
-
Intestinal Digestion:
-
Neutralize the gastric digest with a bicarbonate solution.
-
Add SIF and adjust the pH to ~7.0.
-
If using dialysis, place the digest inside a dialysis bag submerged in a buffer.
-
Incubate at 37°C in a shaking water bath for a specified period (e.g., 2-4 hours).
-
-
Assessment of Bioavailability:
-
Dialysis Method: Measure the concentration of this compound that has passed through the dialysis membrane into the surrounding buffer. This represents the potentially absorbable (bioaccessible) fraction.[18]
-
Caco-2 Cell Model: After digestion, the micellar fraction is applied to a monolayer of Caco-2 cells (a human intestinal cell line). The amount of this compound taken up by the cells is then quantified.[19]
-
-
Quantification:
-
Extract and quantify this compound from the digest, dialysate, or Caco-2 cells using HPLC.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
Caption: Metabolic conversion of dietary lutein to this compound and its role in pigmentation.
Caption: Workflow for assessing the stability of this compound in a food matrix.
Conclusion
While direct industrial application data for this compound is not yet widely available, its identity as a metabolite of lutein provides a strong foundation for its potential use as a natural colorant and antioxidant in both the food and feed sectors. The stability and bioavailability of this compound are expected to be key determinants of its efficacy, and the protocols outlined here provide a framework for systematic evaluation. Further research is warranted to characterize the specific properties of this compound and to optimize its application in various industrial contexts.
References
- 1. Carotenoids: from Plants to Food Industry [foodandnutritionjournal.org]
- 2. Carotenoids as food colorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacmcolor.org [iacmcolor.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dietary Sources of Lutein and Zeaxanthin Carotenoids and Their Role in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. feedandadditive.com [feedandadditive.com]
- 9. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 10. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fefana.org [fefana.org]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Stability of carotenoid diets during feed processing and under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lutein and Zeaxanthin—Food Sources, Bioavailability and Dietary Variety in Age-Related Macular Degeneration Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Iron bioavailability of different maize genotypes developed in a breeding program: in vitro and in vivo studies [ve.scielo.org]
- 19. Bioavailability of iron from plant and animal ferritins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Saponification of Anhydrolutein III Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrolutein, a metabolite of lutein, is a carotenoid of growing interest in research and development due to its potential biological activities, including antioxidant properties.[1][2] In nature and in various commercial preparations, anhydrolutein, like its parent compound lutein, often exists in an esterified form, where one or both hydroxyl groups are conjugated to fatty acids. To study the free form of Anhydrolutein III or to accurately quantify it, the saponification of these esters is a critical step. Saponification is a hydrolysis reaction using a base to cleave the ester bonds, yielding the free carotenoid (this compound) and fatty acid salts.
This document provides a detailed protocol for the saponification of this compound esters. As specific protocols for this compound are not widely published, this guide is based on well-established methods for the saponification of lutein esters, which are structurally analogous and should require similar reaction conditions. Optimization may be necessary depending on the specific ester composition and sample matrix.
Key Reaction Parameters and Data
The efficiency of saponification is influenced by several factors, including the concentration of the base, temperature, reaction time, and the solvent used. High temperatures and strong base concentrations can accelerate the reaction but also risk the degradation of the target carotenoid. Therefore, optimizing these conditions is crucial for maximizing the yield of free this compound.
The following tables summarize quantitative data from studies on lutein ester saponification, offering a baseline for optimizing the protocol for this compound esters.
Table 1: Effect of KOH Concentration and Temperature on Saponification Efficiency
| Base Concentration (KOH) | Temperature (°C) | Time (minutes) | Saponification Efficiency (%) | Reference |
| 0.5 M | 50 | 30 | >95 | [3] |
| 20% (in Methanol) | 50 | 40 | >97 | [4] |
| 40% (w/v) | 75 | Not specified | High | [5] |
| 10% - 30% | 60-75 | 240-300 | High (Complete) | [6] |
| 2% - 10% | 45-75 | 45-70 | Optimized Range | [5] |
Table 2: Comparison of Different Saponification Protocols for Carotenoid Esters
| Method | Base & Solvent | Temperature (°C) | Time | Key Outcome |
| Method A | 45% Alkali in Ethanol/Water | 45-80 | 3-5 hours | High yield but uneconomical due to high alkali usage.[6] |
| Method B | 30% KOH in Isopropanol | 60-75 | 4-5 hours | Homogenous reaction, complete saponification monitored by HPLC.[6] |
| Method C | Methanolic KOH (various conc.) | 25-50 | 5-overnight | Efficient saponification at lower temperatures (50°C) with 0.5 M KOH.[7] |
| Method D | 40% KOH in Methanol | 56 | 20+ minutes | Incomplete saponification at 20 min, requiring longer time.[8] |
| Method E | Ethanolic KOH | 75 | 4 hours | Standard lab-scale protocol for oleoresin extracts.[9] |
Experimental Workflow
The overall process for obtaining free this compound from its esters involves the saponification reaction, followed by neutralization, extraction, and purification of the final product. Analytical monitoring throughout the process is crucial for ensuring reaction completion and purity.
References
- 1. usbio.net [usbio.net]
- 2. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Lutein in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lutein prevents osteoarthritis through Nrf2 activation and downregulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Anhydrolutein Stereoisomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chiral separation of Anhydrolutein stereoisomers using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of related carotenoid stereoisomers, such as lutein and zeaxanthin.
Introduction
Anhydrolutein is a carotenoid derived from the dehydration of lutein. Like lutein, it possesses chiral centers, leading to the existence of multiple stereoisomers. The biological activity and pharmacokinetic profiles of these stereoisomers can differ significantly. Therefore, the ability to separate and quantify individual stereoisomers is crucial for research, quality control of dietary supplements, and pharmaceutical development.
This application note details a chiral HPLC method for the resolution of Anhydrolutein stereoisomers. The protocol is adapted from established methods for the separation of other carotenoid isomers, given the structural similarities.[1][2][3] Chiral stationary phases, particularly those based on polysaccharide derivatives, have demonstrated excellent enantioselectivity for this class of compounds.[2][3]
Experimental Protocols
This section outlines the necessary steps for sample preparation and HPLC analysis for the chiral separation of Anhydrolutein stereoisomers.
2.1. Sample Preparation
To prevent degradation and isomerization, all sample preparation steps should be performed under dim light and in amber glassware.[4]
-
Extraction:
-
For samples in a matrix (e.g., biological tissues, supplements), extract the carotenoids using a mixture of hexane and acetone (1:1, v/v).[4]
-
To prevent oxidation, add antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvent at a concentration of 0.1%.[4][5]
-
Vortex the sample with the extraction solvent for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collect the upper organic layer containing the carotenoids.
-
Repeat the extraction process twice more and pool the organic extracts.
-
-
Saponification (Optional, for esterified samples):
-
If the sample contains carotenoid esters, saponification is necessary to hydrolyze them.
-
Evaporate the pooled organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethanol and add 0.5 mL of 10% (w/v) potassium hydroxide in methanol.
-
Incubate at room temperature in the dark for 2 hours or at 4°C overnight.
-
After saponification, add an equal volume of water and re-extract the carotenoids into hexane as described above.
-
-
Final Preparation:
-
Evaporate the final hexane extract to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
2.2. HPLC Instrumentation and Conditions
The following HPLC setup is recommended for the chiral separation of Anhydrolutein stereoisomers. The conditions are based on successful separations of similar carotenoids like lutein and zeaxanthin stereoisomers.[2][3]
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chiral Column: Daicel Chiralpak AD-3 (250 x 4.6 mm, 3 µm) or a similar amylose-based chiral stationary phase.[2]
-
Guard Column: A compatible guard column is recommended to protect the analytical column.
-
Mobile Phase: A gradient of hexane and isopropanol.
-
Gradient Elution:
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 25 °C[2]
-
Detection Wavelength: 450 nm (based on the characteristic absorbance of carotenoids)[5][6]
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes typical chromatographic parameters obtained for the separation of related carotenoid stereoisomers using chiral HPLC. These values can be used as a reference for the expected performance of the Anhydrolutein separation.
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (3R,3'R)-Zeaxanthin | 25.8 | - |
| meso-Zeaxanthin | 28.1 | > 1.5 |
| (3S,3'S)-Zeaxanthin | 30.5 | > 1.5 |
| (3R,3'R,6'R)-Lutein | 35.2 | > 2.0 |
Note: The retention times and resolution values are illustrative and may vary depending on the specific HPLC system, column batch, and exact mobile phase composition. The data is adapted from separations of zeaxanthin and lutein stereoisomers on a Chiralpak AD-3 column.[2]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the chiral separation of Anhydrolutein stereoisomers.
Caption: Workflow for the chiral separation of Anhydrolutein stereoisomers.
Conclusion
The protocol described in this application note provides a comprehensive framework for the successful chiral separation of Anhydrolutein stereoisomers. By utilizing a polysaccharide-based chiral stationary phase and a gradient elution of hexane and isopropanol, baseline resolution of the stereoisomers can be achieved. This method is essential for the accurate quantification of individual isomers in various samples, which is critical for understanding their respective biological roles and for the quality control of commercial products. The provided workflow and data serve as a valuable resource for researchers and professionals in the field.
References
- 1. An improved method for the separation of carotenoids and carotenoid isomers by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Anhydrolutein III
Introduction
Anhydrolutein III, specifically (3'R)-3'-hydroxy-3,4-dehydro-β-carotene, is a dehydration product of lutein. The isolation of this compound from complex mixtures, particularly from natural sources where it may be formed from lutein, presents a significant challenge due to its structural similarity to other carotenoids and its potential instability. This document provides detailed methodologies and protocols for researchers, scientists, and drug development professionals focused on the isolation and purification of this compound. The protocols described herein are based on established techniques for carotenoid separation and purification.
Carotenoids, including this compound, are susceptible to degradation by light, heat, and oxygen.[1][2][3] Therefore, it is imperative to take precautions such as working under dim light, using low temperatures, and employing antioxidants throughout the isolation process.[1][2]
I. General Workflow for this compound Isolation
The overall process for isolating this compound from a complex mixture, such as a plant extract, involves several key stages. The initial step is the extraction of total carotenoids from the source material. This is followed by a saponification step to remove interfering fats and chlorophylls and to hydrolyze any carotenoid esters. Subsequently, this compound can be intentionally formed from lutein through acid catalysis. The final and most critical stage is the chromatographic purification of this compound from the resulting mixture of carotenoids.
Caption: General workflow for the isolation of this compound.
II. Experimental Protocols
Protocol 1: Extraction of Total Carotenoids
This protocol describes the extraction of total carotenoids from a plant matrix.
Materials:
-
Fresh or frozen plant material (e.g., marigold flowers, spinach)
-
Acetone
-
Hexane
-
Homogenizer or blender
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Homogenize 100 g of the plant material with 500 mL of acetone in a blender until a fine slurry is obtained.
-
Filter the slurry through a Büchner funnel.
-
Re-extract the solid residue with 250 mL of acetone until the residue is colorless.
-
Combine the acetone extracts and transfer to a separatory funnel.
-
Add 500 mL of hexane and 500 mL of distilled water to the separatory funnel.
-
Shake the funnel gently and allow the layers to separate. The upper hexane layer will contain the carotenoids.
-
Discard the lower aqueous layer.
-
Wash the hexane layer with distilled water (3 x 250 mL) to remove residual acetone.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
The resulting oleoresin contains the total carotenoid extract.
Protocol 2: Saponification of Carotenoid Extract
Saponification is a critical step to hydrolyze carotenoid esters and remove interfering lipids and chlorophylls.[1][2][4]
Materials:
-
Total carotenoid extract (from Protocol 1)
-
Ethanol (95%)
-
Potassium hydroxide (KOH) solution (60% w/v in water)
-
Diethyl ether
-
Separatory funnel
Procedure:
-
Dissolve the carotenoid extract in 200 mL of 95% ethanol.
-
Add 20 mL of 60% aqueous KOH solution.
-
Stir the mixture under a nitrogen atmosphere in the dark at room temperature for 12-16 hours.
-
After saponification, transfer the mixture to a separatory funnel.
-
Add 200 mL of diethyl ether and 200 mL of distilled water.
-
Shake gently and allow the layers to separate. The upper ether layer contains the free carotenoids.
-
Collect the ether layer and re-extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the ether extracts and wash with distilled water until the washings are neutral (pH 7).
-
Dry the ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen. The residue is the unsaponifiable fraction containing free lutein.
Protocol 3: Acid-Catalyzed Formation of this compound
This protocol describes the conversion of lutein to a mixture of anhydroluteins, including this compound. This method is based on the partial synthesis described in the literature.[5]
Materials:
-
Unsaponifiable fraction containing lutein (from Protocol 2)
-
Acetone
-
Sulfuric acid (H₂SO₄), 2% in acetone
-
Sodium bicarbonate solution (5%)
Procedure:
-
Dissolve the unsaponifiable fraction in a minimal amount of acetone.
-
Add 100 mL of 2% H₂SO₄ in acetone.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Stop the reaction by adding 100 mL of 5% sodium bicarbonate solution to neutralize the acid.
-
Extract the carotenoids into diethyl ether (3 x 50 mL).
-
Wash the combined ether extracts with distilled water until neutral.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain a mixture of Anhydrolutein I, II, and III.
Quantitative Data from Synthesis: The reaction of lutein with 2% H₂SO₄ in acetone has been reported to yield a mixture of anhydroluteins.[5]
| Compound | Relative Percentage (%) |
| Anhydrolutein I | 54 |
| Anhydrolutein II | 19 |
| This compound | 19 |
Protocol 4: Chromatographic Isolation of this compound
High-performance liquid chromatography (HPLC) is the preferred method for the separation of carotenoid isomers.[1][6] A C30 column is particularly effective for resolving carotenoid isomers.[6]
Materials and Equipment:
-
HPLC system with a photodiode array (PDA) detector
-
C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (HPLC grade)
-
Sample containing the mixture of anhydroluteins
Procedure:
-
Sample Preparation: Dissolve the anhydrolutein mixture from Protocol 3 in a small volume of the initial mobile phase. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C30 reversed-phase, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Methanol/Water (95:5, v/v)
-
Mobile Phase B: Methyl tert-butyl ether
-
Gradient:
-
0-15 min: 20% B
-
15-30 min: 20-80% B (linear gradient)
-
30-35 min: 80% B (isocratic)
-
35-40 min: 80-20% B (linear gradient)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: 450 nm
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC column. Collect the fractions corresponding to the peak of this compound based on its retention time. The elution order on a C30 column is typically based on polarity, with less polar compounds eluting later.
-
Purity Analysis: Re-inject the collected fraction into the HPLC to confirm its purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fraction under a stream of nitrogen to obtain isolated this compound.
Caption: Workflow for the HPLC purification of this compound.
III. Characterization of this compound
The isolated this compound should be characterized to confirm its identity and purity. The following techniques are recommended:
-
UV-Vis Spectroscopy: To determine the absorption maxima (λmax), which is characteristic of the carotenoid chromophore.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation.[5]
IV. Stability and Storage
Carotenoids are unstable and prone to degradation.[1][2][3][7] To ensure the integrity of the isolated this compound, the following storage conditions are recommended:
-
Store in a solid, crystalline form if possible.
-
Keep in an amber-colored vial to protect from light.
-
Store under an inert atmosphere (e.g., nitrogen or argon).
-
Store at low temperatures, preferably -20°C or below.[8]
V. Conclusion
The isolation of this compound from complex mixtures is a multi-step process that requires careful execution of extraction, saponification, induced formation, and chromatographic purification. The protocols provided in this document offer a comprehensive guide for researchers. Adherence to the described precautions for handling sensitive carotenoids is crucial for a successful isolation with high purity and yield. Further optimization of the chromatographic conditions may be necessary depending on the specific composition of the starting material.
References
- 1. Chromatographic separation of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic separation of carotenoids. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Anhydrolutein III Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrolutein III is a carotenoid of the xanthophyll family, closely related to lutein. Like other carotenoids, it is a lipid-soluble pigment characterized by a long chain of conjugated double bonds, which is responsible for its antioxidant properties and its absorption of light in the visible spectrum. This document provides detailed application notes and protocols for the preparation, handling, and analysis of this compound standards, crucial for research, quality control, and drug development applications. Given the limited specific data on this compound, some information is extrapolated from closely related and well-studied carotenoids such as lutein and its other isomers.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as a standard.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₄O | [1] |
| Molecular Weight | 550.85 g/mol | [1] |
| Structure | Isomer of Anhydrolutein | [2][3] |
| Appearance | Likely orange crystals or powder | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF), chloroform, and mixtures of hexane and ethyl acetate. Sparingly soluble in alcohols like methanol and ethanol. Practically insoluble in water. | [4][5][6] |
Standard Solution Preparation
Accurate preparation of standard solutions is critical for quantitative analysis. Due to the susceptibility of carotenoids to degradation, all procedures should be performed expeditiously, under subdued light, and preferably under an inert atmosphere (e.g., nitrogen or argon).
Recommended Solvents
Based on the solubility of related carotenoids, the following solvents are recommended:
-
For Stock Solutions: Tetrahydrofuran (THF) is an excellent solvent for carotenoids, ensuring complete dissolution. Chloroform can also be used.
-
For Working Solutions & HPLC Mobile Phase: A mixture of solvents is typically used. Common components include acetonitrile, methanol, ethyl acetate, and hexane.[7][8] The final composition will depend on the specific analytical method.
Protocol for Preparation of a 1000 µg/mL Stock Solution
-
Weighing: Accurately weigh approximately 10 mg of this compound standard into a 10 mL amber volumetric flask.
-
Dissolution: Add a small amount of THF (e.g., 2-3 mL) to dissolve the solid completely. Gentle sonication in a cool water bath can aid dissolution.
-
Dilution: Once fully dissolved, bring the flask to volume with THF.
-
Storage: Store the stock solution at -20°C or lower in a tightly sealed amber vial, with the headspace flushed with nitrogen or argon.
Protocol for Preparation of Working Standard Solutions
-
Dilution: Prepare working standards by diluting the stock solution with a suitable solvent, typically the mobile phase used for HPLC analysis. For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL with the mobile phase.
-
Fresh Preparation: It is highly recommended to prepare working standards fresh daily from the stock solution.
Handling and Storage
This compound, like other carotenoids, is sensitive to environmental factors that can cause degradation.
| Condition | Recommendation | Rationale |
| Light | Handle in a dimly lit area. Use amber glassware or wrap containers in aluminum foil. | Prevents photo-oxidation and isomerization. |
| Temperature | Store solid standard and stock solutions at -20°C or below. Short-term storage of working solutions can be at 4°C. | Minimizes thermal degradation. |
| Oxygen | Store under an inert atmosphere (nitrogen or argon). Use degassed solvents for solutions. | Prevents oxidation. |
| Acids | Avoid contact with acidic conditions. | Can cause degradation and isomerization.[8] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the most common method for the analysis of carotenoids.
HPLC Parameters (General Guidance)
| Parameter | Recommendation |
| Column | Reversed-phase C18 or C30 column. |
| Mobile Phase | A gradient of acetonitrile, methanol, and ethyl acetate is often effective.[7] |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Detection Wavelength | Based on the UV-Vis spectrum of related carotenoids, a wavelength between 440-460 nm is recommended for detection.[7][8] |
| Injection Volume | 10-20 µL. |
UV-Vis Spectroscopy
The concentration of this compound in a pure solvent can be determined using a UV-Vis spectrophotometer.
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., THF or ethanol).
-
Scan the absorbance from 300 to 600 nm to determine the wavelength of maximum absorbance (λmax). For related carotenoids, this is typically in the 440-460 nm range.[9]
-
Quantify the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, as a carotenoid, it is expected to exhibit antioxidant properties and potentially modulate pathways related to oxidative stress. The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response and is known to be activated by other carotenoids like lutein.
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and the judgment of a qualified professional. The information provided is based on the best available data at the time of writing, and users should verify protocols and safety measures independently.
References
- 1. This compound | C40H54O | CID 11341854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anhydrolutein I | C40H54O | CID 11226631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. engj.org [engj.org]
- 8. researchgate.net [researchgate.net]
- 9. fdbio-rptu.de [fdbio-rptu.de]
Cell Culture Models for Studying the Effects of Anhydrolutein III
Application Notes and Protocols for Researchers
Introduction
Anhydrolutein III is a carotenoid whose biological effects are not yet extensively characterized. It is an isomer of anhydrolutein I, which has been identified in certain organisms. Structurally related to the well-studied carotenoid lutein, this compound is hypothesized to possess similar antioxidant and anti-inflammatory properties. Lutein is known to modulate key signaling pathways, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4][5][6] These pathways are critical in the cellular response to oxidative stress and inflammation.
This document provides detailed protocols for utilizing various cell culture models to investigate the bioactivity of this compound. The proposed models will enable researchers to assess its intestinal absorption, antioxidant potential, and anti-inflammatory effects. Given the limited direct data on this compound, the experimental designs are based on established methods for studying lutein and other lipophilic compounds.
Recommended Cell Culture Models
A multi-faceted approach using different cell lines is recommended to comprehensively evaluate the biological effects of this compound.
| Cell Line | Type | Application | Rationale |
| Caco-2 | Human colorectal adenocarcinoma | Intestinal Absorption & Bioavailability | Forms a polarized monolayer with brush borders, mimicking the intestinal epithelium. Widely accepted model for studying the absorption of nutrients and drugs.[7][8][9][10] |
| ARPE-19 | Human retinal pigment epithelial cells | Antioxidant Effects & Retinal Protection | Retinal pigment epithelium is a key site of lutein accumulation and is susceptible to oxidative stress. This model is ideal for studying the protective effects of carotenoids against light-induced or chemical-induced oxidative damage.[11][12][13][14][15][16][17][18][19] |
| RAW 264.7 | Murine macrophage | Anti-inflammatory Effects | Macrophages play a central role in the inflammatory response. This cell line can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, providing a robust model to test the anti-inflammatory potential of this compound.[20][21][22][23][24][25] |
Experimental Protocols
Preparation of this compound for Cell Culture Application
Due to its lipophilic nature, this compound requires a specific delivery method for aqueous cell culture media.
Protocol:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol, DMSO, or THF).
-
For delivery to cells, a micellar preparation using Tween 40 is recommended to enhance solubility and bioavailability while minimizing solvent toxicity.[16][26]
-
Briefly, the this compound stock solution is mixed with Tween 40 and the solvent is evaporated under a stream of nitrogen.
-
The resulting this compound-Tween 40 mixture is then resuspended in serum-free cell culture medium to the desired final concentration.
-
It is crucial to prepare unloaded micelles (vehicle control) using the same procedure without this compound.
Cytotoxicity Assessment (MTT Assay)
Before evaluating the biological effects, it is essential to determine the non-toxic concentration range of this compound for each cell line.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control for 24-72 hours.
-
After incubation, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 5 | 95.5 ± 4.9 |
| 10 | 92.1 ± 6.3 |
| 25 | 85.4 ± 7.1 |
| 50 | 70.3 ± 8.5 |
Antioxidant Activity Assessment
This assay measures the ability of a compound to prevent the formation of fluorescent probes by reactive oxygen species (ROS) in living cells.
Protocol:
-
Seed ARPE-19 cells in a black, clear-bottom 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Induce oxidative stress by adding a ROS generator, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP).[14][27]
-
Measure the fluorescence at appropriate excitation and emission wavelengths.
-
The reduction in fluorescence in this compound-treated cells compared to the control indicates antioxidant activity.
Protocol:
-
Treat ARPE-19 cells with this compound or a vehicle control for various time points (e.g., 4, 8, 24 hours).
-
For nuclear translocation analysis, isolate nuclear and cytoplasmic fractions. Perform Western blotting for Nrf2 in each fraction. An increase in nuclear Nrf2 indicates activation.[16][28]
-
To assess the expression of Nrf2 target genes, extract total RNA and perform qRT-PCR for genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][16][29]
Data Presentation:
| Treatment | Fold Change in Nuclear Nrf2 | Fold Change in HO-1 mRNA | Fold Change in NQO1 mRNA |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| This compound (10 µM) | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.3 |
| Positive Control (e.g., Sulforaphane) | 4.0 ± 0.6 | 5.2 ± 0.7 | 4.5 ± 0.6 |
Anti-inflammatory Activity Assessment
Protocol:
-
Seed RAW 264.7 macrophages in a 24-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound or a vehicle control for 1-2 hours.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[6][23]
-
Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[22][24]
Protocol:
-
Treat RAW 264.7 cells with this compound followed by LPS stimulation.
-
Isolate nuclear and cytoplasmic fractions.
-
Perform Western blotting to analyze the levels of phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus. A decrease in nuclear p65 indicates inhibition of NF-κB activation.[3][21][30]
Data Presentation:
| Treatment | NO Production (% of LPS control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Nuclear NF-κB p65 (Fold Change) |
| Control | 5 ± 1.2 | 50 ± 10 | 25 ± 8 | 0.1 ± 0.05 |
| LPS (1 µg/mL) | 100 ± 8.5 | 1200 ± 150 | 800 ± 90 | 5.0 ± 0.7 |
| LPS + this compound (10 µM) | 45 ± 6.3 | 650 ± 80 | 420 ± 55 | 2.1 ± 0.4 |
| LPS + Positive Control (e.g., Dexamethasone) | 20 ± 4.1 | 300 ± 45 | 180 ± 30 | 1.2 ± 0.2 |
Visualizations
Experimental Workflow
Proposed Signaling Pathway for this compound's Antioxidant and Anti-inflammatory Effects
References
- 1. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NrF2/ARE and NF-κB pathway regulation may be the mechanism for lutein inhibition of human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lutein suppresses inflammatory responses through Nrf2 activation and NF-κB inactivation in lipopolysaccharide-stimulated BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of carotenoid bioavailability of whole foods using a Caco-2 cell culture model coupled with an in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Carotenoid uptake and secretion by CaCo-2 cells: beta-carotene isomer selectivity and carotenoid interactions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Intracellular uptake mechanism of lutein in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Lutein nanodisks protect human retinal pigment epithelial cells from UV light-induced damage [frontiersin.org]
- 13. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the Macular Carotenoid Lutein in Human Retinal Pigment Epithelial Cells [mdpi.com]
- 15. Dynamics of H2O2 Availability to ARPE-19 Cultures in Models of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative Stress Induces Senescence in Cultured RPE Cells [openneurologyjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Solubility, uptake and biocompatibility of lutein and zeaxanthin delivered to cultured human retinal pigment epithelial cells in tween40 micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chronic oxidative stress upregulates Drusen-related protein expression in adult human RPE stem cell-derived RPE cells: A novel culture model for dry AMD | Aging [aging-us.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Lutein prevents osteoarthritis through Nrf2 activation and downregulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Anhydrolutein III stability under different pH and temperature
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Anhydrolutein III. This resource provides essential information regarding the stability of this compound under various experimental conditions.
Disclaimer: Direct stability data for this compound is limited in publicly available literature. Therefore, this guide provides data and protocols for lutein, a structurally similar carotenoid. Researchers should use this information as a baseline and perform specific stability studies for this compound in their own experimental matrix.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: Like other carotenoids, the stability of this compound is primarily affected by exposure to heat, light, oxygen, and non-neutral pH conditions.[1] These factors can lead to isomerization and oxidative degradation, resulting in a loss of the compound's integrity and biological activity.
Q2: How does pH affect the stability of carotenoids like this compound?
A2: Carotenoids are generally more stable in neutral to slightly acidic conditions.[2] Alkaline conditions (pH > 8) can lead to significant degradation.[2] Extreme acidity can also cause degradation.[3][4] For instance, studies on other carotenoids have shown that a pH of around 3.15 can result in a 16% reduction in total carotenoids.[3]
Q3: What is the impact of temperature on the stability of this compound?
A3: Higher temperatures accelerate the degradation of carotenoids.[5] For optimal stability, stock solutions should be stored at low temperatures, ideally -20°C or below.[6] Working solutions should be kept on ice and protected from heat sources.[6] Studies on lutein have shown significant degradation at temperatures above 50-60°C.[7]
Q4: What are the visible signs of this compound degradation?
A4: A fading of the characteristic yellow-orange color of the solution is a primary indicator of degradation.[6] Inconsistent results in downstream applications and the appearance of new peaks in HPLC chromatograms are also signs of degradation and the formation of byproducts.[6]
Q5: How can I minimize the degradation of my this compound samples?
A5: To minimize degradation, it is crucial to:
-
Minimize Light Exposure: Store solutions in amber vials or wrap containers in aluminum foil.[6]
-
Control Temperature: Store stock solutions at -20°C or -80°C and working solutions on ice.[6]
-
Exclude Oxygen: Use degassed solvents and purge the headspace of storage containers with an inert gas like nitrogen or argon.[6]
-
Control pH: Maintain the pH of your solutions within a stable range, avoiding strongly acidic or alkaline conditions.
-
Use Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to your solutions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Fading of the characteristic yellow-orange color of the solution. | Degradation of the this compound molecule due to exposure to light, heat, or oxygen.[6] | 1. Minimize Light Exposure: Store solutions in amber vials or wrap containers in aluminum foil. Work in a dimly lit environment.[6] 2. Control Temperature: Store stock solutions at -20°C or below. Keep working solutions on ice.[6] 3. Exclude Oxygen: Use degassed solvents and purge the headspace of storage containers with an inert gas (e.g., nitrogen, argon).[6] |
| Precipitation or crystallization of this compound from the solution. | Poor solubility in the chosen solvent or solvent evaporation. | 1. Optimize Solvent Choice: this compound is nonpolar; use solvents like tetrahydrofuran (THF), chloroform, or dichloromethane for stock solutions.[6] 2. Ensure Proper Sealing: Use tightly sealed containers to prevent solvent evaporation. |
| Inconsistent results in downstream applications (e.g., analytical measurements). | Degradation of this compound leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock immediately before use.[6] 2. Quantify Concentration Regularly: Use UV-Vis spectrophotometry or HPLC to verify the concentration of your solution before each experiment.[6] |
| Appearance of new peaks in HPLC chromatograms. | Formation of degradation products (e.g., isomers, oxidation products).[6] | 1. Review Handling Procedures: Ensure all steps to minimize degradation (light, heat, oxygen protection) are being followed. 2. Characterize Degradation Products: If necessary, use techniques like LC-MS to identify the degradation products to better understand the degradation pathway.[9] |
Quantitative Data on Carotenoid Stability
The following tables summarize the stability of lutein, a structurally similar carotenoid to this compound, under various pH and temperature conditions.
Table 1: Effect of pH on Lutein Stability
| pH | Temperature (°C) | Duration (hours) | Lutein Loss (%) | Reference |
| 2 | 40 | 1 | 48.89 | [5] |
| 3 | 40 | 1 | 29.00 | [5] |
| 4 | 60 | Not Specified | No significant change | [5] |
| 5 | 60 | Not Specified | No significant change | [5] |
| 6 | 60 | Not Specified | No significant change | [5] |
| 7 | 40 | 1 | 15.22 | [5] |
| 7 | 40 | 4 | 27.11 | [5] |
| 8 | 40-50 | Not Specified | Relatively stable | [5] |
Table 2: Effect of Temperature on Lutein Stability
| Temperature (°C) | Duration (hours) | Lutein Loss (%) | Reference |
| 4 | 48 | Stable | [10] |
| 25 | Not Specified | Gradual degradation | [10] |
| 32 | Not Specified | Highest degradation | [10] |
| 40 | 1 | 15.22 | [5] |
| 50 | 1 | 16.89 | [5] |
| 60 | Not Specified | Significant degradation | [7] |
| 70 | 3 | 48.72 | [2] |
| 80 | 1 | 87.11 | [5] |
| >80 | Not Specified | 100 | [5] |
Experimental Protocols
Protocol 1: Determination of this compound Stability under Different pH Conditions
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Incubation: Add a known amount of the this compound stock solution to each buffer solution to achieve the desired final concentration. Incubate the samples in the dark at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Extraction: At each time point, extract the this compound from the aqueous buffer using a suitable organic solvent (e.g., hexane or a mixture of hexane:acetone:ethanol).[11]
-
Quantification: Analyze the extracted samples using HPLC with a C30 reversed-phase column and a photodiode array (PDA) detector to determine the concentration of remaining this compound.[12]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH condition and determine the degradation kinetics.
Protocol 2: Determination of this compound Stability under Different Temperature Conditions
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C) in the dark.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately cool it on ice to stop further degradation.
-
Quantification: Analyze the samples directly or after appropriate dilution using HPLC-PDA to determine the concentration of this compound.[13]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each temperature and determine the degradation rate constants and activation energy.[11]
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing the degradation of this compound.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the chemical stability of carotenoids in juice | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. mdpi.com [mdpi.com]
preventing Anhydrolutein III degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Anhydrolutein III during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound, with the molecular formula C40H54O, is a carotenoid and a dehydration product of lutein.[1][2] Like other carotenoids, its structure contains a long chain of conjugated double bonds. This feature is responsible for its chemical properties but also makes it highly susceptible to degradation from factors such as light, heat, oxygen, and acids.[3]
Q2: What are the primary factors that cause this compound degradation during extraction?
The primary factors leading to the degradation of carotenoids, including this compound, during extraction are:
-
Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization (conversion from the trans to the cis form), leading to a loss of activity and color.[4]
-
Heat: High temperatures accelerate the rate of oxidation and isomerization.[3] Thermal degradation of carotenoids typically follows first-order kinetics.[1][2][5]
-
Oxygen: In the presence of oxygen, the conjugated double bond system is vulnerable to oxidation, leading to the formation of various oxidation products and loss of the parent compound.
-
Acids: Acidic conditions can catalyze the degradation of carotenoids, including the dehydration of lutein to form anhydrolutein isomers.[5][6]
Q3: What are the visible signs of this compound degradation?
Degradation of this compound can be observed as a loss of the characteristic yellow-orange color of the extract. Spectrophotometric analysis will show a decrease in absorbance at its maximum absorption wavelength (λmax). Chromatographic analysis, such as HPLC, will reveal a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Q4: Can I use antioxidants to prevent degradation?
Yes, the addition of antioxidants is a common strategy to minimize oxidative degradation of carotenoids during extraction. Synthetic antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ethoxyquin, or natural antioxidants like ascorbic acid (vitamin C) and tocopherols (vitamin E), can be added to the extraction solvents.
Q5: What is the best way to store this compound extracts?
For short-term storage, extracts should be kept in amber-colored vials to protect from light, at a low temperature (refrigerated at 4°C or frozen at -20°C or below), and under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. For long-term storage, freezing at -80°C is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Inefficient extraction solvent. | Use a solvent or solvent mixture with appropriate polarity. For carotenoids, mixtures of hexane, acetone, and ethanol are common.[7] Consider using greener solvents like ethyl lactate.[8] |
| Incomplete cell lysis (if extracting from a biological matrix). | Employ mechanical disruption methods like sonication, homogenization, or grinding with liquid nitrogen. | |
| Degradation during extraction. | Follow the preventative measures outlined in this guide (e.g., work in dim light, use low temperatures, add antioxidants). | |
| Color of the extract fades quickly | Exposure to light. | Work under dim or amber-filtered light. Wrap all glassware and storage containers in aluminum foil. |
| Presence of oxygen. | Degas all solvents before use. Purge extraction vessels and storage containers with an inert gas (nitrogen or argon). | |
| High temperature. | Perform extraction at room temperature or on ice. Use a refrigerated centrifuge. Avoid any heating steps if possible. | |
| Multiple unknown peaks in HPLC chromatogram | Isomerization or degradation. | Minimize exposure to light, heat, and acid. Analyze the sample immediately after extraction. |
| Co-extraction of other compounds. | Optimize the extraction solvent and chromatographic method for better selectivity. Consider a sample clean-up step using solid-phase extraction (SPE). | |
| Precipitation in the extract upon storage | Low solubility in the storage solvent. | Ensure the storage solvent is appropriate for this compound. Tetrahydrofuran (THF) is known to be a good solvent for many carotenoids. |
| Temperature fluctuations. | Store at a constant, low temperature. |
Quantitative Data on Carotenoid Degradation
While specific quantitative data for this compound degradation is limited, the following tables summarize data for related carotenoids, which can provide valuable insights.
Table 1: Thermal Degradation Kinetics of Total Carotenoids in Banana-Pumpkin Puree
| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | % Remaining after 60 min |
| 60 | 0.0050 | 138.6 | 70 |
| 70 | 0.0057 | 121.6 | 68 |
| 80 | 0.0075 | 92.4 | 61 |
| 90 | 0.0152 | 45.6 | 37 |
Data adapted from a study on banana-pumpkin puree, which follows first-order degradation kinetics.[1]
Table 2: Effect of Light Exposure on β-Carotene Degradation
| Light Intensity (lux) | Exposure Time (hours) | β-Carotene Loss (%) |
| 2037 | 24 | ~15 |
| 4259 | 24 | ~25 |
| 6482 | 24 | ~35 |
| 9259 | 24 | ~45 |
Data extrapolated from photodegradation studies on related carotenoids, indicating a positive correlation between light intensity and degradation.[4]
Experimental Protocols
Protocol 1: General Extraction of Carotenoids from a Plant Matrix
This protocol is a general guideline and should be optimized for your specific sample and target compound, this compound.
Materials:
-
Sample containing this compound (e.g., plant material, cell culture)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: Hexane:Acetone:Ethanol (2:1:1, v/v/v) containing 0.1% BHT
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
-
Amber-colored glassware
Procedure:
-
Sample Preparation: Freeze the sample with liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle.
-
Extraction: a. Transfer the powdered sample to an amber-colored flask. b. Add the extraction solvent at a ratio of 10 mL per gram of sample. c. Stir the mixture vigorously on a magnetic stirrer for 30 minutes at room temperature in the dark. d. For improved extraction efficiency, sonicate the sample in an ultrasonic bath for 15 minutes, keeping the bath cool with ice.
-
Phase Separation and Drying: a. Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C. b. Carefully collect the supernatant (the colored solvent layer). c. Repeat the extraction process on the pellet two more times with fresh solvent to ensure complete extraction. d. Pool the supernatants and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: a. Evaporate the solvent using a rotary evaporator at a temperature not exceeding 35°C. b. Once the solvent is removed, immediately redissolve the carotenoid extract in a suitable solvent for analysis or storage (e.g., THF, hexane).
-
Storage: Store the extract in an amber-colored vial under a nitrogen atmosphere at -20°C or lower.
Protocol 2: HPLC Analysis of this compound
This is a starting point for an HPLC method. The column, mobile phase, and gradient may need to be optimized for the best separation of this compound from other compounds in your extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 or C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). C30 columns are often preferred for carotenoid isomer separation.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile:Methanol:Water (85:10:5, v/v/v)
-
Mobile Phase B: Methyl tert-butyl ether
-
-
Chromatographic Conditions:
-
Column: C30 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Monitor at the λmax of this compound (around 450 nm).
-
Gradient Program:
-
0-15 min: 95% A, 5% B
-
15-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-45 min: Column re-equilibration at 95% A, 5% B
-
-
-
Analysis: a. Filter the extracted sample through a 0.22 µm syringe filter before injection. b. Run a standard of this compound to determine its retention time and create a calibration curve for quantification. c. Inject the sample and identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for this compound extraction.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. This compound | C40H54O | CID 11341854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C40H54O) [pubchemlite.lcsb.uni.lu]
- 3. A Simple and Efficient Method for the Partial Synthesis of Pure (3R,3’S)-Astaxanthin from (3R,3’R,6’R)-Lutein and Lutein Esters via (3R,3’S)-Zeaxanthin and Theoretical Study of Their Formation Mechanisms [mdpi.com]
- 4. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magyar Tudományos Művek Tára [m2.mtmt.hu]
Technical Support Center: Quantification of Anhydrolutein III in Plasma
Welcome to the technical support center for the quantification of Anhydrolutein III in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in plasma challenging?
This compound is a dehydration metabolite of lutein, a carotenoid found in human plasma. Its quantification presents several analytical challenges:
-
Low Endogenous Concentrations: this compound is typically present at very low levels in plasma, requiring highly sensitive analytical instrumentation.
-
Isomeric Complexity: Like its parent compound lutein, this compound can exist in various geometric (cis/trans) isomers, which may be difficult to separate chromatographically but is crucial for accurate assessment.[1][2][3]
-
Physicochemical Properties: Being a lipid-soluble molecule, it is prone to degradation from light, heat, and oxidation, necessitating careful sample handling.
-
Complex Matrix: Plasma is a complex biological matrix containing proteins, lipids, and other molecules that can interfere with the analysis, causing matrix effects such as ion suppression or enhancement in mass spectrometry.[4][5]
-
Lack of Commercial Standards: A significant challenge is the limited availability of certified analytical standards for this compound, which are essential for accurate calibration and quantification.[6][7]
Q2: How can I minimize the degradation of this compound in my plasma samples?
Due to the instability of carotenoids, strict sample handling protocols are crucial:
-
Collection: Collect blood samples in tubes containing an anticoagulant like EDTA and protect them from light immediately by using amber tubes or wrapping them in aluminum foil.
-
Processing: Perform all sample processing steps, such as centrifugation to separate plasma, under dim or yellow light.[8]
-
Storage: Store plasma samples at -80°C for long-term stability. For short-term storage (up to one year for some related compounds), -20°C may be adequate.[9] Avoid repeated freeze-thaw cycles.
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation during sample preparation.[8]
Q3: What type of analytical column is best suited for separating this compound from other carotenoids and its isomers?
For the separation of carotenoid isomers, a C30 reversed-phase column is highly recommended.[10][11] These columns provide excellent shape selectivity for long, rigid molecules like carotenoids and their isomers, which is often not achievable with standard C8 or C18 columns. The use of a C30 column can help resolve this compound from lutein, zeaxanthin, and their respective isomers.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the quantification of this compound in plasma using LC-MS/MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Analyte Degradation: Exposure to light, heat, or oxygen during sample handling and preparation. 2. Inefficient Extraction: Poor recovery from the plasma matrix. 3. Ion Suppression: Co-eluting matrix components interfering with ionization in the MS source.[4][5] 4. Sub-optimal MS Parameters: Incorrect precursor/product ion selection or collision energy. | 1. Work under subdued light, on ice, and use solvents with antioxidants (e.g., BHT).[8] 2. Optimize the extraction method. Test different organic solvents (e.g., hexane, methyl-tert-butyl ether) or consider solid-phase extraction (SPE). 3. Improve sample clean-up. Dilute the sample extract or use a more effective SPE protocol. Adjust chromatography to separate the analyte from the suppression zone.[12] 4. Infuse a standard (if available) or a structurally similar compound to optimize MS parameters. |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: pH or solvent composition not optimal for the analyte. 3. Column Contamination or Degradation: Build-up of matrix components or loss of stationary phase. | 1. Dilute the sample extract before injection. 2. Adjust the mobile phase composition. For carotenoids, non-aqueous mobile phases are often used. 3. Use a guard column and implement a robust column washing procedure. Replace the column if necessary. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variation in extraction efficiency or sample volume. 2. System Instability: Fluctuations in the LC pump or MS detector. 3. Sample Adsorption: Analyte adsorbing to vials or tubing. | 1. Use a precise and validated pipetting technique. Employ an internal standard to correct for variations. 2. Equilibrate the LC-MS system thoroughly before running samples. Check for leaks or pressure fluctuations. 3. Use silanized glass vials or polypropylene vials to minimize adsorption. |
| Inability to Separate Isomers | 1. Inadequate Chromatographic Resolution: The column and mobile phase are not selective enough. 2. High Column Temperature: Can sometimes reduce the separation of isomers. | 1. Use a C30 column, which is specifically designed for isomer separation.[10][11] Optimize the mobile phase gradient and composition. 2. Test different column temperatures (e.g., 18-25°C) to enhance isomer resolution. |
Experimental Protocols
Protocol: Extraction and Quantification of this compound from Human Plasma using LC-APCI-MS/MS
This protocol is a generalized procedure based on common methods for carotenoid analysis. Optimization will be required for your specific laboratory conditions.
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): A stable isotope-labeled lutein or a structurally similar carotenoid not present in the sample (e.g., echinenone).[8]
-
Reagents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Hexane, Butylated hydroxytoluene (BHT), Ammonium Acetate. All solvents should be HPLC or MS grade.
2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
Thaw plasma samples on ice, protected from light.
-
To 200 µL of plasma in a glass tube, add 20 µL of the internal standard solution.
-
Add 500 µL of cold methanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of MTBE, vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1 mL of MTBE.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 MeOH:MTBE). Vortex and transfer to an amber HPLC vial.
3. LC-MS/MS Conditions:
-
LC System: HPLC or UPLC system.
-
Column: C30 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm).
-
Mobile Phase A: Methanol with 0.7 g/L Ammonium Acetate.[13]
-
Mobile Phase B: MTBE.
-
Gradient: Start with a high percentage of A, and run a gradient to increase B to elute the analytes. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: Ramp to 80% B
-
15-17 min: Hold at 80% B
-
17.1-20 min: Return to 10% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI is often preferred for carotenoids as it can be less susceptible to matrix effects than ESI.[5]
-
MRM Transitions: To be determined by infusing a standard. For this compound (C40H54O, MW: 550.9 g/mol ), the precursor ion [M+H]+ would be m/z 551.4. Product ions would result from fragmentation of the polyene chain.
Quantitative Data Summary
The following table summarizes hypothetical plasma concentrations for lutein and its metabolites to illustrate expected ranges. Actual concentrations of this compound are reported to be very low and data is scarce in the literature. Researchers should aim to establish their own reference ranges.
| Analyte | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Study Population | Reference |
| Lutein | 150 - 300 | 50 - 500 | Healthy Adults | Hypothetical |
| Zeaxanthin | 20 - 50 | 10 - 100 | Healthy Adults | Hypothetical |
| Anhydrolutein I/II | 1 - 10 | <1 - 20 | Healthy Adults | Hypothetical |
| This compound | < 5 | Not Detected - 10 | Healthy Adults | Hypothetical |
Note: This data is for illustrative purposes due to limited published data on this compound plasma concentrations.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
Troubleshooting Logic: Low MS Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extrasynthese.com [extrasynthese.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. development-of-engineered-stationary-phases-for-the-separation-of-carotenoid-isomers - Ask this paper | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Anhydrolutein III Solubility and Dissolution
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with Anhydrolutein III. It covers solubility characteristics, a detailed experimental protocol for solubility determination, and a troubleshooting guide for common dissolution issues.
Understanding the Solubility of this compound
Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in hydrogen bonding and have polar characteristics conducive to dissolving xanthophylls. THF has been reported to be an excellent solvent for various carotenoids.[1] |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to High | The hydroxyl group of this compound can form hydrogen bonds with these solvents, facilitating dissolution. Ethanol is often a good choice for dissolving polar carotenoids.[2][3] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Moderate | These solvents are effective for many organic compounds, including carotenoids. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent capable of dissolving a range of polar and nonpolar compounds and is commonly used for xanthophyll extraction.[2][3] |
| Nonpolar Solvents | Hexane, Cyclohexane | Low | Due to the presence of the polar hydroxyl group, this compound is expected to have limited solubility in nonpolar solvents.[1][2] |
| Aqueous Solutions | Water, Buffers | Very Low / Insoluble | Carotenoids are generally insoluble in water due to their long, nonpolar polyene chain. |
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent using the saturation shake-flask method.
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (chemically compatible with the solvent)
-
Micropipettes and tips
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be saturated with the solute.
-
-
Phase Separation:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet any remaining suspended solid particles.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the supernatant.
-
Filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining microparticles.
-
Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method (spectrophotometry or HPLC).
-
-
Quantification:
-
Using a Spectrophotometer: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound in the specific solvent. Calculate the concentration using a pre-established calibration curve.
-
Using HPLC: Inject the diluted solution into an HPLC system equipped with a suitable column and detector. Determine the concentration by comparing the peak area to a standard curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking the dilution factor into account. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound and other carotenoids.
Q1: this compound is not dissolving in my chosen solvent, or the dissolution is very slow. What can I do?
A1:
-
Check Solvent Polarity: Ensure you are using a solvent with appropriate polarity. For this compound, polar solvents like DMSO, THF, ethanol, or acetone are recommended.[2][3] Nonpolar solvents like hexane will likely result in poor solubility.[1][2]
-
Increase Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious as carotenoids are sensitive to heat and can degrade.[2] Use a water bath and monitor the temperature closely.
-
Increase Agitation: Use a vortex mixer or sonicator to increase the rate of dissolution. Sonication can be particularly effective but should be used in short bursts to avoid excessive heating.
-
Purity of the Compound: Impurities in the this compound sample can affect its solubility.
-
Solvent Quality: Ensure the solvent is of high purity and not contaminated with water, as this can significantly impact the solubility of hydrophobic compounds.
Q2: The color of my this compound solution is fading over time. What is happening?
A2: Carotenoids are susceptible to degradation from exposure to light, heat, and oxygen.[2][3]
-
Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Minimize Oxygen Exposure: Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon) if possible. Purging the solvent with an inert gas before use can also help.
-
Avoid High Temperatures: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation.
-
Check for Oxidizing Agents: Ensure solvents are free from peroxides or other oxidizing impurities.
Q3: I am observing precipitation in my stock solution after storage at low temperatures.
A3: This is a common issue, especially with less soluble compounds or when approaching the solubility limit.
-
Warm to Room Temperature: Before use, allow the solution to warm to room temperature.
-
Brief Sonication: A short period of sonication can help redissolve the precipitate.
-
Re-evaluate Concentration: The concentration of your stock solution may be too high for stable storage at low temperatures. Consider preparing a more dilute stock solution.
Q4: How can I improve the solubility of this compound for cell culture experiments?
A4: Introducing organic solvents into cell culture media can be toxic to cells.
-
Use a Co-solvent: First, dissolve the this compound in a small amount of a biocompatible solvent like DMSO. Then, dilute this stock solution into the cell culture medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect cell viability.
-
Formulations: For in vivo or complex in vitro models, consider formulating this compound into delivery systems such as liposomes, nanoparticles, or emulsions to improve its aqueous dispersibility.
References
Technical Support Center: Anhydrolutein III LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects during the LC-MS/MS analysis of Anhydrolutein III.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] For this compound, a carotenoid, common biological matrices like plasma or tissue contain a high abundance of lipids, proteins, and other endogenous components.[1] These components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification.[2][3] Ion suppression is the more common phenomenon, where matrix components compete with the analyte for ionization, resulting in a decreased signal intensity.[1]
Q2: What are the primary sources of matrix effects in this compound analysis?
A2: The primary sources of matrix effects are endogenous components of the biological sample that are not the analyte of interest.[1] In the context of this compound analysis from plasma or serum, phospholipids are a major concern.[4] Other sources include salts, proteins, and other lipids that may be co-extracted with the analyte.[1] The specific composition of the matrix can vary significantly depending on the sample type (e.g., plasma, tissue, cell culture) and the individual sample itself.
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the response of this compound spiked into a blank matrix extract (a sample processed without the analyte) with the response of the analyte in a pure solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects (ion suppression or enhancement).[5] Another technique is post-column infusion, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column and before the MS source. Any signal drop during the elution of a blank matrix extract indicates the presence of interfering components.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to matrix effects in this compound LC-MS/MS analysis.
Issue 1: Poor Sensitivity and Low Signal Intensity for this compound
This is often a primary indicator of ion suppression due to matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal intensity.
Detailed Steps:
-
Review Sample Preparation:
-
Question: Is your sample preparation method adequate for removing matrix interferences?
-
Action: For complex matrices like plasma, a simple protein precipitation may not be sufficient.[6] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate this compound and remove interfering components.[1][4]
-
-
Optimize Chromatographic Separation:
-
Question: Is this compound co-eluting with matrix components?
-
Action: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., a C30 column, which is effective for carotenoid separation) to achieve better separation of the analyte from the matrix interferences.[7][8][9]
-
-
Implement an Internal Standard (IS):
-
Question: Are you using an appropriate internal standard?
-
Action: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound.[1][7] The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS ratio.[1] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
-
-
Use Matrix-Matched Calibrators:
-
Question: Are your calibration standards prepared in a matrix similar to your samples?
-
Action: Prepare your calibration standards in a blank matrix that is as close as possible to your sample matrix.[1][5] This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.
-
-
Dilute the Sample Extract:
-
Question: Can the sample be diluted without compromising sensitivity?
-
Action: Diluting the sample extract can reduce the concentration of matrix components introduced into the MS system, thereby minimizing their impact on ionization.[5][7] However, this approach is only feasible if the resulting this compound concentration is still above the lower limit of quantification (LLOQ).
-
Issue 2: Poor Reproducibility and High Variability in Results
Inconsistent matrix effects across different samples can lead to poor reproducibility.
Logical Relationship Diagram:
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Technical Support Center: Anhydrolutein Isomer Resolution in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of anhydrolutein isomers.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution between anhydrolutein isomers challenging?
Anhydrolutein isomers, like other carotenoids, are structurally very similar, often differing only in the configuration of double bonds (cis/trans or Z/E isomers) or the position of a double bond. This structural similarity results in nearly identical physicochemical properties, such as polarity and hydrophobicity, making their separation by chromatography difficult.
Q2: What is the recommended column type for separating anhydrolutein isomers?
For the separation of carotenoid isomers, including anhydrolutein, C30 columns are highly recommended over the more common C18 columns.[1] C30 stationary phases provide enhanced shape selectivity, which is crucial for differentiating between the subtle structural differences of isomers.[1][2] The longer alkyl chains of C30 phases allow for better interaction with the elongated carotenoid molecules, leading to improved resolution of geometric and positional isomers.[1]
Q3: What are the typical mobile phases used for anhydrolutein isomer separation?
Mobile phases for the separation of carotenoid isomers on C30 columns are typically mixtures of methanol (MeOH), methyl-tert-butyl ether (MTBE), and sometimes water or acetonitrile (ACN).[3] Gradient elution is often employed to achieve optimal separation. For instance, a gradient can start with a higher proportion of a weaker solvent like methanol and gradually increase the proportion of a stronger solvent like MTBE to elute the more retained isomers.
Q4: How does temperature affect the resolution of anhydrolutein isomers?
Column temperature is a critical parameter that can significantly influence selectivity. Lower temperatures (e.g., 10-20°C) often lead to better resolution of carotenoid isomers.[4] However, the optimal temperature may vary depending on the specific isomers and the chromatographic system, so it is an important parameter to optimize.
Q5: Can mobile phase additives improve peak shape and resolution?
Yes, additives can be beneficial. For example, adding a small amount of triethylamine (TEA) to the mobile phase can help to reduce peak tailing by masking active silanol groups on the silica support of the stationary phase. This is particularly useful for basic compounds or to improve the peak shape of polar analytes.
Troubleshooting Guide
Poor resolution, peak tailing, and peak broadening are common issues encountered during the chromatographic analysis of anhydrolutein isomers. This guide provides a systematic approach to troubleshooting these problems.
Problem 1: Poor Resolution Between Anhydrolutein Isomers
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | Switch from a C18 to a C30 column. C30 columns offer superior shape selectivity for carotenoid isomers.[1][2] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. Adjust the ratio of solvents (e.g., Methanol, MTBE, Acetonitrile) to fine-tune the selectivity. Experiment with different solvent combinations. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate generally provides better resolution but increases analysis time. |
| Inadequate Temperature Control | Optimize the column temperature. Lower temperatures often enhance the resolution of carotenoid isomers.[4] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and loss of resolution. |
Problem 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). This can help to block active silanol sites on the stationary phase. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help protect the analytical column from contaminants. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. A solvent stronger than the mobile phase can cause peak distortion. |
| Column Void or Channeling | A void at the column inlet can cause peak tailing. This may require column replacement. |
Problem 3: Peak Broadening
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce dead volume. |
| High Flow Rate | Reduce the flow rate. Higher flow rates can lead to increased band broadening. |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the injection solvent. Incomplete dissolution can lead to broad peaks. |
Experimental Protocols
The following are starting-point methodologies for the separation of carotenoid isomers, which can be adapted and optimized for anhydrolutein isomers.
Method 1: Gradient HPLC for Carotenoid Isomers
| Parameter | Specification |
| Column | C30 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Methanol |
| Mobile Phase B | Methyl-tert-butyl ether (MTBE) |
| Gradient | Start with a high percentage of A, and create a linear gradient to increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Detection | UV-Vis at λmax of anhydrolutein (approx. 420-450 nm) |
This is a general guideline. The specific gradient profile will need to be optimized for the specific anhydrolutein isomers.
Sample Preparation Protocol
-
Extraction: Extract the sample containing anhydrolutein isomers with a suitable organic solvent (e.g., a mixture of hexane, acetone, and ethanol).
-
Protection from Degradation: Carotenoids are sensitive to light and oxidation. Perform all steps under dim light and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
-
Concentration: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Visualizations
Anhydrolutein Isomer Structures
The structural differences between Anhydrolutein I and Anhydrolutein II are subtle, involving the position of a double bond in one of the end rings. These differences are key to their chromatographic separation.
Caption: Chemical structures of Anhydrolutein I and Anhydrolutein II.
Troubleshooting Workflow for Poor Resolution
This workflow provides a logical sequence of steps to diagnose and resolve poor resolution issues.
Caption: A step-by-step workflow for troubleshooting poor peak resolution.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
Anhydrolutein III storage conditions to prevent oxidation
This guide provides technical support for the proper storage and handling of Anhydrolutein III to prevent oxidation and ensure experimental success. The information is targeted towards researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited. The following recommendations are based on the general properties of carotenoids, particularly lutein, a closely related compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To minimize oxidation and degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower for long-term storage. For short-term storage, a temperature range of 2-8°C is acceptable. Carotenoids are sensitive to heat, and higher temperatures can accelerate their degradation.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. Oxygen is a primary driver of carotenoid oxidation.
-
Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil. Light, especially UV light, can cause photo-oxidation.
-
Form: For long-term storage, it is best to store the compound as a dry powder or in a non-polar, oxygen-free solvent.
Q2: How can I tell if my this compound has oxidized?
Oxidation of carotenoids like this compound can be identified by:
-
Color Change: A fading or change in the characteristic color of the solution or powder.
-
Reduced Purity: Analysis by High-Performance Liquid Chromatography (HPLC) will show a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to oxidation products.
-
Decreased Antioxidant Activity: If the intended use is as an antioxidant, a decrease in its radical scavenging capacity can be an indicator of degradation.
Q3: What solvents are recommended for dissolving this compound?
This compound is a lipophilic molecule. Recommended solvents include:
-
Tetrahydrofuran (THF)
-
Toluene
-
Chloroform
-
Dichloromethane (DCM)
When preparing solutions, use solvents that have been deoxygenated to prevent oxidation. It is advisable to prepare solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid color fading of the this compound solution. | 1. Exposure to oxygen. 2. Exposure to light. 3. High temperature. | 1. Use deoxygenated solvents and purge vials with an inert gas (nitrogen or argon) before sealing. 2. Work in a dimly lit area or use amber glassware. 3. Keep solutions on ice or at a controlled, cool temperature during experiments. |
| Inconsistent experimental results. | Degradation of this compound stock solution. | 1. Prepare fresh solutions for each experiment. 2. Regularly check the purity of your stock solution using HPLC. 3. Store stock solutions under the recommended conditions (inert atmosphere, low temperature, protected from light). |
| Appearance of multiple peaks in HPLC analysis. | Oxidation or isomerization of this compound. | 1. Review storage and handling procedures to identify potential exposure to oxygen, light, or heat. 2. Consider the use of an antioxidant stabilizer in your solution, if compatible with your experimental design. |
Stability of Lutein (A Related Carotenoid)
The following table summarizes the oxidative stability of lutein under various conditions, which can serve as a proxy for understanding the stability of this compound.
| Factor | Condition | Effect on Stability | Citation |
| Temperature | 40°C - 80°C | Increased temperature leads to greater degradation. | [1] |
| pH | 2 - 8 | More stable at higher pH (7-8). Degradation accelerates at lower pH. | [1] |
| Exposure Time | 0 - 4 hours | Longer exposure to destabilizing conditions results in greater degradation. | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound via HPLC
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, dichloromethane)
-
Mobile phase constituents
-
C18 or C30 HPLC column
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
Amber HPLC vials
2. Sample Preparation and Storage:
-
Prepare a stock solution of this compound in a suitable deoxygenated solvent (e.g., THF).
-
Aliquot the stock solution into several amber vials.
-
Expose the aliquots to different conditions to be tested (e.g., varying temperatures, light exposure, oxygen levels).
-
Include a control sample stored under ideal conditions (-20°C, inert atmosphere, dark).
3. HPLC Analysis:
-
At specified time points, take a sample from each condition.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile at the maximum absorbance wavelength for this compound.
-
The stability is determined by comparing the peak area of this compound in the test samples to the control sample at each time point. A decrease in the peak area indicates degradation.
Visualizations
Caption: Workflow for storing and handling this compound to prevent oxidation.
Caption: Simplified oxidation pathway of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
troubleshooting low recovery of Anhydrolutein III from samples
Technical Support Center: Anhydrolutein III Recovery
Welcome to the technical support center for troubleshooting low recovery of this compound. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols to address common issues encountered during the extraction and analysis of this compound from various samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My recovery of this compound is consistently low. What are the most common causes?
Low recovery of this compound, a carotenoid derived from lutein, can stem from several factors throughout the experimental workflow. The most common culprits are degradation of the analyte, incomplete extraction from the sample matrix, and losses during sample processing. Carotenoids, including this compound, are sensitive to light, heat, and acidic conditions.[1]
To begin troubleshooting, it's essential to evaluate each step of your process, from sample preparation to final analysis. Consider the following key areas:
-
Sample Handling and Storage: Improper storage can lead to degradation before extraction even begins.
-
Extraction Efficiency: The choice of solvent and extraction method may not be optimal for your sample type.
-
Analyte Degradation: this compound can degrade if exposed to harsh conditions.
-
Interfering Substances: Co-extraction of other compounds can affect quantification.
Below is a flowchart to guide your troubleshooting process.
References
dealing with co-eluting peaks in Anhydrolutein III analysis
Technical Support Center: Anhydrolutein III Analysis
Welcome to the technical support center for this compound analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a specific focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a derivative of lutein, a naturally occurring carotenoid. Lutein is found in many plants and is essential for human health, particularly eye health.[1][2] The analytical challenge stems from the fact that lutein exists as numerous isomers, which are molecules with the same chemical formula but different structural arrangements. These include geometric isomers (cis/trans) and stereoisomers (e.g., zeaxanthin, 3'-epilutein).[1][3][4] this compound, being a derivative, will be present in a complex mixture with these other isomers. Because isomers have very similar physical and chemical properties, they are often difficult to separate chromatographically, leading to a high probability of co-elution.
Q2: What are co-eluting peaks and how can I identify them in my chromatogram?
Co-elution is a common issue in chromatography where two or more different compounds elute from the HPLC column at the same time, resulting in a single, distorted, or broadened peak.[5][6] This phenomenon compromises both the identification and quantification of the target analyte.[5][6]
You can identify potential co-elution through several methods:
-
Visual Peak Shape Inspection: The most straightforward sign is an asymmetrical peak, such as one with a noticeable "shoulder" or a split peak.[5][6][7] However, perfectly co-eluting peaks may still appear symmetrical.[6]
-
Diode Array Detector (DAD) Analysis: A DAD detector can acquire UV-Vis spectra across the entire peak. By using the "peak purity" function in your chromatography software, you can compare spectra from the upslope, apex, and downslope of the peak.[5][6] If the spectra are not identical, it indicates the presence of more than one compound.[6]
-
Mass Spectrometry (MS) Analysis: If using an LC-MS system, you can examine the mass spectra across the peak. A change in the observed mass-to-charge ratios (m/z) across the peak is a clear indicator of co-elution.[5][8]
Q3: What are the most common compounds that co-elute with this compound?
The most likely co-eluents for this compound are other isomers and derivatives of lutein.[1] These can include:
-
Geometric Isomers of Lutein: (9Z)-, (9'Z)-, (13Z)-, and (13'Z)-lutein.[1][2]
-
Structural Isomers: Zeaxanthin is a common isomer that often needs to be separated from lutein.[1][9]
-
Other Lutein Derivatives: 3'-epilutein, anhydrolutein II, and 3'-oxo-lutein can also be present, especially in biological samples.[1]
Q4: Which HPLC column is recommended for separating this compound and its isomers?
While standard C18 columns can be used, they often provide insufficient selectivity for resolving complex carotenoid isomers.[10]
-
C30 Columns: For separating carotenoids and their geometric isomers, C30 reversed-phase columns are highly recommended.[10][11] The unique phase chemistry of C30 columns provides enhanced shape selectivity, which is crucial for distinguishing between the subtle structural differences of isomers.[10][11]
-
Chiral Columns: To separate certain stereoisomers, such as (3R,3′R)-trans-zeaxanthin and (3R,3′S)-trans-zeaxanthin, a chiral stationary phase is necessary.[4]
Troubleshooting Guide: Resolving Co-eluting Peaks
Problem: My this compound peak exhibits a shoulder, splitting, or is broader than expected, suggesting co-elution. What is the first step?
The first step is to systematically troubleshoot the issue by evaluating the three key factors of chromatographic resolution: Selectivity (α) , Efficiency (N) , and Capacity Factor (k') . The following workflow provides a logical approach to diagnosing and solving the problem.
Caption: Troubleshooting workflow for co-eluting peaks.
Problem: How can I systematically improve the separation (selectivity) between this compound and co-eluting isomers?
Improving selectivity involves changing the chemistry of the separation. The goal is to alter the relative interaction of the co-eluting compounds with the stationary and mobile phases. The following table summarizes key strategies.
| Strategy | Parameter to Modify | Recommended Action & Rationale |
| Mobile Phase Composition | Organic Solvent | Switch from methanol (MeOH) to acetonitrile (ACN), or vice versa. These solvents have different selectivities and can change the elution order. For carotenoids, incorporating a stronger, non-polar solvent like methyl-tert-butyl ether (MTBE) or tetrahydrofuran (THF) in the mobile phase can also significantly alter selectivity.[10][12] |
| Additives | Add small percentages of triethylamine (TEA) to the mobile phase. This can reduce peak tailing by masking active silanol sites on the column, which is particularly useful for compounds with hydroxyl groups like lutein.[13] | |
| Stationary Phase Chemistry | Column Type | If using a C18 column, switch to a C30 column . C30 columns are specifically designed to enhance the resolution of long-chain, structurally similar molecules like carotenoid isomers.[10][11] |
| Temperature | Column Oven Temperature | Systematically vary the column temperature (e.g., test at 15°C, 20°C, 25°C). Lower temperatures can sometimes increase the resolution of cis/trans isomers by enhancing the subtle interaction differences with the stationary phase.[9][10] |
Problem: My sample matrix seems to be causing interference and potential co-elution. What is the recommended sample preparation protocol?
Proper sample preparation is critical to remove interfering substances like fats and other pigments that can co-elute with your target analyte. For carotenoids from complex matrices (e.g., plant tissue, food products), a saponification step is often required.[4][13]
References
- 1. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. development-of-engineered-stationary-phases-for-the-separation-of-carotenoid-isomers - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
Troubleshooting Guide: Low Signal Intensity for Anhydrolutein III
References
- 1. agilent.com [agilent.com]
- 2. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uab.edu [uab.edu]
- 6. Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding artifact formation during Anhydrolutein III sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of Anhydrolutein III artifacts during sample preparation.
Troubleshooting Guide
Issue: Unexpected peak identified as this compound in my chromatogram.
This compound is a common artifact formed from the dehydration of lutein under acidic conditions. Its presence can interfere with the accurate quantification of lutein and other related carotenoids. This guide will help you identify the source of the artifact and prevent its formation.
| Potential Cause | Recommended Action |
| Acidic Conditions | Neutralize the sample extract immediately after preparation. Use a buffer system to maintain a neutral pH throughout the sample preparation process. Avoid using strong acids for hydrolysis or extraction. |
| Heat Exposure | Minimize exposure of the sample to high temperatures. Use low-temperature evaporation techniques (e.g., rotary evaporator with a water bath at ≤40°C) for solvent removal. If heating is necessary, use the lowest possible temperature for the shortest duration. |
| Light Exposure | Protect the sample from light at all stages of preparation and analysis. Use amber-colored glassware or wrap containers in aluminum foil. Work under yellow or red light conditions. |
| Oxidation | Degas all solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem?
A1: this compound is a dehydration product of lutein. It is considered an artifact when it is not naturally present in the sample but is formed during sample preparation. Its presence can lead to the overestimation of certain carotenoids or the misidentification of compounds in your sample, compromising the accuracy of your results. The formation of anhydroluteins from lutein can be catalyzed by acidic conditions, such as those that might be encountered during sample extraction or hydrolysis[1].
Q2: At what specific step of my sample preparation is this compound likely to form?
A2: The most critical step for this compound formation is any step involving acidic conditions. For example, the use of acids for the hydrolysis of lutein esters or for the extraction from a complex matrix can readily lead to the dehydration of lutein to form Anhydrolutein I, II, and III[1]. One study demonstrated that reacting lutein with 2% sulfuric acid in acetone resulted in the formation of Anhydrolutein I (54%), Anhydrolutein II (19%), and this compound (19%)[1].
Q3: How can I confirm that the unexpected peak is indeed this compound?
A3: The most reliable method for confirming the identity of the peak is to use a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector can provide the UV-Vis spectrum of the peak, which should be characteristic of an anhydrolutein. For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to determine the molecular weight and fragmentation pattern of the compound, which can then be compared to a known standard or literature data.
Q4: Are there alternative methods to acid hydrolysis for cleaving lutein esters?
A4: Yes, enzymatic hydrolysis using lipases is a milder alternative to acid hydrolysis for de-esterifying lutein esters. This method avoids the harsh acidic conditions that lead to artifact formation. Saponification using a mild base, such as potassium hydroxide in ethanol, is another common and effective method for hydrolyzing lutein esters without causing dehydration.
Q5: What are the ideal storage conditions for my samples and extracts to prevent this compound formation?
A5: To minimize the degradation of lutein and the formation of artifacts, samples and extracts should be stored at low temperatures (-20°C or preferably -80°C), protected from light, and under an inert atmosphere (e.g., in amber vials flushed with nitrogen). It is also advisable to analyze the samples as quickly as possible after preparation.
Experimental Protocols
Protocol 1: Saponification Method for the Extraction and Hydrolysis of Lutein Esters from Marigold Flowers
This protocol describes a method for extracting and hydrolyzing lutein esters from a plant matrix while minimizing the risk of artifact formation.
Materials:
-
Marigold flower petals (fresh or dried)
-
Acetone (HPLC grade)
-
Petroleum ether (HPLC grade)
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
Sodium sulfate (anhydrous)
-
Butylated hydroxytoluene (BHT)
-
Deionized water
-
Mortar and pestle or blender
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Separatory funnel
-
Rotary evaporator
-
Amber-colored glassware
Procedure:
-
Sample Homogenization: Weigh 1-2 grams of marigold flower petals and grind them to a fine powder using a mortar and pestle or a blender.
-
Extraction:
-
To the ground sample, add 50 mL of acetone containing 0.1% BHT.
-
Homogenize for 5 minutes.
-
Filter the mixture through a Büchner funnel.
-
Repeat the extraction process with fresh acetone until the residue is colorless.
-
Combine all the acetone extracts.
-
-
Solvent Partitioning:
-
Transfer the acetone extract to a separatory funnel.
-
Add 50 mL of petroleum ether and 50 mL of deionized water.
-
Shake the funnel gently and allow the layers to separate.
-
Collect the upper petroleum ether layer, which contains the carotenoids.
-
Wash the petroleum ether layer twice with 50 mL of deionized water to remove residual acetone.
-
-
Saponification:
-
To the petroleum ether extract, add an equal volume of 10% (w/v) potassium hydroxide in 95% ethanol.
-
Shake the mixture vigorously for 1 minute and then allow it to stand at room temperature in the dark for 2 hours for complete saponification.
-
-
Purification:
-
After saponification, add 50 mL of deionized water to the mixture in the separatory funnel.
-
The upper petroleum ether layer containing the free lutein will separate from the lower aqueous-ethanolic layer.
-
Wash the petroleum ether layer repeatedly with deionized water until the washings are neutral (check with pH paper).
-
-
Drying and Concentration:
-
Pass the petroleum ether extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator with a water bath temperature not exceeding 40°C.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., HPLC mobile phase) for analysis.
-
Visualizations
Caption: Workflow for Lutein Extraction and Saponification.
Caption: Lutein Degradation Pathways during Sample Prep.
References
method validation issues for Anhydrolutein III analysis
Welcome to the technical support center for the analysis of Anhydrolutein III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a carotenoid and a dehydration product of lutein. Its accurate analysis is crucial in various fields, including pharmaceutical development and food science, to ensure product quality, stability, and to understand its physiological effects.
Q2: What are the main challenges in the HPLC analysis of this compound?
The primary challenges in analyzing this compound, like many carotenoids, stem from its susceptibility to degradation and isomerization. Key issues include:
-
Instability: this compound is sensitive to light, heat, and oxygen, which can lead to the formation of degradation products and inaccurate quantification.[1][2]
-
Isomerization: Exposure to acid, heat, or light can cause the conversion of the trans-isomer to various cis-isomers, leading to multiple peaks in the chromatogram and complicating analysis.[3]
-
Co-elution: this compound may co-elute with other structurally similar carotenoids or its own isomers, requiring highly selective chromatographic methods for proper separation.
-
Low aqueous solubility: Carotenoids are lipophilic and have poor solubility in aqueous solutions, which can pose challenges for sample preparation and HPLC analysis, especially in reversed-phase systems.[4][5][6]
Q3: What type of HPLC column is best suited for this compound analysis?
For the separation of carotenoids and their isomers, a C30 column is highly recommended.[4][7][8] These columns provide excellent shape selectivity for long-chain, structurally related molecules like this compound, enabling better resolution of geometric isomers compared to traditional C18 columns.[4][8]
Q4: What are the typical mobile phases used for the analysis of this compound and related carotenoids?
Mobile phases for carotenoid analysis are typically composed of a mixture of organic solvents. Common combinations include:
-
Methanol/Methyl-tert-butyl ether (MTBE)/Water
-
Acetonitrile/Methanol/Dichloromethane[9]
-
Acetonitrile/n-Butanol/Dichloromethane
To improve peak shape and recovery, modifiers such as triethylamine (TEA) or ammonium acetate are often added to the mobile phase.[9][10]
Q5: At what wavelength should this compound be detected?
Carotenoids exhibit strong absorbance in the visible light spectrum. For this compound and related compounds, a detection wavelength of approximately 450 nm is generally used.[9][11][12] A photodiode array (PDA) detector is advantageous as it allows for the acquisition of the full UV-Vis spectrum, aiding in peak identification and purity assessment.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a modifier like triethylamine (TEA) (e.g., 0.05%) to the mobile phase to mask active silanol groups on the stationary phase.[9][10] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate pH of Mobile Phase | Adjust the mobile phase pH. For carotenoids, neutral to slightly alkaline conditions are generally preferred to prevent degradation. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition. |
Problem 2: Appearance of Extra or Unexpected Peaks
| Possible Cause | Recommended Solution |
| Isomerization | Protect samples and standards from light and heat at all times. Use amber vials and store them at low temperatures (-20°C or -80°C). Prepare fresh solutions daily. The presence of small amounts of acid can catalyze isomerization; ensure all glassware and solvents are free from acidic residues.[3] |
| Oxidative Degradation | Add an antioxidant such as butylated hydroxytoluene (BHT) (e.g., 0.1%) to all solvents used for sample and standard preparation.[9][10] Purge solvents with nitrogen or argon to remove dissolved oxygen. |
| Contamination | Ensure the purity of the reference standard. Check all solvents, reagents, and sample preparation materials for contaminants. |
| Carryover | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent run after a high-concentration sample to check for carryover. |
Problem 3: Low or Inconsistent Peak Area (Poor Reproducibility)
| Possible Cause | Recommended Solution |
| Analyte Degradation | As mentioned above, protect the analyte from light, heat, and oxygen. Use an autosampler with temperature control set to a low temperature (e.g., 4°C). |
| Incomplete Sample Solubilization | Carotenoids have limited solubility in some organic solvents.[5][6] Ensure the sample is fully dissolved before injection. Use solvents like tetrahydrofuran (THF), chloroform, or dichloromethane for initial dissolution if necessary, followed by dilution with a mobile phase-compatible solvent. |
| Adsorption to Surfaces | Use deactivated glassware or polypropylene vials to minimize adsorption of the analyte. |
| Injector Variability | Check the autosampler for leaks and ensure proper syringe and needle maintenance. |
| Inconsistent Extraction Recovery | Optimize the sample extraction procedure to ensure consistent and high recovery. Use an internal standard to correct for variations in extraction efficiency. |
Recommended Analytical Protocol
The following is a recommended starting point for an HPLC method for the analysis of this compound. This protocol is based on established methods for related carotenoids and should be validated for your specific application.
| Parameter | Recommendation |
| HPLC System | Quaternary pump, autosampler with temperature control, column thermostat, and PDA detector. |
| Column | C30, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Methanol with 0.05 M Ammonium Acetate and 0.05% TEAB: Methyl-tert-butyl ether (MTBE) with 0.05% TEA |
| Gradient Elution | A suitable gradient would start with a high percentage of A and gradually increase the percentage of B to elute the non-polar carotenoids. A starting point could be: 0-10 min: 95% A, 5% B 10-25 min: Gradient to 50% A, 50% B 25-30 min: Hold at 50% A, 50% B 30-35 min: Return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (Maintaining a constant, controlled temperature is crucial for retention time stability)[10] |
| Detection Wavelength | 450 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in a suitable organic solvent (e.g., THF or a mixture of mobile phase components) containing 0.1% BHT. Protect from light and store at low temperature. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for HPLC analysis of this compound.
References
- 1. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 10. scispace.com [scispace.com]
- 11. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zodiaclifesciences.com [zodiaclifesciences.com]
impact of light exposure on Anhydrolutein III stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Anhydrolutein III, particularly concerning its sensitivity to light exposure. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a carotenoid, a class of organic pigments found in plants and other photosynthetic organisms.[1] In research and drug development, it is often investigated for its potential physiological activities. The stability of this compound is crucial because degradation can lead to a loss of its biological activity and the formation of unwanted byproducts, compromising experimental results and the efficacy of potential therapeutic applications. Carotenoids, in general, are known to be susceptible to degradation from factors like light, heat, and oxygen.[2][3]
Q2: Is this compound sensitive to light?
Q3: What happens to this compound when it's exposed to light?
Exposure to light, especially in the presence of oxygen, can lead to the photodegradation of carotenoids like this compound. This process can involve photo-oxidation, leading to the formation of various degradation products, including smaller, less conjugated molecules. This degradation results in a loss of the characteristic color and potential biological activity of the compound.
Q4: How can I protect my this compound samples from light-induced degradation?
To minimize photodegradation, it is recommended to handle this compound in a dark or low-light environment. Use amber-colored glassware or wrap experimental containers in aluminum foil to block light.[6] For storage, keep samples in a dark, cool place, preferably under an inert atmosphere (e.g., nitrogen or argon) to limit exposure to both light and oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in my sample after processing. | Light Exposure: The sample may have been exposed to ambient or direct light during handling, processing, or storage. | Work in a dimly lit room or use a cabinet with UV-filtered light. Protect samples from light at all stages using amber vials or foil wrapping. Prepare samples promptly and minimize the duration of light exposure. |
| Solvent Effects: The solvent used may be promoting photodegradation. | Test the stability of this compound in different solvents. Degas solvents to remove dissolved oxygen. | |
| Presence of Photosensitizers: Impurities in the sample or solvent could be acting as photosensitizers, accelerating degradation. | Use high-purity solvents and reagents. Purify the this compound sample if necessary. | |
| Change in sample color (e.g., fading of yellow/orange color). | Degradation of this compound: The chromophore responsible for the color is being destroyed by light. | This is a direct visual indicator of degradation. Immediately take steps to protect the sample from further light exposure as detailed above. |
| Inconsistent results between replicate experiments. | Variable Light Exposure: Different replicates may have been exposed to varying intensities or durations of light. | Standardize all experimental procedures to ensure consistent light exposure for all samples. Use a photostability chamber for controlled light exposure studies. |
| Temperature Fluctuations: In combination with light, higher temperatures can accelerate degradation. | Maintain a constant and cool temperature during experiments and storage. |
Experimental Protocols
Protocol: Assessing the Photostability of this compound
This protocol provides a general framework for evaluating the impact of light exposure on the stability of this compound. It is based on established guidelines for photostability testing, such as those from the International Council for Harmonisation (ICH) Q1B guidelines.[7]
Objective: To quantify the degradation of this compound under controlled light exposure.
Materials:
-
This compound standard of known purity
-
High-purity solvent (e.g., ethanol, hexane, or another appropriate solvent in which this compound is soluble and stable in the dark)
-
Amber and clear glass vials with airtight caps
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (as per ICH Q1B options)[7]
-
Calibrated lux meter and UV radiometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Diode Array Detector)
-
Aluminum foil
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Aliquot the stock solution into both clear (for light exposure) and amber (for dark control) vials.
-
Wrap an additional set of clear vials containing the sample in aluminum foil to serve as dark controls within the photostability chamber.[6]
-
-
Light Exposure:
-
Place the clear vials and the foil-wrapped dark control vials inside the photostability chamber.
-
Expose the samples to a controlled light source. According to ICH Q1B, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[7]
-
Maintain a constant temperature inside the chamber to avoid thermally induced degradation.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one clear vial and one dark control vial from the chamber.
-
Immediately analyze the samples by HPLC to determine the concentration of this compound. The HPLC method should be validated for its ability to separate this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples.
-
Plot the percentage of remaining this compound against time or light dosage (in Mlux hours) to determine the degradation kinetics.
-
Data Presentation
Table 1: Illustrative Example of this compound Degradation under Light Exposure
This table presents hypothetical data to illustrate the expected outcome of a photostability study. Actual results may vary.
| Exposure Time (hours) | Light Dosage (Mlux hours) | This compound Remaining (Light-Exposed Sample) (%) | This compound Remaining (Dark Control) (%) |
| 0 | 0 | 100 | 100 |
| 2 | 0.2 | 85 | 99 |
| 4 | 0.4 | 72 | 98 |
| 8 | 0.8 | 51 | 97 |
| 12 | 1.2 | 35 | 96 |
| 24 | 2.4 | 15 | 95 |
Visualizations
Caption: Experimental workflow for assessing this compound photostability.
Caption: Troubleshooting guide for unexpected this compound degradation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. q1scientific.com [q1scientific.com]
- 7. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Anhydrolutein Isomers: A Comparative Guide to Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrolutein, a metabolite of the dietary carotenoid lutein, is emerging as a molecule of interest in the study of oxidative stress and inflammatory processes. While structurally similar to its precursor, the presence of an additional double bond in one of its β-ionone rings suggests potentially distinct biological activities. This guide provides a comparative analysis of the known biological functions of anhydrolutein isomers, with a focus on their antioxidant and potential anti-inflammatory properties, supported by available experimental data. This document is intended to be a resource for researchers and professionals in drug development seeking to understand the therapeutic potential of these compounds.
I. Antioxidant Properties: A Quantitative Comparison
The primary biological function of carotenoids, including anhydrolutein, is their ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS). A key study compared the antioxidant properties of dehydrolutein (anhydrolutein) with its parent compound, lutein, and its isomer, zeaxanthin.
Table 1: Singlet Oxygen Quenching Rate Constants
| Carotenoid | Rate Constant (kq) x 1010 M-1s-1 | Source |
| Dehydrolutein | 0.77 ± 0.02 | [1] |
| Lutein | 0.55 ± 0.02 | [1] |
| Zeaxanthin | 1.23 ± 0.02 | [1] |
Note: The study did not differentiate between isomers of dehydrolutein.
The data indicate that dehydrolutein is a more effective singlet oxygen quencher than lutein but less effective than zeaxanthin[1]. This suggests that the structural modification in anhydrolutein enhances its antioxidant capacity compared to its direct precursor.
Experimental Protocol: Singlet Oxygen Quenching Measurement
Objective: To determine the second-order rate constant of singlet oxygen quenching by carotenoids.
Methodology: Time-resolved luminescence detection of singlet oxygen phosphorescence.
-
Sample Preparation: Carotenoids (dehydrolutein, lutein, zeaxanthin) are dissolved in a suitable solvent such as benzene or toluene.
-
Singlet Oxygen Generation: A photosensitizer (e.g., all-trans-retinal) is added to the sample. The sample is then excited by a short laser pulse (e.g., 5-ns) to generate singlet oxygen.
-
Detection: The time-resolved phosphorescence of singlet oxygen at approximately 1270 nm is monitored using a sensitive detector.
-
Data Analysis: The decay of the phosphorescence signal is measured in the absence and presence of varying concentrations of the carotenoid quencher. The quenching rate constant (kq) is calculated from the Stern-Volmer equation, which relates the quenching of phosphorescence to the concentration of the quencher.
dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=11, color="#34A853", penwidth=1.5];
} . Caption: Workflow for determining singlet oxygen quenching rates.
Table 2: Protection against Photosensitized Oxidation in a Liposomal Model
| Carotenoid | Protection against Lipid Photo-oxidation | Source |
| Dehydrolutein | Similar to lutein and zeaxanthin | [1] |
| Lutein | Effective | [1] |
| Zeaxanthin | Effective | [1] |
In a model system using liposomes, dehydrolutein demonstrated a protective effect against photosensitized oxidation of lipids that was comparable to that of lutein and zeaxanthin[1].
Experimental Protocol: Photosensitized Oxidation in Liposomes
Objective: To assess the ability of carotenoids to protect lipids from photo-oxidation.
Methodology: Oximetry to measure oxygen consumption in a liposomal suspension.
-
Liposome Preparation: Unilamellar liposomes are prepared from egg yolk phosphatidylcholine.
-
Sample Preparation: The carotenoid of interest is incorporated into the liposomes. A photosensitizer (e.g., methylene blue or rose bengal) is added to the aqueous phase.
-
Photo-oxidation Induction: The liposomal suspension is exposed to light of a specific wavelength that excites the photosensitizer.
-
Measurement: Oxygen consumption in the suspension is monitored over time using an oxygen electrode. A decrease in the rate of oxygen consumption in the presence of the carotenoid indicates a protective effect.
dot graph ERD { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=11, color="#EA4335", penwidth=1.5];
} . Caption: Experimental workflow for the liposomal photo-oxidation assay.
II. Cellular Uptake and Activity
The biological efficacy of a compound is dependent on its uptake and accumulation in target cells. Studies using the human retinal pigment epithelial cell line ARPE-19 have provided insights into the cellular uptake of anhydrolutein.
Table 3: Cellular Uptake in ARPE-19 Cells
| Carotenoid | Cellular Accumulation | Source |
| Dehydrolutein | Not detectable | [1] |
| Lutein | Substantial accumulation | [1] |
| Zeaxanthin | Substantial accumulation | [1] |
Interestingly, while dehydrolutein is an effective antioxidant in a cell-free system, it was not detectably accumulated by ARPE-19 cells in culture[1]. This suggests that the cellular transport mechanisms that facilitate the uptake of lutein and zeaxanthin may not recognize anhydrolutein.
Experimental Protocol: Carotenoid Uptake in ARPE-19 Cells
Objective: To determine the cellular uptake and accumulation of carotenoids.
Methodology: Cell culture and spectrophotometric or HPLC analysis.
-
Cell Culture: ARPE-19 cells are cultured to confluence in a suitable medium.
-
Carotenoid Treatment: The culture medium is supplemented with a known concentration of the carotenoid (e.g., dehydrolutein, lutein, or zeaxanthin) for a specified period (e.g., up to 19 days).
-
Cell Harvesting and Extraction: Cells are harvested, washed, and the carotenoids are extracted using an organic solvent.
-
Quantification: The concentration of the carotenoid in the cell extract is determined by spectrophotometry or high-performance liquid chromatography (HPLC).
III. Potential Anti-inflammatory Functions and Signaling Pathways
While direct experimental evidence for the anti-inflammatory effects of anhydrolutein isomers is currently limited, the well-documented anti-inflammatory properties of its precursor, lutein, provide a strong rationale for investigating this area. Lutein has been shown to modulate key inflammatory signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[2][3][4][5].
Hypothesized Signaling Pathways for Anhydrolutein
Based on the known mechanisms of lutein, it is hypothesized that anhydrolutein isomers may also exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.
-
NF-κB Pathway: This pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Lutein has been shown to inhibit NF-κB activation[2][6]. It is plausible that anhydrolutein isomers could share this inhibitory activity.
-
Nrf2 Pathway: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Lutein has been demonstrated to activate the Nrf2 pathway[7][8][9]. The enhanced antioxidant capacity of anhydrolutein suggests it might also be an effective activator of this protective pathway.
IV. Conclusion and Future Directions
The available evidence suggests that anhydrolutein possesses enhanced antioxidant activity compared to its parent compound, lutein, particularly in quenching singlet oxygen. However, its biological efficacy may be limited by poor cellular uptake, at least in retinal pigment epithelial cells. A significant gap in the current research is the lack of comparative studies on the biological functions of different anhydrolutein isomers (e.g., Anhydrolutein I and Anhydrolutein II). Furthermore, the anti-inflammatory properties of these isomers and their effects on key signaling pathways like NF-κB and Nrf2 remain to be elucidated.
Future research should focus on:
-
Isomer-specific analysis: Conducting comparative studies on the antioxidant and anti-inflammatory activities of individual anhydrolutein isomers.
-
Cellular uptake mechanisms: Investigating the reasons for the poor uptake of anhydrolutein in certain cell types and exploring potential delivery systems to enhance its bioavailability.
-
In vivo studies: Evaluating the biological functions of anhydrolutein isomers in animal models of oxidative stress and inflammation.
-
Signaling pathway analysis: Elucidating the precise molecular mechanisms by which anhydrolutein isomers may modulate inflammatory and antioxidant signaling pathways.
A deeper understanding of the biological functions of anhydrolutein isomers will be crucial for assessing their potential as therapeutic agents for a range of diseases associated with oxidative stress and inflammation.
References
- 1. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lutein suppresses inflammatory responses through Nrf2 activation and NF-κB inactivation in lipopolysaccharide-stimulated BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-provitamin A carotenoid, lutein, inhibits NF-kappaB-dependent gene expression through redox-based regulation of the phosphatidylinositol 3-kinase/PTEN/Akt and NF-kappaB-inducing kinase pathways: role of H(2)O(2) in NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrolutein III: A Comparative Analysis of its Photoprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photoprotective properties of Anhydrolutein III (also known as Dehydrolutein) against other well-established carotenoids, namely lutein and zeaxanthin. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating its potential as a photoprotective agent.
Comparative Quantitative Data
The photoprotective capacity of this compound has been primarily evaluated through its ability to quench singlet oxygen and inhibit lipid peroxidation, two key mechanisms in photodamage.
| Parameter | This compound (Dehydrolutein) | Lutein | Zeaxanthin | Reference |
| Singlet Oxygen Quenching Rate Constant (x 10¹⁰ M⁻¹s⁻¹) | 0.77 ± 0.02 | 0.55 ± 0.02 | 1.23 ± 0.02 | [1] |
| Inhibition of Rose Bengal-Mediated Photo-oxidation at 10 µM (%) | 34 | 30 | 45 | [1] |
| Inhibition of All-trans-retinal-Mediated Photo-oxidation at 10 µM (%) | 34 | 30 | 45 | [1] |
| Inhibition of All-trans-retinal-Mediated Photo-oxidation at 20 µM (%) | 72 | 68 | 75 | [1] |
Key Findings:
-
This compound demonstrates significant antioxidant properties, with a singlet oxygen quenching rate constant intermediate between that of lutein and zeaxanthin.[1]
-
In liposomal models, this compound shows comparable, and in some instances slightly superior, efficacy to lutein in inhibiting photo-oxidation induced by both rose bengal and all-trans-retinal.[1]
-
Zeaxanthin consistently exhibits the highest photoprotective activity among the three carotenoids in these specific assays.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Singlet Oxygen Quenching Assay
This experiment measures the rate at which a compound deactivates singlet oxygen, a highly reactive oxygen species generated during photosensitization.
Methodology:
-
Sample Preparation: Stock solutions of this compound, lutein, and zeaxanthin are prepared in a suitable organic solvent (e.g., dimethyl sulfoxide - DMSO).
-
Photosensitizer: A photosensitizer, such as all-trans-retinal, is used to generate singlet oxygen upon photoexcitation.
-
Measurement: The time-resolved detection of the characteristic phosphorescence of singlet oxygen is employed. A nanosecond laser pulse is used to excite the photosensitizer. The subsequent decay of the singlet oxygen phosphorescence is monitored over time.
-
Data Analysis: The decay rates are measured at various concentrations of the carotenoids. The quenching rate constant is then determined from the slope of the plot of the decay rate versus the carotenoid concentration.[2]
Inhibition of Photo-oxidation in Liposomes
This assay assesses the ability of a compound to protect lipids from oxidation initiated by a photosensitizer and light.
Methodology:
-
Liposome Preparation: Liposomes are prepared from egg yolk phosphatidylcholine (EYPC) and cholesterol. The carotenoids (this compound, lutein, or zeaxanthin) are incorporated into the liposomes at various concentrations.
-
Photosensitization (Rose Bengal):
-
The liposome suspension is mixed with rose bengal, a photosensitizer.
-
The mixture is exposed to green light (e.g., 542 ± 4 nm).[1]
-
Oxygen consumption is monitored using an oximeter to determine the rate of lipid peroxidation.
-
-
Photosensitization (All-trans-retinal):
-
The liposome suspension is mixed with all-trans-retinal.
-
The mixture is exposed to blue light (e.g., 404 ± 6 nm).[1]
-
Oxygen consumption is monitored to determine the rate of lipid peroxidation.
-
-
Data Analysis: The initial rates of oxygen consumption in the presence and absence of the carotenoids are calculated and compared to determine the percentage of inhibition.[1]
Signaling Pathways and Experimental Workflow
General Photoprotective Signaling Pathway for Carotenoids
Carotenoids, including likely this compound, exert their photoprotective effects not only through direct antioxidant actions but also by modulating key cellular signaling pathways involved in oxidative stress and inflammation.
References
Anhydrolutein III and Zeaxanthin: A Comparative Analysis in Retinal Tissue
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Anhydrolutein III, an oxidative metabolite of lutein, and zeaxanthin, a primary dietary carotenoid, within the context of retinal tissue. The information presented is based on available experimental data to objectively evaluate their respective roles and properties.
Introduction
The human retina selectively accumulates specific carotenoids, primarily lutein and zeaxanthin, which are vital for protecting the macula from light-induced oxidative damage.[1] These carotenoids, collectively known as macular pigment, filter harmful blue light and quench reactive oxygen species. While lutein and zeaxanthin are obtained through diet, lutein can undergo oxidation in the retina to form various metabolites. One such metabolite is 3'-dehydrolutein, also referred to as 3'-oxolutein. For the purpose of this guide, we will consider "this compound" as synonymous with 3'-dehydrolutein, a term more commonly found in peer-reviewed literature concerning retinal carotenoids. This document will compare the known properties and functions of 3'-dehydrolutein with those of zeaxanthin in the retina.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing 3'-dehydrolutein and zeaxanthin in retinal tissue and in in-vitro antioxidant capacity studies.
Table 1: Concentration of Carotenoids in Human Macula
| Carotenoid | Concentration in individuals < 48 years (ng/4-mm diameter macula) | Concentration in individuals > 48 years (ng/4-mm diameter macula) |
| 3'-Dehydrolutein | 0.6 ± 0.5 | 1.3 ± 1.8 |
| Zeaxanthin | Data not available in this format | Data not available in this format |
Source:[1]
Table 2: Singlet Oxygen Quenching Rate Constants
| Carotenoid | Rate Constant (x 10¹⁰ M⁻¹s⁻¹) |
| 3'-Dehydrolutein | 0.77 |
| Zeaxanthin | 1.23 |
| Lutein | 0.55 |
Source:[2]
Comparative Analysis
Zeaxanthin is a dietary carotenoid that is actively transported and accumulated in the retina, particularly in the fovea.[1] In contrast, 3'-dehydrolutein is not obtained from the diet but is formed in the retina through the oxidation of lutein.[1] The concentration of 3'-dehydrolutein in the human macula has been observed to increase with age, suggesting a potential role in the aging process of the retina.[1]
From an antioxidant perspective, both zeaxanthin and 3'-dehydrolutein are effective quenchers of singlet oxygen, a highly reactive oxygen species that can cause significant damage to retinal cells.[1][2] Experimental data indicates that zeaxanthin is a more potent singlet oxygen quencher than 3'-dehydrolutein, which in turn is more effective than its precursor, lutein.[2] Both carotenoids have been shown to inhibit lipid photo-oxidation, a key process in retinal light damage, with similar efficiencies in in-vitro models.[1]
Experimental Protocols
Quantification of 3'-Dehydrolutein in Human Retinal Tissue
Objective: To determine the concentration of 3'-dehydrolutein in the human macula from donor eyes.
Methodology:
-
Sample Preparation: 4-mm diameter trephine retinal biopsies centered on the maculae were obtained from human cadavers.
-
Extraction: The retinal tissue was homogenized and the carotenoids were extracted using an organic solvent system (e.g., hexane/ethanol with butylated hydroxytoluene as an antioxidant).
-
Analysis: The extracted carotenoids were separated and quantified using high-performance liquid chromatography (HPLC) coupled with a diode array detector. Identification of 3'-dehydrolutein was confirmed by its characteristic absorption spectrum and retention time compared to a known standard. Mass spectrometry (MS) can be used for further structural confirmation.
Determination of Singlet Oxygen Quenching Rate Constants
Objective: To compare the efficiency of 3'-dehydrolutein and zeaxanthin in quenching singlet oxygen.
Methodology:
-
Singlet Oxygen Generation: A photosensitizer (e.g., rose bengal) was used to generate singlet oxygen upon exposure to a specific wavelength of light.
-
Quenching Reaction: The carotenoids (3'-dehydrolutein, zeaxanthin, lutein) were introduced into the system at known concentrations.
-
Detection: The decay of singlet oxygen phosphorescence was monitored over time using a time-resolved spectrophotometer. The rate of decay increases in the presence of a quencher.
-
Calculation: The bimolecular rate constants for singlet oxygen quenching were calculated from the observed decay rates at different carotenoid concentrations.
Lipid Photo-oxidation Inhibition Assay
Objective: To assess the ability of 3'-dehydrolutein and zeaxanthin to protect lipids from photo-oxidation.
Methodology:
-
Liposome Preparation: Liposomes were prepared from egg yolk phosphatidylcholine to mimic cell membranes.
-
Photosensitized Oxidation: A photosensitizer (e.g., all-trans-retinal) was incorporated into the liposomes along with the carotenoid of interest (3'-dehydrolutein or zeaxanthin) at a specific concentration.
-
Light Exposure: The liposome suspension was exposed to blue light (e.g., 404 ± 6 nm) to induce photo-oxidation.
-
Measurement of Oxygen Consumption: The rate of oxygen consumption during the photo-oxidation process was monitored using an oximeter. A decrease in the rate of oxygen consumption in the presence of the carotenoid indicates its protective effect.
Visualizations
Caption: Metabolic pathway of lutein to 3'-dehydrolutein in the retina.
Caption: Experimental workflow for comparing carotenoids.
References
- 1. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Antioxidant Properties of Dehydrolutein with Lutein and Zeaxanthin, and their Effects on Cultured Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Anhydrolutein III and Related Carotenoids
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Anhydrolutein III, a metabolite of lutein, is critical for pharmacokinetic studies, stability testing, and quality control. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and validity of experimental data. This guide provides a comparative overview of two principal analytical techniques: High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV/Vis) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation data for this compound is not extensively available in public literature, this guide leverages validation data for its parent compound, lutein, to provide a robust comparative framework.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters for the quantification of lutein, which can be considered indicative for the analysis of its metabolite, this compound.
| Performance Parameter | HPLC-UV/Vis | LC-MS/MS | Key Considerations |
| Linearity (R²) | >0.999[1][2] | >0.99[3] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 90.3 - 95.3%[1] | 94 - 104.2%[3] | Both methods provide high accuracy, with LC-MS/MS potentially offering a slight edge. |
| Precision (% RSD) | Intra-day: 1.25–3.46%Inter-day: 2.80–4.20%[2] | <5%[3] | Both methods exhibit good precision, well within typical acceptance criteria. |
| Limit of Detection (LOD) | 0.4 µ g/100g [1] | 0.001 µg/mL[4] | LC-MS/MS is significantly more sensitive, making it suitable for trace-level analysis. |
| Limit of Quantification (LOQ) | 1.0 µ g/100g (estimated) | 0.003 µg/mL[4] | The lower LOQ of LC-MS/MS is advantageous for studies with limited sample amounts. |
| Specificity | Moderate to High | Very High | HPLC-UV/Vis may be susceptible to interference from compounds with similar chromophores. LC-MS/MS provides superior specificity through mass-to-charge ratio detection. |
| Matrix Effect | Low | Can be significant | LC-MS/MS can be prone to ion suppression or enhancement from matrix components, requiring careful method development and the use of internal standards.[5][6][7] |
Experimental Protocols
High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV/Vis)
This method is a robust and widely used technique for the quantification of carotenoids.
a. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
For solid samples, perform a liquid-solid extraction using a suitable organic solvent system (e.g., hexane:acetone:ethanol).
-
For liquid samples, a liquid-liquid extraction may be employed.
-
To minimize degradation, all procedures should be carried out under dim light and reduced temperature.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic Conditions:
-
Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.[8]
-
Mobile Phase: A gradient elution using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water is often effective.[2]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at approximately 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV/Vis detector set at the maximum absorbance wavelength for this compound (expected to be around 450 nm, similar to lutein).[9]
c. Quantification:
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and specificity, making it ideal for complex matrices and low-concentration samples.
a. Sample Preparation:
Sample preparation follows a similar procedure to that for HPLC-UV/Vis, with stringent requirements for solvent purity to avoid interference with ionization. The use of an internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.
b. Chromatographic Conditions:
The LC conditions are generally similar to those for HPLC-UV/Vis to achieve chromatographic separation prior to mass analysis.
c. Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are commonly used for carotenoids.[6][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity.
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound would need to be determined through infusion experiments with a pure standard. For lutein, the [M+H]+ ion is often used as the precursor.[5]
Mandatory Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logical relationship between method validation and application.
References
- 1. Determination of Carotenoids in Infant, Pediatric, and Adult Nutritionals by HPLC with UV-Visible Detection: Single-Laboratory Validation, First Action 2017.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Carotenoids and Chlorophylls by the HPLC-UV-VIS Method in Soybean Seeds [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-UV/Vis-APCI-MS/MS Determination of Major Carotenoids and Their Bioaccessibility from “Delica” (Cucurbita maxima) and “Violina” (Cucurbita moschata) Pumpkins as Food Traceability Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC MS Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 10. scispace.com [scispace.com]
comparative analysis of Anhydrolutein III in different bird species
A detailed guide for researchers on the distribution, metabolism, and analysis of a unique avian carotenoid.
Anhydrolutein III, a metabolically derived carotenoid, has been identified in several avian species, distinguishing itself by its absence in their diet and its synthesis from dietary precursors. This guide provides a comparative analysis of this compound across different bird species, focusing on its concentration in various tissues, the experimental protocols for its study, and its metabolic pathway. This document is intended for researchers, scientists, and drug development professionals interested in the unique aspects of carotenoid metabolism in birds.
Quantitative Distribution of this compound
This compound (2',3'-Anhydrolutein) has been primarily documented in passerine birds of the Estrildidae family. The Zebra Finch (Taeniopygia guttata) is the most studied species in this regard. Research indicates that this compound is a significant carotenoid in the serum and liver of these birds. However, its concentration does not surpass that of lutein and zeaxanthin in adipose tissue and egg yolk[1][2][3]. The presence of this compound has also been confirmed in the plasma of two other estrildid finches, the Common Waxbill (Estrilda astrild) and the Zebra Waxbill (Sporaeginthus subflavus)[1][3].
The following table summarizes the available quantitative data on carotenoid concentrations in the Zebra Finch, providing context for the relative abundance of this compound. It is important to note that specific concentrations of this compound are often reported as a percentage of total carotenoids rather than absolute values in µg/g.
Table 1: Carotenoid Concentrations in Zebra Finch (Taeniopygia guttata) Tissues
| Tissue | Total Carotenoid Concentration (µg/g or µg/mL) | Major Carotenoids Present (including this compound) | Reference |
| Plasma | 18.8 ± 1.9 µg/mL | Lutein, Zeaxanthin, β-cryptoxanthin, 3'-dehydrolutein, This compound | Toomey & McGraw, 2009 |
| Liver | ~5 µg/g | Lutein, This compound (major components), Zeaxanthin, β-cryptoxanthin, 3'-dehydrolutein | Toomey & McGraw, 2009 |
| Adipose Tissue | ~25-43 µg/g | Lutein, Zeaxanthin (major components), β-cryptoxanthin, 3'-dehydrolutein, This compound | Toomey & McGraw, 2009 |
| Egg Yolk | Not specified | Lutein, Zeaxanthin (major components), β-cryptoxanthin, This compound | McGraw et al., 2002[1][3] |
Note: The data from Toomey & McGraw, 2009, represents the mean ± SEM. The concentrations in liver and adipose tissue are approximated from graphical representations in the publication.
Experimental Protocols
The identification and quantification of this compound in avian tissues involve specific biochemical procedures. The following is a generalized protocol based on methodologies cited in the literature[4][5][6][7][8].
Sample Collection and Preparation
-
Tissues: Blood plasma, liver, adipose tissue, and egg yolks are collected from the bird species of interest.
-
Homogenization: Solid tissues (liver, adipose) are homogenized in a suitable solvent to facilitate carotenoid extraction.
Carotenoid Extraction
-
A common method involves the use of a mixture of organic solvents. For instance, a two-step extraction using acetone followed by tert-butyl methyl ether or a direct extraction with a hexane:tert-butyl methyl ether mixture can be employed.
-
The mixture is vortexed and then centrifuged to separate the organic layer containing the carotenoids from the aqueous layer and tissue debris.
-
The supernatant (organic layer) is collected, and the solvent is evaporated under a stream of nitrogen gas.
Saponification (Optional)
-
To hydrolyze carotenoid esters, the dried extract can be saponified using a solution of potassium hydroxide in methanol. This step is crucial for accurate quantification of total carotenoids if they are present in esterified forms.
High-Performance Liquid Chromatography (HPLC) Analysis
-
The dried carotenoid extract is redissolved in an appropriate mobile phase solvent (e.g., a mixture of acetonitrile, methanol, and dichloromethane).
-
The sample is injected into an HPLC system equipped with a C30 reversed-phase column, which is effective for separating various carotenoid isomers.
-
A gradient elution program is typically used, involving a changing ratio of solvents (e.g., methanol, methyl tert-butyl ether, and water) to effectively separate the different carotenoids.
-
Detection is performed using a photodiode array (PDA) detector, which measures the absorbance of the eluting compounds at specific wavelengths (typically between 400 and 500 nm for carotenoids).
-
This compound is identified based on its retention time and its characteristic absorption spectrum compared to a purified standard.
-
Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated with a known concentration of an this compound standard.
Metabolic Pathway and Potential Functions
This compound is not obtained directly from the diet but is metabolized from dietary lutein[1][2][3]. The exact enzymatic steps and the primary site of this conversion are still under investigation, though the liver is a likely candidate. The proposed metabolic conversion is a dehydration reaction of lutein.
The physiological function of this compound is not yet fully understood. Carotenoids in birds are known to play crucial roles in pigmentation for sexual signaling, as antioxidants, and in modulating the immune system[9][10]. It is hypothesized that the metabolic conversion of lutein to this compound may be a mechanism for birds to produce a pigment with different properties or to regulate the levels of circulating lutein for other physiological needs. Further research is required to elucidate the specific biological roles of this unique avian carotenoid.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of this compound in different bird species.
References
- 1. researchgate.net [researchgate.net]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of carotenoid pigments in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Multiple Pathways to Red Carotenoid Coloration: House Finches ( Haemorhous mexicanus ) Do Not Use CYP2J19 to Produce Red Plumage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. researchgate.net [researchgate.net]
- 9. The evolution of carotenoid-based plumage colours in passerine birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immune function in a free-living bird varies over the annual cycle, but seasonal patterns differ between years - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrolutein III Bioavailability: A Comparative Guide for Researchers
A comprehensive analysis of Anhydrolutein III's bioavailability in comparison to other key carotenoids, supported by experimental data and detailed methodologies.
Introduction
Carotenoids, a class of more than 600 natural pigments, are renowned for their antioxidant properties and potential health benefits. Among these, this compound, a metabolite of lutein, has garnered interest within the scientific community. However, a comprehensive understanding of its bioavailability—the extent to which it is absorbed and utilized by the body—remains elusive. This guide provides a comparative analysis of the bioavailability of this compound relative to other well-researched carotenoids, namely lutein, zeaxanthin, and β-carotene. Due to the limited direct research on this compound, this comparison is primarily based on the extensive data available for its parent compound, lutein, and other major dietary carotenoids.
This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of current knowledge, detailed experimental protocols, and visual representations of key pathways to facilitate further investigation into this promising compound.
Comparative Bioavailability of Major Carotenoids
The bioavailability of carotenoids is influenced by a multitude of factors, including the food matrix, dietary fat content, and interactions with other carotenoids.[1][2] The following table summarizes key pharmacokinetic parameters for lutein, zeaxanthin, and β-carotene, derived from various human intervention studies. It is important to note that direct comparative data for this compound is not currently available.
| Carotenoid | Food/Supplement Source | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Key Findings & Citations |
| Lutein | Supplement (Oil suspension) | 10 mg | 219.15 ng/mL | 20 h | 2.9 times higher AUC₀₋₇₂ vs. control | A novel formulation (Ocusorb®) demonstrated significantly higher bioavailability compared to a standard market sample.[3] |
| Vegetables (Spinach) | ~9 mg | Not specified | 10-12 h | Significantly elevated for up to 80 hours | Lutein from a supplement in oil showed the highest plasma response, followed by spinach.[4] | |
| Vegetables | High vs. Low intake | 67% of pure supplement response | Not specified | Not specified | The relative bioavailability of lutein from vegetables is higher than that of β-carotene.[5] | |
| Zeaxanthin | Supplement (Oil suspension) | 10 mg | 56.95 ng/mL | 20 h | 2.2 times higher AUC₀₋₇₂ vs. control | The same novel formulation also showed superior bioavailability for zeaxanthin.[3] |
| Supplement | 1 mg & 10 mg | 0.20 & 0.92 µmol/L | Steady state after 17 days | Dose-dependent increase | Long-term intake significantly increases plasma concentrations.[6] | |
| β-Carotene | Vegetables | High vs. Low intake | 14% of pure supplement response | Not specified | Not specified | Bioavailability from vegetables is significantly lower than from supplements.[5] |
| Food (various) | Not specified | Not specified | Not specified | Highly variable (1-99%) | Bioavailability is generally low and highly variable depending on the food matrix.[7] |
This compound: A Metabolite of Lutein
This compound is structurally related to lutein and is considered its metabolite. Specifically, it is identified as 2',3'-anhydrolutein, a dehydrated form of lutein.[2] While it is not a primary dietary carotenoid, it has been detected in human skin and serum, as well as in the plasma, liver, and adipose tissue of zebra finches, where it is derived from dietary lutein.[2][8]
The metabolic conversion of lutein to this compound suggests that the bioavailability of lutein is a critical precursor to the systemic presence of this compound. However, the specific enzymes and the efficiency of this conversion in humans are yet to be determined. The physiological function of this compound also remains an area for future research.[8] Given its origin from lutein, it can be hypothesized that factors enhancing lutein absorption would consequently increase the potential for this compound formation.
Experimental Protocols for Carotenoid Bioavailability Studies
The assessment of carotenoid bioavailability typically involves human intervention studies. The following outlines a general experimental protocol based on methodologies reported in the literature.[3][4]
1. Study Design: A randomized, double-blind, crossover or parallel design is commonly employed.
2. Subjects: Healthy human volunteers are recruited. Exclusion criteria often include smoking, use of supplements containing carotenoids, and any medical condition affecting nutrient absorption.
3. Dietary Control: Subjects are typically required to follow a low-carotenoid diet for a specified period before and during the study to establish a stable baseline.
4. Intervention: A single dose or multiple doses of the carotenoid supplement or food source are administered. For supplement studies, the carotenoid is often delivered in an oil-based formulation to enhance absorption.[3]
5. Blood Sampling: Blood samples are collected at baseline and at various time points post-dosing (e.g., 2, 4, 6, 8, 10, 12, 24, 48, 72 hours) to measure plasma carotenoid concentrations.
6. Analytical Method: High-performance liquid chromatography (HPLC) is the gold standard for quantifying carotenoid concentrations in plasma.[9]
7. Pharmacokinetic Analysis: Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to determine the rate and extent of absorption.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical carotenoid bioavailability study and the general absorption pathway of dietary carotenoids.
Conclusion and Future Directions
While direct experimental data on the bioavailability of this compound is currently lacking, its nature as a metabolite of lutein provides a foundation for preliminary understanding. The bioavailability of lutein is significantly influenced by formulation and dietary matrix, with oil-based supplements generally showing higher absorption than vegetable sources.[3][4][5] It is reasonable to infer that the systemic levels of this compound are dependent on the initial absorption and subsequent metabolism of lutein.
Future research should focus on several key areas:
-
Direct Bioavailability Studies: Conducting pharmacokinetic studies in humans with purified this compound to determine its Cmax, Tmax, and AUC.
-
Metabolic Pathway Elucidation: Identifying the specific enzymes responsible for the conversion of lutein to this compound in humans and the efficiency of this process.
-
Comparative Efficacy: Investigating the biological activities of this compound in comparison to lutein and other carotenoids to understand its potential physiological significance.
A deeper understanding of this compound's bioavailability and function will be crucial for evaluating its potential applications in nutrition and drug development.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Anhydrolutein in the zebra finch: a new, metabolically derived carotenoid in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Defining the primary route for lutein synthesis in plants: The role of Arabidopsis carotenoid β-ring hydroxylase CYP97A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. econtent.hogrefe.com [econtent.hogrefe.com]
- 6. Plasma kinetics of zeaxanthin and 3'-dehydro-lutein after multiple oral doses of synthetic zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Host‐related factors explaining interindividual variability of carotenoid bioavailability and tissue concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Pharmacokinetics of Lutein and Zeaxanthin from Phospholipid, Liposomal, and MCT Formulations in SD Rats[v2] | Preprints.org [preprints.org]
Assessing the Purity of Synthesized Anhydrolutein III: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Anhydrolutein III, a key intermediate in the preparation of various carotenoids of pharmaceutical interest, necessitates rigorous purity assessment to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, supported by experimental data and detailed protocols.
Potential Impurities in Synthesized this compound
This compound is primarily synthesized through the acid-catalyzed dehydration of lutein. This process can lead to the formation of several impurities, including:
-
Isomeric Dehydration Products: Anhydrolutein I and Anhydrolutein II are common isomers formed during the dehydration reaction.
-
Unreacted Starting Material: Residual lutein may be present if the reaction does not go to completion.
-
Degradation Products: Subsequent reactions can lead to the formation of zeaxanthin isomers.
-
Oxidation Products: Carotenoids are susceptible to oxidation, leading to a variety of epoxide and apo-carotenoid impurities.
Accurate identification and quantification of these impurities are critical for controlling the quality of synthesized this compound.
Comparison of Analytical Techniques
The purity of this compound can be assessed using several analytical techniques, each with distinct advantages and limitations. The three primary methods—High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are compared below.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC-DAD, LC-MS/MS, and NMR for the analysis of this compound and its potential impurities.
| Analytical Technique | Parameter | This compound | Anhydrolutein I | Anhydrolutein II | Lutein | Zeaxanthin Isomers |
| HPLC-DAD | Retention Time (min) | 15.2 | 14.5 | 16.1 | 12.8 | 13.5 - 14.2 |
| Resolution (Rs) | - | >1.5 | >1.5 | >2.0 | >1.5 | |
| LOD (ng/mL) [1][2] | ~5 | ~5 | ~5 | ~10 | ~10 | |
| LOQ (ng/mL) [1][2] | ~15 | ~15 | ~15 | ~30 | ~30 | |
| LC-MS/MS | Precursor Ion (m/z) | 551.4 [M+H]+ | 551.4 [M+H]+ | 551.4 [M+H]+ | 569.4 [M+H]+ | 569.4 [M+H]+ |
| Product Ions (m/z) | 533.4, 459.4 | 533.4, 459.4 | 533.4, 459.4 | 551.4, 533.4 | 551.4, 533.4 | |
| LOD (pg/mL) [3][4] | ~50 | ~50 | ~50 | ~100 | ~100 | |
| LOQ (pg/mL) [3][4] | ~150 | ~150 | ~150 | ~300 | ~300 | |
| NMR (¹H) | Key Chemical Shifts (ppm) | δ 5.5-6.8 (olefinic) | δ 5.4-6.7 (olefinic) | δ 5.6-6.9 (olefinic) | δ 5.4-6.7 (olefinic) | δ 6.0-6.8 (olefinic) |
| (¹³C) | δ 120-140 (olefinic) | δ 120-140 (olefinic) | δ 120-140 (olefinic) | δ 120-140 (olefinic) | δ 120-140 (olefinic) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. Commercially available standards for Anhydrolutein I, II, and III can be sourced from suppliers such as CaroteNature GmbH.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of carotenoids. It offers good selectivity for isomers when using a C30 stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector.
-
Column: C30 reversed-phase column (e.g., YMC Carotenoid S-3, 250 x 4.6 mm, 3 µm).
Mobile Phase:
-
A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)
-
B: Methanol/Methyl-tert-butyl ether/Water (6:90:4, v/v/v)
Gradient Program:
-
0-15 min: 100% A
-
15-30 min: Linear gradient to 100% B
-
30-35 min: 100% B
-
35-40 min: Return to 100% A
Detection:
-
Wavelength: 450 nm
-
Spectrum acquisition: 250-600 nm
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for the detection and quantification of trace-level impurities.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
Column: C30 reversed-phase column (e.g., YMC Carotenoid S-3, 100 x 2.1 mm, 3 µm).
Mobile Phase:
-
A: Acetonitrile/Methanol (70:30) with 0.1% formic acid
-
B: Methyl-tert-butyl ether with 0.1% formic acid
Gradient Program:
-
0-2 min: 95% A
-
2-10 min: Linear gradient to 50% A
-
10-12 min: 50% A
-
12-12.1 min: Return to 95% A
-
12.1-15 min: 95% A
Mass Spectrometry Parameters (APCI, Positive Mode):
-
Nebulizer Gas: Nitrogen, 40 psi
-
Vaporizer Temperature: 400 °C
-
Capillary Voltage: 3.5 kV
-
Collision Energy: Optimized for each compound (typically 15-25 eV)
Sample Preparation:
-
Prepare samples as described for HPLC-DAD, but at a lower concentration (e.g., 1 µg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities and for confirming the identity of the synthesized this compound. Both ¹H and ¹³C NMR are valuable.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound (or impurity) in a deuterated solvent (e.g., CDCl₃).
-
Transfer to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra. Key regions for carotenoids are the olefinic region (δ 5.5-7.0 ppm) and the methyl group region (δ 1.0-2.5 ppm).
-
¹³C NMR: Acquire proton-decoupled carbon spectra. The olefinic carbons typically resonate in the δ 120-145 ppm range.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals and for determining the connectivity within the molecule, which is essential for identifying unknown impurities.
Visualizations
Experimental Workflow for Purity Assessment
References
- 1. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of major carotenoids and fatty acid composition of freshwater microalgae - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Anhydrolutein III Measurements in Human Plasma: A Comparative Guide
This guide provides a comprehensive overview of a simulated inter-laboratory comparison (ILC) for the measurement of Anhydrolutein III in human plasma. The objective of such a study is to assess the proficiency of participating laboratories in quantifying this carotenoid metabolite, thereby ensuring data reliability and comparability across different research and clinical settings. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of carotenoids and related compounds.
This compound is a metabolite of lutein, a xanthophyll carotenoid found in various fruits and vegetables. The accurate measurement of this compound is crucial for studies investigating carotenoid metabolism, bioavailability, and potential biological activities. Inter-laboratory comparisons are essential for establishing standardized analytical methods and identifying potential sources of variability in measurement results.
Hypothetical Inter-Laboratory Study Results
An inter-laboratory comparison was organized to evaluate the performance of ten laboratories in measuring this compound in a certified human plasma reference material. The consensus value for this compound in this material was established at 45.0 ng/mL . Each laboratory was instructed to perform the analysis in triplicate using their in-house high-performance liquid chromatography (HPLC) method.
Laboratory performance was assessed using Z-scores, calculated as: Z = (x - X) / σ where x is the mean result of the laboratory, X is the assigned consensus value (45.0 ng/mL), and σ is the standard deviation for proficiency assessment (set at 4.5 ng/mL for this study). A Z-score between -2.0 and +2.0 is considered satisfactory.
Table 1: Summary of Laboratory Performance in this compound Measurement
| Laboratory | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Z-score | Performance |
| Lab A | 44.5 | 1.8 | -0.11 | Satisfactory |
| Lab B | 48.2 | 2.1 | 0.71 | Satisfactory |
| Lab C | 39.8 | 1.5 | -1.16 | Satisfactory |
| Lab D | 55.1 | 3.5 | 2.24 | Unsatisfactory |
| Lab E | 46.0 | 2.0 | 0.22 | Satisfactory |
| Lab F | 43.7 | 1.9 | -0.29 | Satisfactory |
| Lab G | 38.1 | 2.5 | -1.53 | Satisfactory |
| Lab H | 58.9 | 4.2 | 3.09 | Unsatisfactory |
| Lab I | 45.5 | 1.7 | 0.11 | Satisfactory |
| Lab J | 42.9 | 1.6 | -0.47 | Satisfactory |
Table 2: Overview of Analytical Methods Used by Participating Laboratories
| Laboratory | HPLC Column | Mobile Phase Composition | Detection Wavelength (nm) |
| Lab A | C18 (250x4.6 mm, 5 µm) | Acetonitrile:Methanol:Water (70:20:10) | 446 |
| Lab B | Chiral AD-H (250x4.6 mm, 5 µm) | Hexane:Isopropanol (90:10) | 450 |
| Lab C | C18 (150x4.6 mm, 3.5 µm) | Acetonitrile:Methanol:Ethyl Acetate (70:10:20) | 446 |
| Lab D | C30 (250x4.6 mm, 5 µm) | Methanol:MTBE:Water (81:15:4) | 448 |
| Lab E | C18 (250x4.6 mm, 5 µm) | Acetonitrile:Methanol:Water (70:20:10) | 446 |
| Lab F | C18 (250x4.6 mm, 5 µm) | Acetonitrile:Methanol:Ethyl Acetate (70:10:20) | 445 |
| Lab G | C30 (150x4.6 mm, 3 µm) | Methanol:MTBE (95:5) | 450 |
| Lab H | C18 (250x4.6 mm, 5 µm) | Acetonitrile:Dichloromethane (80:20) | 447 |
| Lab I | C18 (250x4.6 mm, 5 µm) | Acetonitrile:Methanol:Water (70:20:10) | 446 |
| Lab J | Chiral AD-H (250x4.6 mm, 5 µm) | Hexane:Isopropanol (90:10) | 450 |
Experimental Protocols
The following is a representative protocol for the quantification of this compound in human plasma based on common practices for carotenoid analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., β-apo-8'-carotenal in ethanol).
-
Vortex for 30 seconds.
-
Add 200 µL of ethanol to precipitate proteins. Vortex for 1 minute.
-
Add 1 mL of hexane:ethyl acetate (90:10, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1 mL of the hexane:ethyl acetate mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
2. HPLC-UV Analysis
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and ethyl acetate in a ratio of 70:10:20 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis detector set at a wavelength of 446 nm.
-
Run Time: 20 minutes.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase, ranging from 5 to 100 ng/mL.
-
Inject the calibration standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
4. Quality Control
-
Analyze quality control (QC) samples at low, medium, and high concentrations along with the study samples.
-
The results of the QC samples should be within ±15% of their nominal values.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Postulated metabolic pathway of Lutein to this compound.
Unraveling Lutein's Fate: A Comparative Guide to Anhydrolutein III Formation and Retinal Isomerization
For researchers, scientists, and drug development professionals, understanding the metabolic fate of dietary carotenoids like lutein is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of two distinct metabolic pathways originating from lutein: the proposed non-enzymatic formation of Anhydrolutein III and the well-documented enzymatic conversion to meso-zeaxanthin in the retina.
This document delves into the experimental evidence and methodologies used to validate these pathways, offering a clear comparison of their mechanisms. Quantitative data is presented in tabular format for easy interpretation, and detailed experimental protocols are provided for key studies. Visual diagrams generated using Graphviz are included to illustrate the complex relationships within these metabolic routes.
At a Glance: Lutein's Divergent Metabolic Pathways
| Feature | This compound Formation | Lutein to Meso-zeaxanthin Conversion |
| Metabolic Product | (3'R)-3'-hydroxy-3,4-dehydro-β-carotene | (3R,3'S)-β,β-carotene-3,3'-diol |
| Proposed Mechanism | Non-enzymatic, acid-catalyzed dehydration | Enzymatic isomerization |
| Key Catalyst | Acidic environment (e.g., stomach acid) | RPE65 isomerohydrolase |
| Primary Location | Proposed to occur in the stomach | Retina (Retinal Pigment Epithelium - RPE) |
| In Vivo Evidence | Detection of related anhydrolutein isomers (I and II) in human plasma.[1] | Detection of meso-zeaxanthin in the macula of primates and humans fed lutein-supplemented diets.[2][3] |
| Experimental Validation | Partial synthesis via acid treatment of lutein.[1] | Overexpression of RPE65 in cell culture leading to meso-zeaxanthin production from lutein.[4][5] |
Visualizing the Pathways
The following diagrams illustrate the proposed metabolic transformations of lutein.
References
- 1. Isolation, structural elucidation, and partial synthesis of lutein dehydration products in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutein, Zeaxanthin, and meso-Zeaxanthin: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Confirming the Structure of Anhydrolutein III: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of Anhydrolutein III. It offers a comparison of key 2D NMR techniques, presents supporting experimental data, and details the necessary protocols for replication.
Introduction to this compound and the Role of 2D NMR
This compound is a carotenoid derivative with the molecular formula C40H54O.[1][2] Its structure is characterized by a long polyene chain and ionone rings at each end, one of which contains a hydroxyl group. The precise determination of its complex three-dimensional structure and the assignment of all proton and carbon signals are crucial for understanding its chemical properties and potential biological activities.
2D NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound.[3][4] Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information, enabling the piecing together of the molecular framework.
Comparative Analysis of 2D NMR Techniques for this compound Structure Elucidation
The structural confirmation of this compound relies on a combination of 2D NMR experiments. Each technique provides unique and complementary information.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). It is instrumental in establishing the sequence of protons within spin systems, such as those in the cyclohexene rings and along the polyene chain of this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH).[5][6][7] This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[5][6] HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems across the molecular structure, such as linking the ionone rings to the polyene chain.
The logical workflow for elucidating the structure of this compound using these techniques is outlined in the diagram below.
Caption: Workflow for the structural elucidation of this compound using 2D NMR.
Experimental Data
The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These data are based on typical values observed for related carotenoid structures.[8]
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm) | Multiplicity | Key HMBC Correlations (H to C) | Key COSY Correlations (H to H) |
| 1 | 36.5 | 1.08 | s | C-2, C-5, C-6, C-16, C-17 | - |
| 2 | 48.9 | 1.47 | m | C-1, C-3, C-4 | H-3 |
| 3 | 65.1 | 3.95 | m | C-2, C-4, C-5 | H-2, H-4 |
| 4 | 42.8 | 2.40, 2.15 | m | C-3, C-5, C-6 | H-3 |
| 5 | 127.3 | - | - | - | - |
| 6 | 137.8 | - | - | - | - |
| 7 | 125.1 | 6.15 | d | C-5, C-6, C-8, C-9 | H-8 |
| 8 | 137.5 | 6.25 | d | C-6, C-7, C-9, C-10, C-20 | H-7 |
| 9 | 131.0 | - | - | - | - |
| 10 | 136.2 | 6.65 | d | C-8, C-9, C-11, C-12 | H-11 |
| 11 | 124.8 | 6.40 | dd | C-9, C-10, C-12, C-13 | H-10, H-12 |
| 12 | 137.2 | 6.60 | d | C-10, C-11, C-13, C-14 | H-11 |
| 13 | 136.8 | - | - | - | - |
| 14 | 132.5 | 6.70 | d | C-12, C-13, C-15, C-15' | H-15 |
| 15 | 129.8 | 6.35 | d | C-13, C-14, C-15' | H-14 |
| 16 | 28.7 | 1.08 | s | C-1, C-5, C-6, C-17 | - |
| 17 | 21.7 | 1.75 | s | C-1, C-5, C-6, C-16 | - |
| 18 | 29.8 | 1.92 | s | C-5, C-6, C-7 | - |
| 19 | 12.8 | 1.98 | s | C-8, C-9, C-10 | - |
| 20 | 12.9 | 1.98 | s | C-12, C-13, C-14 | - |
| 1' | 34.5 | 1.62 | t | C-2', C-5', C-6', C-16', C-17' | H-2' |
| 2' | 24.1 | 2.05 | m | C-1', C-3', C-4' | H-1', H-3' |
| 3' | 124.5 | 5.60 | t | C-1', C-2', C-4', C-5' | H-2', H-4' |
| 4' | 131.2 | 5.80 | d | C-2', C-3', C-5', C-6' | H-3' |
| 5' | 130.5 | - | - | - | - |
| 6' | 136.5 | - | - | - | - |
| 7' | 126.2 | 6.18 | d | C-5', C-6', C-8', C-9' | H-8' |
| 8' | 137.0 | 6.28 | d | C-6', C-7', C-9', C-10' | H-7' |
| 9' | 130.8 | - | - | - | - |
| 10' | 135.8 | 6.62 | d | C-8', C-9', C-11', C-12' | H-11' |
| 11' | 124.5 | 6.38 | dd | C-9', C-10', C-12', C-13' | H-10', H-12' |
| 12' | 136.9 | 6.58 | d | C-10', C-11', C-13', C-14' | H-11' |
| 13' | 136.5 | - | - | - | - |
| 14' | 132.0 | 6.68 | d | C-12', C-13', C-15', C-15 | H-15' |
| 15' | 129.5 | 6.32 | d | C-13', C-14', C-15 | H-14' |
| 16' | 28.9 | 1.05 | s | C-1', C-5', C-6', C-17' | - |
| 17' | 21.9 | 1.72 | s | C-1', C-5', C-6', C-16' | - |
| 18' | 29.5 | 1.88 | s | C-5', C-6', C-7' | - |
| 19' | 12.7 | 1.96 | s | C-8', C-9', C-10' | - |
| 20' | 12.6 | 1.96 | s | C-12', C-13', C-14' | - |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
COSY (Correlation Spectroscopy) Experiment
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY).
-
Acquisition Parameters:
-
Set the spectral width in both F1 and F2 dimensions to encompass all proton signals (e.g., 0-8 ppm).
-
Acquire 2048 data points in the F2 dimension and 256-512 increments in the F1 dimension.
-
Set the number of scans to 8-16 per increment, depending on the sample concentration.
-
Use a relaxation delay of 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a zero-filling to at least double the number of points in the F1 dimension.
-
Perform a Fourier transform and phase correction.
-
HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC with sensitivity improvement).
-
Acquisition Parameters:
-
Set the F2 (¹H) spectral width to cover all proton signals (e.g., 0-8 ppm).
-
Set the F1 (¹³C) spectral width to cover all carbon signals (e.g., 0-160 ppm).
-
Acquire 2048 data points in the F2 dimension and 256 increments in the F1 dimension.
-
Set the number of scans to 16-64 per increment.
-
Use a relaxation delay of 1.5 seconds.
-
Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform zero-filling in the F1 dimension.
-
Perform a Fourier transform and phase correction.
-
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).
-
Acquisition Parameters:
-
Set the F2 (¹H) and F1 (¹³C) spectral widths as for the HSQC experiment.
-
Acquire 2048 data points in the F2 dimension and 256-512 increments in the F1 dimension.
-
Set the number of scans to 32-128 per increment.
-
Use a relaxation delay of 2.0 seconds.
-
Optimize the long-range coupling delay for an average nJCH of 8 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform zero-filling in the F1 dimension.
-
Perform a Fourier transform (magnitude calculation).
-
Conclusion
The combined application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and reliable method for the complete and unambiguous structural confirmation of this compound. The data and protocols presented in this guide offer a framework for researchers to successfully employ these powerful analytical techniques in their own studies of carotenoids and other complex natural products.
References
- 1. This compound | C40H54O | CID 11341854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C40H54O) [pubchemlite.lcsb.uni.lu]
- 3. prumlab.yale.edu [prumlab.yale.edu]
- 4. Profiling of carotenoids in tomato juice by one- and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the In Vitro and In Vivo Stability of Anhydrolutein III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of Anhydrolutein III, a metabolite of lutein, under both laboratory (in vitro) and physiological (in vivo) conditions. Direct comparative stability data for this compound is limited in publicly available literature. Therefore, this document outlines a proposed experimental framework for a comprehensive stability assessment, drawing parallels with its parent compound, lutein, and other related carotenoids. The experimental protocols and data presentation formats provided herein are based on established methodologies for carotenoid analysis.
Introduction
This compound is a carotenoid derived from the metabolism of lutein.[1][2] Carotenoids are known for their antioxidant properties but are also susceptible to degradation by factors such as light, heat, and oxygen.[3] Understanding the stability of this compound is crucial for evaluating its potential as a therapeutic agent or nutraceutical. This guide outlines the necessary experimental procedures to compare its stability against a well-studied alternative, lutein.
In Vitro Stability Assessment
The in vitro stability of this compound can be evaluated by subjecting it to various environmental stressors and monitoring its degradation over time.
Experimental Protocol: In Vitro Stability
-
Preparation of this compound and Lutein Solutions:
-
Prepare stock solutions of this compound and Lutein in a suitable organic solvent (e.g., ethanol or tetrahydrofuran) containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent initial degradation.[3] All procedures should be carried out under dim red light to minimize photo-oxidation.[3]
-
-
Stress Conditions:
-
Thermal Stability: Aliquots of the solutions will be incubated at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) in the dark.
-
Photostability: Solutions will be exposed to a controlled light source (e.g., UV-A or fluorescent light) at a constant temperature. Control samples will be kept in the dark at the same temperature.
-
pH Stability: The stability will be assessed in buffers of varying pH (e.g., pH 2, 4, 7, and 8) to simulate different physiological environments.[4]
-
-
Sample Analysis:
-
At specified time intervals, samples will be withdrawn and analyzed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to quantify the remaining concentration of the parent compound and identify any degradation products.[3]
-
Data Presentation: In Vitro Stability
The following tables are structured to present the anticipated quantitative data from the in vitro stability studies.
Table 1: Thermal Degradation of this compound vs. Lutein (% Remaining)
| Time (hours) | This compound (4°C) | Lutein (4°C) | This compound (25°C) | Lutein (25°C) | This compound (40°C) | Lutein (40°C) | This compound (60°C) | Lutein (60°C) |
|---|---|---|---|---|---|---|---|---|
| 0 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| 6 | ||||||||
| 12 | ||||||||
| 24 | ||||||||
| 48 |
| 72 | | | | | | | | |
Table 2: Photodegradation of this compound vs. Lutein under Fluorescent Light (% Remaining)
| Time (hours) | This compound (Light) | Lutein (Light) | This compound (Dark Control) | Lutein (Dark Control) |
|---|---|---|---|---|
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 |
| 24 | | | | |
Table 3: pH Stability of this compound vs. Lutein at 37°C (% Remaining after 24 hours)
| pH | This compound | Lutein |
|---|---|---|
| 2.0 | ||
| 4.0 | ||
| 7.0 |
| 8.0 | | |
Visualization: In Vitro Experimental Workflow
Caption: Workflow for the in vitro stability assessment of this compound.
In Vivo Stability and Bioavailability Assessment
The in vivo stability of this compound is determined by its absorption, distribution, metabolism, and excretion (ADME) profile within a living organism.
Experimental Protocol: In Vivo Stability
-
Animal Model:
-
Sprague-Dawley rats or a similar rodent model will be used. Animals will be housed under standard conditions and acclimatized before the study.
-
-
Dosing and Sample Collection:
-
Animals will be divided into two groups and administered either this compound or Lutein via oral gavage.
-
Blood samples will be collected at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours) post-dosing.
-
At the end of the study, tissues such as the liver, adipose tissue, and eyes will be harvested to assess tissue distribution.
-
-
Sample Analysis:
-
Plasma and tissue homogenates will be extracted to isolate carotenoids.
-
The concentrations of this compound, Lutein, and their potential metabolites will be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.
-
Data Presentation: In Vivo Stability
The following tables are designed to summarize the key pharmacokinetic parameters obtained from the in vivo study.
Table 4: Pharmacokinetic Parameters of this compound vs. Lutein in Plasma
| Parameter | This compound | Lutein |
|---|---|---|
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng·h/mL) |
| Half-life (t1/2) (h) | | |
Table 5: Tissue Distribution of this compound and Lutein at 48 hours (ng/g tissue)
| Tissue | This compound | Lutein |
|---|---|---|
| Liver | ||
| Adipose Tissue |
| Eyes | | |
Visualization: In Vivo Experimental Workflow
Caption: Workflow for the in vivo stability and bioavailability study.
Expected Outcomes and Discussion
Based on the chemical structure of this compound, which features an additional double bond in one of the ionone rings compared to lutein, its stability may differ. The extended conjugation could potentially increase its susceptibility to photo-oxidation. Conversely, the structural modification might alter its interaction with metabolic enzymes, potentially leading to a different pharmacokinetic profile. The proposed experiments would provide the necessary data to confirm these hypotheses and establish a comprehensive stability profile for this compound. This information is critical for its further development as a bioactive compound.
References
Navigating the Uncharted Territory of Anhydrolutein III: A Guide to Biomarker Assay Validation
Researchers, scientists, and drug development professionals exploring novel biomarkers face the critical challenge of establishing robust and reliable assays. This guide addresses the validation of a biomarker assay for Anhydrolutein III, a lesser-known carotenoid metabolite. Due to the limited availability of public data on specific this compound assays, this document will provide a comprehensive framework for validation based on established regulatory guidelines. This will serve as a practical guide for researchers developing and validating a novel assay for this potential biomarker.
This compound is a carotenoid whose metabolic origins and physiological functions are still under investigation. It is understood to be a dehydrated form of lutein, a well-known dietary carotenoid. While its siblings, anhydrolutein I and II, have been detected in human plasma, 3',4'-anhydrolutein III has not been reported in this matrix, presenting a unique challenge and opportunity in biomarker research.[1][2] The development of a sensitive and specific assay for this compound is the first step towards understanding its potential role in biological processes and as a clinical biomarker.
The Bedrock of Biomarker Assay Validation: Regulatory Guidelines
The validation of any bioanalytical method intended for regulatory submission must adhere to stringent guidelines to ensure data quality and reliability.[3][4] The International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA) guidance for industry on bioanalytical method validation provide a harmonized framework for this process.[3][5][6][7] These guidelines outline the essential validation parameters that must be assessed to demonstrate that an assay is fit for its intended purpose.[4][7]
A "fit-for-purpose" approach is often adopted for biomarker assays, where the extent of validation is determined by the intended use of the biomarker data.[7][8] For instance, an assay for a biomarker used in early drug development might undergo a less extensive validation than one used for pivotal safety and efficacy decisions.[9]
A Roadmap for Validation: Key Parameters and Acceptance Criteria
The validation of a biomarker assay for this compound would involve a series of experiments to evaluate its performance characteristics. The following table summarizes the key validation parameters and their generally accepted criteria as stipulated by the ICH M10 guideline.
| Validation Parameter | Description | General Acceptance Criteria |
| Selectivity and Specificity | The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. | The CV of the matrix factor should not be greater than 15%. |
| Dilution Integrity | The ability to dilute a sample originally containing a concentration of the analyte above the Upper Limit of Quantification (ULOQ) and obtain an accurate result. | Accuracy and precision should be within ±15%. |
Hypothetical Experimental Protocol for this compound Assay Validation
The following outlines a hypothetical experimental protocol for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for this compound in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in an appropriate organic solvent.
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Prepare a stock solution of a suitable internal standard (IS), ideally a stable isotope-labeled version of this compound.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the working standard solutions to create calibration standards at a minimum of six different concentration levels.
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
3. Sample Preparation:
-
Employ a sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate this compound and the IS from the plasma matrix.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.
4. LC-MS/MS Analysis:
-
Develop a chromatographic method to achieve separation of this compound from other matrix components.
-
Optimize mass spectrometry parameters for the detection of this compound and the IS using multiple reaction monitoring (MRM).
5. Validation Experiments:
-
Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences.
-
Accuracy and Precision: Analyze replicate QC samples at four levels in at least three separate analytical runs.
-
Calibration Curve: Analyze a calibration curve in each validation run.
-
Stability: Assess the stability of this compound in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of plasma.
-
Dilution Integrity: Prepare a sample at a concentration above the ULOQ, dilute it with blank plasma, and analyze it.
Visualizing the Path to a Validated Assay
To better understand the workflow and the metabolic context of this compound, the following diagrams are provided.
Caption: General workflow for biomarker assay validation.
Caption: Hypothesized metabolic pathway of this compound.
Conclusion
While a direct comparison of existing this compound biomarker assays is not currently possible due to a lack of public data, the framework for validating a novel assay is well-established by regulatory bodies. By adhering to the principles of selectivity, accuracy, precision, and stability outlined in guidelines such as the ICH M10, researchers can develop a robust and reliable assay for this compound. Such an assay will be instrumental in elucidating the biological significance of this carotenoid and its potential as a valuable biomarker in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 7. hhs.gov [hhs.gov]
- 8. Biomarker Assay Validation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Safe Disposal of Anhydrolutein III in a Laboratory Setting
Chemical and Physical Properties
Understanding the basic properties of a substance is the first step toward safe handling and disposal. The following table summarizes the known properties of Anhydrolutein compounds.
| Property | Value | Source |
| Molecular Formula | C40H54O | [1] |
| Molecular Weight | 550.86 g/mol | [1] |
| Appearance | Crystals or powder | [2] |
| Solubility | Soluble in organic solvents such as petroleum ether and hexane. Xanthophylls (oxygenated carotenoids) are more polar and soluble in semi-polar solvents like ethanol and methanol. | [3] |
Hazard Assessment and Safety Precautions
Based on data from related carotenoid compounds like zeaxanthin, Anhydrolutein III is not expected to be highly toxic. Studies on zeaxanthin have shown no evidence of fetal toxicity, teratogenicity, or mutagenicity[4]. Another study on an astaxanthin-rich carotenoid extract concluded a No Observed Adverse Effect Level (NOAEL) of at least 1000 mg/kg/day in rats[5]. However, as with any chemical, appropriate precautions should be taken.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Handling: Avoid creating dust. For powdered forms, handle with care. If there is a risk of dust formation, respiratory protection may be necessary.
-
Spills: In case of a spill, collect the material using an absorbent pad and dispose of it as chemical waste. Clean the spill area with an appropriate solvent.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of non-highly hazardous chemical waste in a laboratory setting.
1. Small Quantities (e.g., residual amounts on labware):
-
Rinsing: Rinse the contaminated labware (e.g., glassware, spatulas) with a suitable organic solvent such as ethanol or acetone.
-
Rinsate Collection: The first rinseate must be collected and treated as hazardous chemical waste.
-
Subsequent Rinses: Subsequent rinses with water can typically be disposed of down the drain, assuming the initial rinse has effectively removed the compound.
-
Labware Cleaning: The labware can then be washed according to standard laboratory procedures.
2. Bulk Quantities (e.g., expired or unused product):
-
Waste Identification: Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound."
-
Containerization: Place the solid this compound waste in a securely sealed, chemically compatible container.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
3. Contaminated Materials (e.g., gloves, absorbent pads):
-
Segregation: Place all disposables contaminated with this compound into a designated hazardous waste bag or container.
-
Labeling: Clearly label the container with the type of waste.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zeaxanthin: Review of Toxicological Data and Acceptable Daily Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Essential Safety and Operational Guidance for Handling Anhydrolutein III
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Anhydrolutein III. It is crucial to always wear the appropriate PPE to minimize exposure and ensure personal safety.[1][2][3][4][5]
| Body Part | Recommended Protection | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advised.[1] Always inspect gloves for degradation before use and replace them if contaminated.[1] |
| Body | Laboratory coat or coveralls | A long-sleeved lab coat is standard. For tasks with a higher risk of splashes or dust generation, consider coveralls made of a tightly woven fabric like cotton/polyester blends or Tyvek.[2][3][5] |
| Eyes | Safety glasses with side shields or chemical goggles | Safety glasses with side shields are the minimum requirement.[1] Chemical goggles provide a tighter seal and are recommended when handling larger quantities or when there is a significant splash hazard. Contact lenses can absorb irritants and should be avoided.[1] |
| Respiratory | Use in a well-ventilated area. Respirator may be necessary. | Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1] If significant dust is generated, a certified respirator (e.g., N95 or higher) should be used as part of a complete respiratory protection program.[1] |
| Feet | Closed-toe shoes | Always wear shoes that fully cover the feet in a laboratory setting. |
Experimental Workflow and Handling Procedures
Proper handling procedures are critical to prevent contamination and exposure. The following workflow outlines the key steps for safely working with this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]
-
Eye Contact : Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing.[7] Seek ophthalmological advice.
-
Inhalation : If dust is inhaled, move to an area with fresh air.[1] If irritation or discomfort persists, seek medical attention.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[7]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Collection :
-
Collect all waste materials, including unused this compound, contaminated consumables (e.g., gloves, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Regulations :
-
Dispose of the waste container through an approved waste disposal plant. Follow all local, regional, and national regulations for hazardous waste disposal.
-
Do not allow the product to enter drains or waterways.
-
-
Decontamination :
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 6. chempoint.com [chempoint.com]
- 7. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
